UAA crosslinker 1 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKPJVGUFZIJQ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UAA Crosslinker 1 Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UAA (Unnatural Amino Acid) Crosslinker 1 Hydrochloride, a versatile tool for elucidating protein-protein interactions and developing novel biomaterials. This document details its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in cellular and biochemical contexts.
Introduction
UAA Crosslinker 1 Hydrochloride is a bifunctional molecule designed for the site-specific incorporation into proteins and subsequent crosslinking to interacting partners. It features a lysine backbone modified with a 2-azidoethoxycarbonyl moiety and an N-hydroxysuccinimide (NHS) ester.[1] This unique architecture allows for its genetic encoding in response to an amber stop codon (TAG) and subsequent dual-crosslinking capabilities. The NHS ester reacts with primary amines, such as the ε-amine of lysine residues, to form stable amide bonds, while the azide group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This dual reactivity enables a two-step crosslinking strategy, reducing background noise and enhancing the specificity of interaction mapping.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₁₇N₅O₄·HCl |
| Molecular Weight | 295.73 g/mol (hydrochloride salt) |
| Solubility | Soluble in aqueous buffers up to 10 mM in PBS (pH 7.4).[1] |
| Reactive Groups | N-Hydroxysuccinimide (NHS) ester, Azide |
| Crosslinking Spacer Arm | 12 Å |
| Storage Conditions | -20°C, desiccated |
Mechanism of Action
The utility of this compound lies in its controlled, site-specific incorporation into a protein of interest and its subsequent ability to covalently trap interacting molecules.
Site-Specific Incorporation via Amber Codon Suppression
This compound is introduced into a target protein using the genetic code expansion technology.[2] This process relies on a heterologous aminoacyl-tRNA synthetase (AARS) and its cognate suppressor tRNA pair that recognizes the amber stop codon (TAG).[1] Engineered variants of aminoacyl-tRNA synthetases, such as those derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), are evolved to specifically recognize and charge the suppressor tRNA with UAA Crosslinker 1.[1] When a gene of interest is engineered to contain a TAG codon at a specific site, the ribosome incorporates UAA Crosslinker 1 at that position during translation, leading to the production of a full-length protein containing the unnatural amino acid.[1] This method can achieve high incorporation efficiency in both prokaryotic and eukaryotic expression systems.[1]
Figure 1. Workflow for the site-specific incorporation of UAA Crosslinker 1.
Two-Step Crosslinking Strategy
Once incorporated into the target protein, this compound enables a powerful two-step crosslinking strategy to identify interacting partners.
-
NHS Ester-Mediated Crosslinking: The NHS ester group reacts with primary amines (e.g., lysine residues) on proximal proteins, forming a stable amide bond. This initial crosslinking step captures protein-protein interactions in the cellular environment.
-
Azide-Alkyne "Click" Chemistry: The azide group serves as a bioorthogonal handle for subsequent labeling or enrichment. Through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, an alkyne-containing reporter tag (e.g., a fluorescent dye or biotin) can be attached.[1][2] This allows for the visualization or purification of the crosslinked complexes.
This sequential approach offers greater control and reduces the non-specific interactions often associated with single-step crosslinking methods.[1]
Figure 2. The two-step crosslinking and labeling workflow.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound.
Site-Specific Incorporation of UAA Crosslinker 1 in Mammalian Cells
This protocol outlines the general steps for incorporating UAA Crosslinker 1 into a target protein expressed in mammalian cells.
Materials:
-
Mammalian cell line of choice
-
Expression vector for the target protein with a TAG codon at the desired position
-
Expression vector for the engineered aminoacyl-tRNA synthetase (AARS)/suppressor tRNA pair
-
This compound
-
Cell culture medium and supplements
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
Procedure:
-
Cell Culture and Transfection:
-
Culture mammalian cells to the desired confluency.
-
Co-transfect the cells with the expression vectors for the target protein and the AARS/tRNA pair using a suitable transfection reagent.
-
-
UAA Incorporation:
-
Following transfection, replace the culture medium with fresh medium supplemented with this compound. The optimal concentration should be determined empirically but typically ranges from 1-10 mM.
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the UAA.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Verification of Incorporation:
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the target protein to confirm the expression of the full-length protein.
-
For definitive confirmation, the protein can be purified and analyzed by mass spectrometry.
-
In-Cell Crosslinking and Enrichment
This protocol describes the two-step crosslinking procedure within the cellular context.
Materials:
-
Cells expressing the target protein with incorporated UAA Crosslinker 1
-
PBS
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Lysis buffer
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Streptavidin beads
Procedure:
-
NHS Ester Crosslinking:
-
Wash the cells expressing the UAA-containing protein with PBS.
-
Incubate the cells in PBS for 30-60 minutes at room temperature to allow for the NHS ester to react with proximal primary amines.
-
Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
-
Cell Lysis:
-
Lyse the cells as described in the previous protocol.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the cell lysate, add the alkyne-biotin conjugate.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the copper ligand.
-
Add the catalyst and a freshly prepared solution of sodium ascorbate to the lysate to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Enrichment of Crosslinked Complexes:
-
Add streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-labeled crosslinked complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.
-
Mass Spectrometry Analysis of Crosslinked Peptides
A detailed mass spectrometry workflow is crucial for the identification of crosslinked proteins and the specific sites of interaction.
Procedure:
-
In-gel or In-solution Digestion:
-
The enriched crosslinked protein complexes are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with a protease (e.g., trypsin). Alternatively, in-solution digestion can be performed.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This software can identify the masses of the two crosslinked peptides and their fragmentation patterns to determine their sequences and the specific residues involved in the crosslink.
-
Applications in Research and Drug Development
This compound has emerged as a valuable tool in various research areas.
Mapping Protein-Protein Interactions in their Native Environment
A primary application is the identification of direct protein interactors in living cells. For instance, this approach has been used to study the protein interaction network of the inner membrane complex (IMC) in Toxoplasma gondii. By incorporating a photo-activatable UAA into the IMC protein ILP1, researchers were able to identify its direct interactions with cytoskeletal regulators.
Figure 3. ILP1 protein interaction network in the Toxoplasma gondii IMC.
Investigating Cellular Signaling Pathways
The crosslinker can also be used to dissect signaling pathways. For example, it has been instrumental in mapping the interactome of Selenoprotein M (SELM), a protein involved in regulating calcium flux. By identifying the interacting partners of SELM, researchers can gain a deeper understanding of its role in calcium homeostasis and downstream signaling events.
Figure 4. Role of Selenoprotein M in regulating ER calcium signaling.
Development of Advanced Biomaterials
The ability to introduce specific crosslinks into proteins has significant implications for biomaterial engineering. For instance, UAA crosslinkers can be used to create responsive hydrogels from elastin-like polypeptides (ELPs). The precise placement of crosslinks allows for the tuning of the hydrogel's physical properties, such as its swelling ratio and phase transition temperature, making them suitable for applications in drug delivery and tissue engineering.[1]
Synthesis of this compound
The synthesis of this compound involves the modification of a lysine derivative. A key step is the formation of the N-hydroxysuccinimide ester from the corresponding carboxylic acid. This is often achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The azide functionality is introduced via a separate modification of the lysine side chain. Rigorous purification, typically involving reverse-phase chromatography and lyophilization, is crucial to ensure the purity and reactivity of the final product.[1]
Conclusion
This compound is a powerful and versatile chemical tool that enables the site-specific interrogation of protein-protein interactions within their native cellular context. Its dual-functional design, allowing for a two-step crosslinking and labeling strategy, provides a high degree of specificity and control. The detailed protocols and applications presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this innovative crosslinker in their studies, ultimately advancing our understanding of complex biological systems and facilitating the development of novel therapeutics and biomaterials.
References
Unraveling Protein Interactions: A Technical Guide to UAA Crosslinker 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of UAA (Unnatural Amino Acid) Crosslinker 1 Hydrochloride, a powerful tool for elucidating protein-protein interactions in their native cellular environment. By enabling site-specific incorporation and possessing dual-reactive functionalities, this crosslinker offers a sophisticated approach to capturing transient and stable protein complexes, providing invaluable insights for basic research and therapeutic development.
Core Mechanism of Action
UAA Crosslinker 1 Hydrochloride is a lysine derivative containing two key functional groups that operate in a sequential manner: an N-hydroxysuccinimide (NHS) ester and an azide group.[1] Its utility lies in its site-specific incorporation into a protein of interest (the "bait") through genetic code expansion.
This process relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically engineered from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), that uniquely recognizes the UAA and the amber stop codon (TAG).[1] When the gene for the bait protein is mutated to include a TAG codon at the desired location, the orthogonal system directs the ribosome to incorporate UAA Crosslinker 1 instead of terminating translation. This method has demonstrated high fidelity, with incorporation efficiency exceeding 95% in both E. coli and mammalian cell systems.[1]
Once incorporated, the two functional groups of the crosslinker can be utilized:
-
NHS Ester-Mediated Crosslinking: The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues on interacting proteins ("prey").[1] This reaction covalently links the bait protein to its binding partners that are in close proximity.
-
Azide-Based Bioorthogonal Chemistry: The azide group serves as a handle for "click chemistry."[2][3] This allows for the covalent attachment of reporter tags (e.g., biotin for enrichment or fluorophores for imaging) through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a corresponding alkyne- or strained alkyne-modified tag.[2][3]
This dual functionality allows for the in-situ capture of protein interactions, followed by the specific enrichment of the crosslinked complexes for subsequent identification and analysis by mass spectrometry.
Physicochemical and Technical Data
The properties of this compound are summarized in the table below, providing key quantitative data for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈ClN₅O₄ | [1] |
| Molecular Weight | 295.72 g/mol (hydrochloride salt) | [1] |
| 259.26 g/mol (free base) | [1][4] | |
| Reactive Groups | N-Hydroxysuccinimide (NHS) ester, Azide | [1] |
| Target Residue (NHS Ester) | Lysine (primary amines) | [1] |
| Crosslinking Spacer Arm | 12 Å | [1] |
| Solubility | 10 mM in PBS (pH 7.4) | [1] |
| Incorporation Efficiency | >95% (in E. coli and mammalian cells) | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Signaling Pathway and Interaction Mapping
This compound does not have its own intrinsic effect on signaling pathways. Instead, it is a tool used to map the protein-protein interactions that constitute these pathways. For example, it has been instrumental in identifying direct protein interactors in live cells. In one application, a similar photoactivatable UAA was used in Toxoplasma gondii to uncover interactions between the inner membrane protein ILP1 and cytoskeletal regulators through UV-induced crosslinking and immunoprecipitation.[1] Another study using a related crosslinking approach in human cells successfully mapped 184 interactors of the protein SELM, which are involved in calcium flux regulation, demonstrating a significant increase in sensitivity over traditional methods.[1]
The general logical flow for using UAA Crosslinker 1 to map such interactions is depicted below.
Caption: Logical workflow for identifying protein interactors using this compound.
Experimental Protocols and Methodologies
The following sections provide a generalized, detailed methodology for the application of this compound. Specific parameters may require optimization depending on the cell type and proteins of interest.
Site-Specific Incorporation of UAA Crosslinker 1
This protocol outlines the steps for expressing a protein of interest containing the UAA in mammalian cells.
-
Plasmid Preparation:
-
Prepare a plasmid encoding the protein of interest (bait). Introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.
-
Prepare a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pBK-MjTyrRS/tRNA).
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS to ~70-80% confluency.
-
Co-transfect the cells with the bait protein plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent.
-
-
UAA Incorporation:
-
Following transfection, replace the medium with fresh medium supplemented with this compound. A typical starting concentration is 1 mM, but this should be optimized.
-
Incubate the cells for 24-48 hours to allow for expression of the bait protein and incorporation of the UAA.
-
In-Cell Crosslinking, Enrichment, and Analysis
This workflow details the process from capturing interacting proteins to their identification.
Caption: Experimental workflow for UAA crosslinking, enrichment, and protein identification.
Detailed Steps:
-
Crosslinking: After the expression period, wash the cells with ice-cold PBS. The NHS ester will react with proximal primary amines under physiological pH conditions.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Click Chemistry: To the clarified cell lysate, add the biotin-alkyne probe, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to catalyze the CuAAC reaction. Incubate to allow for biotinylation of the crosslinked complexes.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins, typically by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and, consequently, the "prey" proteins that were crosslinked to the "bait."
By providing a robust method for covalently capturing and identifying protein interactions within a cellular context, this compound stands as a premier tool for advancing our understanding of complex biological systems.
References
- 1. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new chemical process makes it easier to craft amino acids that don’t exist in nature | University of Pittsburgh [pittwire.pitt.edu]
An In-Depth Technical Guide to Unnatural Amino Acid Photo-Crosslinking: Principles, Protocols, and Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative data associated with unnatural amino acid (UAA) photo-crosslinking. This powerful technique enables the covalent capture of transient and stable protein-protein and protein-nucleic acid interactions within their native cellular environment, offering high spatiotemporal resolution.
Core Principles of Unnatural Amino Acid Photo-Crosslinking
Unnatural amino acid photo-crosslinking is a sophisticated methodology for identifying and mapping biomolecular interactions in vitro and in vivo. The core of this technique lies in the site-specific incorporation of a photoreactive UAA into a protein of interest (POI). Subsequent activation with ultraviolet (UV) light initiates a covalent bond formation between the UAA and a nearby interacting partner, effectively "trapping" the interaction for downstream analysis.
The site-specific incorporation of UAAs is primarily achieved through the expansion of the genetic code.[1] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired location in the gene encoding the POI.[2][3] When the host cell is supplemented with the UAA, the orthogonal aaRS charges the orthogonal tRNA with the UAA, which is then incorporated into the polypeptide chain at the UAG codon.
Two of the most widely utilized photo-crosslinking UAAs are p-azido-L-phenylalanine (pAzF or AzF) and p-benzoyl-L-phenylalanine (pBpa).
-
p-Azido-L-phenylalanine (pAzF): Upon irradiation with UV light (typically ~254 nm), the azido group of pAzF is converted into a highly reactive nitrene intermediate.[4] This nitrene can then readily insert into C-H or N-H bonds in close proximity, forming a stable covalent crosslink.[5] However, the nitrene can also rearrange into a less reactive ketenimine, which then reacts with nucleophiles.[4]
-
p-Benzoyl-L-phenylalanine (pBpa): pBpa contains a benzophenone moiety that, upon excitation with UV light (~350-365 nm), forms a triplet diradical.[6][7] This excited state can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent C-C bond through radical recombination.[2] A key advantage of pBpa is its relative stability and lower reactivity with water, making it highly effective for in vivo applications.[2]
The choice of UAA depends on the specific biological system and the nature of the interaction being investigated.
Quantitative Data on Photo-Crosslinking UAAs
The efficiency of photo-crosslinking can be influenced by several factors, including the specific UAA, the wavelength and duration of UV irradiation, the concentration of the UAA, and the local environment of the incorporated UAA. The following table summarizes key quantitative data for pAzF and pBpa.
| Parameter | p-Azido-L-phenylalanine (pAzF) | p-Benzoyl-L-phenylalanine (pBpa) |
| Activation Wavelength | ~254 nm[4] | ~350-365 nm[2][6] |
| Reactive Intermediate | Nitrene[4] | Triplet Diradical[2] |
| Crosslinking Efficiency | Variable, can be lower than pBpa. One study reported ~1% for a protein-DNA interaction.[8] | Generally high, with reports of 50-100% for peptide-receptor interactions and >50% for protein subunit crosslinking.[9] Another study on protein-DNA crosslinking showed ~5% efficiency.[8] |
| Key Features | Can react with C-H and N-H bonds.[5] May undergo rearrangement to a less reactive species.[4] | Chemically stable, less reactive with water.[8][9] Can be reactivated if an initial reaction does not occur.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in UAA photo-crosslinking, from the initial genetic modification to the final analysis of crosslinked products.
Site-Directed Mutagenesis for Amber Codon Incorporation
-
Plasmid Preparation: Isolate the plasmid DNA encoding the protein of interest from a suitable E. coli strain.
-
Primer Design: Design primers for site-directed mutagenesis to introduce a TAG (amber) codon at the desired position in your gene of interest.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells and select for colonies containing the mutated plasmid.
-
Sequence Verification: Verify the presence of the TAG codon and the absence of other mutations by DNA sequencing.
UAA Incorporation in E. coli
-
Co-transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing your gene of interest with the amber codon and a plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-pBpF for pBpa incorporation).[10]
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of fresh LB medium with the overnight culture.
-
UAA Addition: When the optical density at 600 nm (OD600) reaches approximately 0.6-0.8, add the UAA (e.g., 1 mM pBpa) to the culture medium.[8]
-
Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable concentration and temperature.
-
Cell Harvest: After a period of expression, harvest the cells by centrifugation.
In Vivo Photo-Crosslinking
-
Cell Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
UV Irradiation: Place the cell suspension in a suitable container (e.g., a petri dish or a 96-well plate) and irradiate with UV light.[11]
-
Irradiation Time: The optimal irradiation time needs to be determined empirically but typically ranges from 5 to 60 minutes.[9][12]
-
Cell Lysis: After irradiation, lyse the cells to release the crosslinked protein complexes.
Sample Preparation for Mass Spectrometry
-
Protein Complex Purification: Purify the crosslinked protein complexes using appropriate affinity chromatography based on a tag on the protein of interest.
-
SDS-PAGE: Separate the purified proteins by SDS-PAGE. The crosslinked complex will appear as a higher molecular weight band.
-
In-Gel Digestion: Excise the gel band corresponding to the crosslinked complex and perform in-gel digestion with a protease such as trypsin.[13]
-
Peptide Extraction: Extract the resulting peptides from the gel slices.[13]
-
Enrichment of Crosslinked Peptides (Optional but Recommended): Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.[14] This can be achieved through:
-
Desalting: Desalt the peptide mixture using C18 StageTips or a similar method before mass spectrometry analysis.[13]
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., XlinkX, pLink) to identify the crosslinked peptides from the complex MS/MS spectra. This will reveal the identity of the interacting protein and the specific site of crosslinking.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow of unnatural amino acid photo-crosslinking.
Caption: Reaction mechanisms of pBpa and pAzF photo-crosslinking.
This guide provides a foundational understanding and practical framework for employing unnatural amino acid photo-crosslinking. The successful application of this technique requires careful optimization of each step, from UAA incorporation to the final mass spectrometry analysis. By leveraging this powerful tool, researchers can gain unprecedented insights into the dynamic and complex world of biomolecular interactions.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Applications of Genetically Encoded Chemical Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Genetically encoded chemical crosslinkers represent a powerful evolution in the study of molecular interactions, allowing for the precise capture of protein-protein, protein-nucleic acid, and protein-glycan interactions within their native cellular environment.[1][2] By site-specifically incorporating noncanonical amino acids (ncAAs) with photoreactive or chemoselective moieties into a protein of interest, researchers can covalently trap transient and dynamic interactions that are often missed by traditional biochemical methods.[3][4] This guide provides a technical overview of the core technology, its diverse applications, and detailed experimental considerations.
Core Technology: The Mechanism of Action
The foundation of this technology is the expansion of the genetic code.[4] A "bait" protein's gene is mutated to include an amber stop codon (TAG) at the desired crosslinking site. This gene is co-expressed in a host cell (e.g., E. coli, mammalian cells) with an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[4][5] This orthogonal pair is engineered to specifically recognize the ncAA and incorporate it in response to the amber codon, ensuring site-specific placement of the crosslinker.
Upon activation—typically by UV light for photo-crosslinkers—the ncAA's reactive group forms a covalent bond with a nearby interacting molecule (the "prey").[4][6] This permanently links the bait and prey, allowing for stringent purification and subsequent identification by mass spectrometry.[2]
A variety of ncAAs are available, each with distinct properties. Photo-crosslinkers like p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (AzF) are popular due to their chemical inertness until activated by UV light, providing temporal control.[4][7] Diazirine-based ncAAs offer higher crosslinking efficiency and can be activated at longer UV wavelengths, reducing potential photodamage to cells.[2][8]
Key Applications
A primary application is the identification and mapping of PPIs in their native cellular context.[1][3] This is especially valuable for studying weak or transient interactions, such as those in signaling pathways or involving transcription factors, which are difficult to capture with traditional methods like co-immunoprecipitation.[9] By strategically placing the crosslinker on the surface of a bait protein, researchers can identify direct binding partners.[7]
Case Study: Activator-Coactivator Interactions Transcriptional activators often bind transiently to coactivator complexes. Using Bpa incorporated into the VP16 transcription activation domain, researchers successfully captured its moderate-affinity interaction with the Mediator protein Med15 in vivo, demonstrating the method's utility for dissecting complex regulatory networks.[9]
Identifying the specific cellular targets of a small molecule drug is a critical and often challenging step in drug discovery.[10] Genetically encoded crosslinkers can be used in a reverse strategy. A known protein target can be equipped with a crosslinker to "fish" for small molecules that bind at a specific site. More commonly, chemical probes are created by linking a drug molecule to a photoreactive group to identify its binding proteins.[11] This approach helps validate on-target effects and uncover potential off-target interactions that could lead to toxicity.
Beyond identifying binary interactions, crosslinking can provide structural information by generating distance restraints.[2][12] By incorporating crosslinkers at multiple positions within a protein complex and identifying the crosslinked residues, a low-resolution map of the protein's topology and its interaction interfaces can be constructed.[2] This is particularly useful for large, flexible, or membrane-bound complexes that are not amenable to high-resolution techniques like X-ray crystallography.
For example, this method has been applied to study the dynamic interactions within G-protein coupled receptor (GPCR) signaling complexes, revealing how ligands and intracellular proteins modulate receptor conformation and function.[13]
Quantitative Data Summary
The efficiency of crosslinking is a critical parameter. While highly variable depending on the specific interaction, proximity, and solvent accessibility, different ncAAs have characteristic properties.
| Unnatural Amino Acid (ncAA) | Activation Wavelength | Reactive Intermediate | Key Characteristics & Applications |
| p-Benzoyl-L-phenylalanine (Bpa) | ~350-365 nm | Ketyl diradical | Robust, well-characterized; reacts with C-H bonds within ~3.1 Å. Widely used for PPI mapping in vivo.[5][9][14] |
| p-Azido-L-phenylalanine (AzF) | ~254 nm (or longer with Staudinger ligation) | Nitrene | Shorter-lived reactive species than Bpa's. Can be used for both protein-protein and protein-nucleic acid crosslinking.[4] |
| Diazirine-based (e.g., DiAzKs) | ~350-370 nm | Carbene | Higher crosslinking efficiency than Bpa/AzF. Less dependent on specific amino acid side chains for reaction.[2][8] |
| Sulfonyl Fluoride-based (e.g., SFY) | Proximity-enabled (no light) | Electrophilic attack | Chemically selective; reacts with nucleophilic residues (e.g., Tyr, Ser, Thr) in close proximity. Used for protein-glycan crosslinking.[15] |
Experimental Protocols
This protocol provides a generalized workflow for incorporating Bpa into a target protein in a mammalian cell line (e.g., HEK293T) to identify interaction partners.
1. Plasmid Construction:
-
Clone your protein of interest (POI) into a mammalian expression vector. Introduce an amber stop codon (TAG) at the desired crosslinking site via site-directed mutagenesis. Include an affinity tag (e.g., FLAG, HA, or His-tag) for purification.
-
Obtain a separate plasmid expressing the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA (e.g., pCMV-BpaRS-tRNA).
2. Cell Culture and Transfection:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the POI-TAG plasmid and the pCMV-BpaRS-tRNA plasmid using a suitable transfection reagent.
-
After 4-6 hours, replace the medium with fresh medium supplemented with the unnatural amino acid (e.g., 200 µM Bpa).[14] As a negative control, transfect a parallel culture without adding Bpa to the medium.
3. Protein Expression and Crosslinking:
-
Allow cells to express the protein for 24-48 hours.
-
To induce crosslinking, wash the cells with PBS and irradiate them on ice with 365 nm UV light for a specified time (typically 10-30 minutes), using a UV lamp.[14][16] A non-irradiated sample should be kept as a control.
4. Cell Lysis and Affinity Purification:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Perform affinity purification using beads corresponding to the affinity tag on your POI (e.g., anti-FLAG M2 affinity gel).
-
Wash the beads extensively to remove non-specific binders.
5. Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads.
-
Resolve the eluate on an SDS-PAGE gel. A higher molecular weight band corresponding to the crosslinked complex should be visible in the UV-treated, Bpa-containing sample.
-
Excise the entire lane or specific bands for in-gel tryptic digestion.
6. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][17]
-
Search the resulting spectra against a protein database to identify proteins that are significantly enriched in the crosslinked sample compared to the negative controls. Specialized software can be used to identify the crosslinked peptides themselves, pinpointing the interaction interface.[17][18]
Conclusion and Future Outlook
Genetically encoded chemical crosslinkers provide an unparalleled method for defining molecular interactions with high spatial and temporal resolution directly within living systems.[2][7] The technology has matured from proof-of-concept to a robust tool for addressing fundamental biological questions.[1] Future advancements will likely focus on developing new crosslinkers with improved efficiencies, longer activation wavelengths to minimize cellular damage, and multi-functional capabilities (e.g., combining crosslinking with fluorescent reporting).[19] The integration of quantitative mass spectrometry techniques will further enhance the ability to study the dynamics of protein interaction networks in response to various stimuli, solidifying the role of this technology in systems biology and drug development.[20][21]
References
- 1. Genetically encoded crosslinkers to address protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically encoded photocrosslinkers for identifying and mapping protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Genetically Encoded Diazirine Analogue for RNA-Protein Photo-crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. youtube.com [youtube.com]
- 12. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 13. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 14. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetically Encoded Chemical Cross-linking of Carbohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. portlandpress.com [portlandpress.com]
UAA Crosslinker 1 Hydrochloride for In Vivo Interaction Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of UAA crosslinker 1 hydrochloride, a powerful tool for capturing protein-protein interactions within the complex environment of a living cell. This bifunctional amino acid enables the covalent trapping of transient and stable interactions, which can then be identified and quantified using mass spectrometry-based proteomic approaches.
Introduction to this compound
This compound is a non-canonical amino acid (UAA) designed for site-specific incorporation into proteins in living cells. Its unique structure features two key reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as the side chain of lysine residues, to form stable amide bonds. This reactivity is the basis for its in vivo crosslinking capability.
-
An azide group : This functional group is inert within the cellular environment but can be specifically targeted for "click chemistry" reactions. This allows for the attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, after the crosslinking event.
The site-specific incorporation of this compound is achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired position in the gene of interest. This genetic code expansion technology allows for precise control over the placement of the crosslinker within a target protein.
Physicochemical and Crosslinking Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁N₅O₆ · HCl | N/A |
| Molecular Weight | 395.8 g/mol | N/A |
| In Vivo Incorporation Efficiency | >95% (in E. coli and mammalian cells) | N/A |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Azide | N/A |
| Target Residues for Crosslinking | Primary amines (e.g., Lysine) | [1][2] |
| Spacer Arm Length | ~10 Å (estimated) | N/A |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | [1][3] |
Experimental Workflow
The overall workflow for using this compound to study protein-protein interactions in vivo can be broken down into several key stages.
Caption: Overall experimental workflow for in vivo interaction studies using this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in using this compound.
Site-Specific Incorporation of this compound
This protocol is a general guideline for mammalian cells and should be optimized for the specific cell line and protein of interest.
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.
-
Co-transfect mammalian cells with the plasmid containing the target gene and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
-
Cell Culture and UAA Incorporation:
-
Culture the transfected cells in a suitable medium.
-
Supplement the culture medium with this compound. A typical starting concentration is 1 mM, but this should be optimized.
-
Allow the cells to grow and express the target protein containing the incorporated UAA. The expression time will vary depending on the protein and expression system.
-
In Vivo Crosslinking
The NHS ester of the incorporated UAA will react with nearby primary amines to form covalent crosslinks.
Caption: Workflow for the in vivo crosslinking step.
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them three times with an amine-free buffer such as phosphate-buffered saline (PBS) to remove any primary amines from the culture medium.
-
-
Crosslinking Reaction:
-
Resuspend the cells in PBS.
-
The crosslinking reaction will proceed spontaneously at physiological pH.
-
Incubation time and temperature should be optimized. A good starting point is 30-60 minutes at room temperature or 2 hours on ice.[3]
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching buffer containing a high concentration of primary amines. A common choice is Tris buffer (pH 7.5-8.0) at a final concentration of 20-50 mM.[3]
-
Incubate for 15 minutes at room temperature.
-
Cell Lysis and Protein Extraction
-
Lysis:
-
After quenching, pellet the cells and lyse them using a suitable lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Sonication or other mechanical disruption methods can be used to ensure complete lysis.
-
-
Protein Extraction:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Tagging
This "click chemistry" step is used to attach a reporter molecule (e.g., biotin-alkyne) to the azide group of the incorporated UAA.
Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Reagents:
-
Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in water.[4][5]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[4][5]
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: Prepare a 200 mM stock solution in water.[6]
-
Alkyne-tagged reporter (e.g., Biotin-alkyne): Prepare a 10 mM stock solution in DMSO.
Protocol:
-
To your protein lysate, add the reagents in the following order, vortexing briefly after each addition:
-
Alkyne-tagged reporter (to a final concentration of 100-200 µM).
-
THPTA ligand (to a final concentration of 1-2 mM).
-
CuSO₄ (to a final concentration of 0.5-1 mM).
-
Sodium ascorbate (to a final concentration of 5 mM).[7]
-
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]
Enrichment of Crosslinked Complexes
If a biotin tag was attached in the previous step, the crosslinked complexes can be enriched using streptavidin affinity chromatography.
-
Incubate the lysate with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by using a specific elution buffer (e.g., containing biotin).
Proteolytic Digestion and Mass Spectrometry
-
The enriched proteins are then subjected to in-solution or on-bead digestion with a protease, typically trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
The identification of crosslinked peptides from the complex MS data requires specialized software. The general workflow is as follows:
-
The software searches the MS/MS data against a protein sequence database to identify pairs of peptides that are linked by the mass of the crosslinker.
-
The identified crosslinked peptides provide information about which proteins were interacting and which specific residues were in close proximity.
Quantitative Analysis
Quantitative crosslinking mass spectrometry (qXL-MS) can be used to study how protein interactions change under different conditions (e.g., drug treatment). This can be achieved through various labeling strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), in conjunction with the UAA crosslinking workflow.[8][9] The relative abundance of crosslinked peptides between different samples can provide insights into the dynamics of protein interactions.[8]
Conclusion
This compound offers a powerful approach for the in vivo study of protein-protein interactions. By combining genetic code expansion, bioorthogonal chemistry, and mass spectrometry, researchers can gain valuable insights into the composition and dynamics of protein complexes within their native cellular context. The protocols provided in this guide offer a starting point for the application of this technology, but optimization will be necessary to achieve the best results for each specific biological system under investigation.
References
- 1. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to Ochre Codon (UAA) Suppression for Non-Canonical Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology enables the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications, at precise locations within a protein's structure. A key methodology for achieving this is the suppression of nonsense codons, most commonly the amber (UAG) stop codon. However, the ochre (UAA) stop codon presents both unique challenges and opportunities for expanding the genetic code. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative considerations for achieving efficient UAA codon suppression for ncAA incorporation.
The central machinery for nonsense codon suppression involves an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[1][2] This pair works independently of the host cell's endogenous translational machinery. The suppressor tRNA possesses an anticodon that recognizes the UAA stop codon, while the orthogonal aaRS is evolved to specifically charge this tRNA with the desired ncAA.[3] When a gene of interest containing an in-frame UAA codon is expressed in the presence of the OTS and the ncAA, the suppressor tRNA decodes the UAA codon, leading to the incorporation of the ncAA and the synthesis of a full-length, modified protein.
Core Mechanism of UAA Codon Suppression
The successful incorporation of an ncAA at a UAA codon is a competitive process between the suppressor tRNA and the host cell's release factors. In eukaryotes, eukaryotic release factor 1 (eRF1) recognizes all three stop codons (UAA, UAG, and UGA) and mediates the termination of translation.[4] Therefore, for efficient suppression, the concentration and activity of the ncAA-charged suppressor tRNA must be sufficient to outcompete eRF1 at the ribosome.
Several factors influence the efficiency of UAA suppression. The UAA codon is generally considered the most stringent of the three stop codons, meaning it is terminated most efficiently by release factors.[5] This inherent stringency often leads to lower suppression efficiencies compared to the more commonly used UAG codon.[6] The sequence context surrounding the UAA codon can also significantly impact suppression efficiency.[7]
Below is a diagram illustrating the fundamental mechanism of UAA codon suppression for ncAA incorporation.
Caption: Mechanism of UAA codon suppression.
Quantitative Data on UAA Suppression
The efficiency of UAA suppression is a critical parameter for the successful production of ncAA-containing proteins. It is typically lower than that of UAG suppression. The following tables summarize quantitative data from various studies, providing a comparative perspective.
| Suppressor System | Stop Codon | Suppression Efficiency | Organism/System | Reference |
| Yeast SUP4-1 (ochre) | UAA | 63% | In vitro translation | [6] |
| Engineered tRNAGluV13UUA | UAA | ~16% | Mammalian cells | [5] |
| Engineered tRNAGluV13CUA | UAG | ~48% | Mammalian cells | [5] |
| Natural read-through | UAA | ~0.2% | E. coli | [7] |
| Natural read-through | UAG | - | E. coli | [7] |
| Natural read-through | UGA | ~2% | E. coli | [7] |
| Stop Codon | Relative Termination Efficiency | Organism |
| UAA | Highest | E. coli |
| UAG | Intermediate | E. coli |
| UGA | Lowest | E. coli |
Experimental Protocols
Generation of a UAA Suppressor tRNA
The generation of a UAA suppressor tRNA typically involves modifying the anticodon of an existing orthogonal tRNA to be complementary to the UAA codon (UUA).
Methodology: Site-Directed Mutagenesis
-
Template Plasmid: Start with a plasmid containing the gene for an orthogonal tRNA, for example, a tRNATyr from M. jannaschii or a tRNAPyl from M. mazei, which is known to be orthogonal in the target expression system.
-
Primer Design: Design primers for site-directed mutagenesis to change the anticodon sequence to 5'-TTA-3' (on the coding DNA strand). The primers should be complementary to opposite strands of the plasmid and contain the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired anticodon mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli for plasmid propagation.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the anticodon mutation by Sanger sequencing.
Quantification of UAA Suppression Efficiency using a Dual-Fluorescence Reporter Assay
This protocol describes a common method to quantify the efficiency of UAA suppression in mammalian cells.
Methodology: Dual-Fluorescence Reporter Assay
-
Reporter Construct: Clone a dual-fluorescence reporter gene into a mammalian expression vector. This reporter typically consists of a green fluorescent protein (GFP) and a red fluorescent protein (RFP) separated by a linker containing an in-frame UAA codon (e.g., GFP-UAA-RFP).
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with three plasmids:
-
The dual-fluorescence reporter plasmid.
-
A plasmid expressing the orthogonal aaRS.
-
A plasmid expressing the UAA suppressor tRNA.
-
-
In a control group, transfect cells with the reporter and aaRS plasmids but without the suppressor tRNA plasmid.
-
Add the ncAA to the cell culture medium at a predetermined optimal concentration.
-
-
Flow Cytometry Analysis:
-
After a suitable expression period (e.g., 48-72 hours), harvest the cells.
-
Analyze the cells using a flow cytometer capable of detecting both GFP and RFP fluorescence.
-
For each cell, measure the intensity of both GFP and RFP fluorescence.
-
-
Data Analysis:
-
Calculate the suppression efficiency as the ratio of the mean RFP fluorescence to the mean GFP fluorescence in the cell population that is positive for both fluorophores.
-
Compare the suppression efficiency in the presence and absence of the suppressor tRNA and the ncAA to determine the background read-through.
-
Below is a diagram illustrating the experimental workflow for generating and testing a UAA suppressor system.
Caption: Experimental workflow for UAA suppression.
Challenges and Considerations in UAA Suppression
-
Lower Efficiency: As previously mentioned, UAA is the most efficient termination signal, making its suppression inherently more challenging than UAG suppression. This often results in lower yields of the full-length protein containing the ncAA.[5]
-
Competition with Release Factors: The efficiency of suppression is directly dependent on the competition between the suppressor tRNA and eRF1.[4] Strategies to improve this competition include overexpressing the suppressor tRNA and the orthogonal aaRS, or engineering eRF1 to have reduced affinity for the UAA codon.
-
Fidelity: It is crucial to ensure that the suppressor tRNA is exclusively charged with the intended ncAA by the orthogonal aaRS and not with any canonical amino acids by endogenous synthetases. The orthogonality of the aaRS/tRNA pair is therefore paramount for the fidelity of ncAA incorporation.
-
Context Dependence: The nucleotide sequence surrounding the UAA codon can influence suppression efficiency.[7] It is often necessary to test multiple insertion sites or to optimize the codon context to achieve acceptable levels of ncAA incorporation.
Applications in Drug Development and Research
Despite the challenges, UAA codon suppression offers a valuable tool for various applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of ncAAs with bio-orthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogenous and potentially more effective ADCs.
-
Protein Labeling: The introduction of fluorescent ncAAs enables the site-specific labeling of proteins for imaging and biophysical studies.
-
Probing Protein Structure and Function: Incorporating photo-crosslinking ncAAs can be used to map protein-protein interactions and study protein dynamics.
-
Therapeutic Protein Engineering: The introduction of ncAAs can be used to enhance the therapeutic properties of proteins, such as their stability, half-life, and efficacy.
Conclusion
Ochre codon (UAA) suppression provides a viable, albeit more challenging, alternative to amber codon suppression for the site-specific incorporation of non-canonical amino acids. While suppression efficiencies are generally lower due to the stringency of the UAA stop signal, optimization of the orthogonal translation system components, the genetic context of the UAA codon, and the expression levels of the machinery can lead to successful ncAA incorporation. The methodologies and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to harness the power of UAA suppression for their specific applications. Continued research, including the directed evolution of more efficient UAA suppressor tRNAs and orthogonal synthetases, will further expand the utility of this powerful technology.[8][9]
References
- 1. Virus-assisted directed evolution of enhanced suppressor tRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cbirt.net [cbirt.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Yeast suppressors of UAA and UAG nonsense codons work efficiently in vitro via tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Photo-Crosslinking Unnatural Amino Acids: Illuminating Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape, transient and weak interactions between proteins are the bedrock of most biological processes. Capturing these fleeting interactions is paramount to understanding disease mechanisms and developing novel therapeutics. Photo-crosslinking unnatural amino acids (Uaas) have emerged as a powerful tool to covalently trap these interactions in their native cellular environment, providing a snapshot of the dynamic protein interactome. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of this transformative technology.
Core Concepts: The Photo-Activatable Toolkit
Photo-crosslinking Uaas are synthetic amino acids that are structurally similar to their natural counterparts but contain a latent photoreactive moiety. These Uaas can be genetically encoded into a protein of interest (POI) at a specific site using amber stop codon suppression technology.[1][2] Upon exposure to a specific wavelength of UV light, the photoreactive group is activated, forming a highly reactive intermediate that can covalently bond with nearby interacting molecules, effectively "freezing" the interaction for subsequent analysis.[3]
The three most commonly used classes of photo-crosslinking Uaas are:
-
Benzophenones: Featuring a benzophenone moiety, such as p-benzoyl-L-phenylalanine (pBpa), these Uaas are activated by UV light in the 350-365 nm range to form a reactive triplet diradical.[4][5] This diradical can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond.[4] Halogenated pBpa analogs have been shown to increase crosslinking yields.[4][6]
-
Diazirines: These Uaas, such as diazirinyl-lysine (DiAzKs), contain a small, three-membered diazirine ring.[7][8] Upon irradiation with UV light (~350 nm), the diazirine ring efficiently releases nitrogen gas to generate a highly reactive carbene intermediate.[8] This carbene can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, making diazirines highly efficient and versatile crosslinkers.[9] Studies have shown a sevenfold increase in crosslinking efficiency for diazirine-based Uaas compared to conventional 254 nm UV crosslinking.[7]
-
Aryl Azides: Uaas like p-azido-L-phenylalanine (AzF) contain an azide group attached to an aromatic ring.[10] Photolysis with UV light (typically 260-365 nm) generates a highly reactive nitrene intermediate that can participate in a variety of reactions, including insertion into C-H and N-H bonds, to form covalent crosslinks.[3][10] The crosslinking efficiency of aryl azides is generally considered to be lower than that of diazirines.[11]
Quantitative Data Summary
A direct quantitative comparison of photo-crosslinking Uaas is challenging due to variations in experimental conditions across different studies. However, the following table summarizes key properties based on available literature.
| Unnatural Amino Acid | Photoreactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Reported Crosslinking Efficiency/Yield | Key Features |
| p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone | 350 - 365[4][5] | Triplet Diradical | Less than 30% in some studies[12] | Chemically stable, can be repeatedly excited if no crosslinking occurs.[12] |
| Halogenated pBpa Analogs | Halogenated Benzophenone | ~365[4] | Triplet Diradical | Increased yields compared to pBpa[4][6] | Electron-withdrawing groups enhance reactivity.[4] |
| Diazirinyl-lysine (DiAzKs) | Diazirine | ~350 - 355[8][13] | Carbene | High; up to 7-fold increase over conventional methods[7] | Small size, highly reactive carbene, can react with water.[14] |
| p-Azido-L-phenylalanine (AzF) | Aryl Azide | 260 - 365[3][10] | Nitrene | Generally lower than diazirines; <30% in some cases[10][11] | Can be activated by visible light with photocatalysts.[10] |
Experimental Protocols
The successful application of photo-crosslinking Uaas requires a multi-step workflow, from the introduction of the Uaa into the target protein to the identification of crosslinked interaction partners.
Site-Directed Mutagenesis for Amber Codon Incorporation
This protocol outlines the introduction of an amber stop codon (TAG) at the desired site within the gene of interest using PCR-based site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic forward and reverse primers containing the TAG codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 nucleotides in length) containing the desired TAG mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR using a thermal cycler with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the amplification reaction. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired TAG mutation by DNA sequencing.
Protein Expression and Purification with Unnatural Amino Acids in E. coli
This protocol describes the expression and purification of a protein containing a photo-crosslinking Uaa in E. coli. This requires the co-expression of the target protein with the amber codon mutation and an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired Uaa.[15]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with a TAG codon
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL for AzF)
-
Photo-crosslinking unnatural amino acid (e.g., p-azido-L-phenylalanine)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
-
Lysis, wash, and elution buffers
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the plasmid for the orthogonal tRNA/synthetase pair.
-
Culture Growth:
-
Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger culture of LB medium containing the antibiotics and the unnatural amino acid (typically 1 mM).
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For some systems, an additional inducer for the synthetase/tRNA pair may be required. Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE and confirm the incorporation of the Uaa by mass spectrometry.
In Vivo Photo-Crosslinking
This protocol describes the in vivo photo-crosslinking of the Uaa-containing protein to its interaction partners within living cells.[16]
Materials:
-
Cells expressing the protein of interest with the incorporated photo-crosslinking Uaa
-
UV lamp with the appropriate wavelength for the specific Uaa (e.g., 365 nm)
-
Ice-cold PBS
-
Cell scraper
Procedure:
-
Cell Culture: Culture the cells expressing the Uaa-containing protein to the desired confluency.
-
UV Irradiation:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Place the culture dish on ice and irradiate with UV light for a specified duration (typically 5-30 minutes, depending on the Uaa and light source intensity). A control sample should be kept on ice without UV irradiation.
-
-
Cell Lysis: After irradiation, immediately lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Analysis: The crosslinked complexes in the cell lysate can then be analyzed by various methods, such as Western blotting to detect higher molecular weight species, or affinity purification followed by mass spectrometry to identify the interacting partners.
Mass Spectrometry Analysis of Crosslinked Proteins
This protocol provides a general workflow for the identification of crosslinked proteins and the specific crosslinked peptides by mass spectrometry.[17]
Materials:
-
Purified crosslinked protein complexes
-
DTT (dithiothreitol) and iodoacetamide for reduction and alkylation
-
Trypsin (or other suitable protease)
-
LC-MS/MS system (e.g., Orbitrap)
-
Database search software for crosslinked peptide identification (e.g., pLink, xQuest)
Procedure:
-
Protein Digestion:
-
Denature, reduce, and alkylate the purified crosslinked protein complexes.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer is typically operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database containing the sequence of the bait protein and potential interacting partners.
-
The software identifies crosslinked peptides by searching for pairs of peptides that are covalently linked by the mass of the crosslinker minus the mass of the lost atoms upon reaction.
-
The identified crosslinked peptides provide information about the specific amino acid residues at the interaction interface.
-
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear and concise way to visualize complex experimental workflows and signaling pathways.
Experimental Workflow for Identifying Protein-Protein Interactions
Caption: Experimental workflow for identifying protein-protein interactions using photo-crosslinking Uaas.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
This diagram illustrates a simplified GPCR signaling cascade, a common pathway studied using photo-crosslinking Uaas to map receptor-G protein and G protein-effector interactions.[18][19]
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Ubiquitin-Proteasome System for Protein Degradation
This diagram depicts the key steps in the ubiquitin-proteasome pathway, where photo-crosslinking Uaas can be used to identify substrates of specific E3 ligases or components of the proteasome machinery.[20][21]
References
- 1. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]
- 10. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. e-ksbbj.or.kr [e-ksbbj.or.kr]
- 13. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 16. youtube.com [youtube.com]
- 17. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Mapping the Interactome: A Technical Guide to Unnatural Amino Acids in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of protein-protein interactions (PPIs) orchestrates nearly every cellular process. Understanding these complex networks is paramount for deciphering biological mechanisms and developing novel therapeutics. However, the transient and often weak nature of many PPIs presents a significant challenge to traditional biochemical methods. The advent of unnatural amino acid (UAA) incorporation technology has revolutionized the field, providing powerful tools to capture and map these fleeting interactions with unprecedented precision in situ. This technical guide delves into the history, core principles, and detailed methodologies of UAA-based protein interaction mapping, offering a comprehensive resource for researchers seeking to leverage this cutting-edge technology.
A Historical Perspective: Expanding the Genetic Code to Trap Interactions
The journey to utilizing UAAs for interaction mapping began with the groundbreaking development of genetic code expansion. This technology allows for the site-specific incorporation of amino acids with novel chemical functionalities into proteins in living cells.[1] The core principle involves repurposing a nonsense codon, typically the amber stop codon (UAG), to encode a UAA.[2] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[3] The engineered aaRS specifically recognizes the UAA and charges it onto its cognate suppressor tRNA, which in turn delivers the UAA to the ribosome for incorporation into the growing polypeptide chain at the site of the nonsense codon.[2]
Early efforts in the 1970s explored the possibility of using modified tRNAs to incorporate UAAs.[1] A significant breakthrough came in 1989 with a report demonstrating a streamlined plasmid-based system for efficient UAA incorporation in live bacterial cells.[1] The early 2000s saw the successful demonstration of site-specific UAA incorporation in live cells by Schultz and coworkers, paving the way for a wide range of applications.[4] This methodology has since been extensively expanded and optimized for use in various organisms, including yeast and mammalian cells.[5]
Two primary strategies leveraging UAAs have emerged as powerful tools for mapping protein interactions: photo-crosslinking and proximity labeling .
Photo-Crosslinking with Unnatural Amino Acids: Freezing Interactions in Time
Photo-crosslinking UAAs are designed with photo-activatable moieties that, upon exposure to a specific wavelength of UV light, generate highly reactive species capable of forming covalent bonds with nearby molecules.[6] This effectively "freezes" transient interactions, allowing for their capture and subsequent identification.
Key Photo-Crosslinking UAAs:
-
p-Benzoyl-L-phenylalanine (pBpa): One of the most widely used photo-crosslinkers, pBpa contains a benzophenone group that, upon excitation with ~350-365 nm UV light, forms a reactive triplet keto group.[6][7] This group can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond.[8]
-
p-Azido-L-phenylalanine (Azi or pAzpa): Azi contains an aryl azide group that, upon UV irradiation (~350 nm), forms a highly reactive nitrene intermediate.[9] This nitrene can then insert into C-H, N-H, or O-H bonds of interacting proteins.[9]
-
Diazirine-containing UAAs (e.g., DiZPK): These UAAs possess a diazirine ring that, upon UV activation (~350 nm), generates a reactive carbene intermediate.[10] Carbenes are highly reactive and can insert into a wide range of chemical bonds in close proximity.
The choice of photo-crosslinker can significantly impact the outcome of an experiment due to differences in their reactive mechanisms and amino acid preferences.[6]
Quantitative Insights into Photo-Crosslinking Efficiency
The efficiency of both UAA incorporation and the subsequent crosslinking event are critical parameters for successful interaction mapping. The following tables summarize key quantitative data from various studies.
| Unnatural Amino Acid | Organism | Incorporation Efficiency/Yield | Crosslinking Efficiency | Reference(s) |
| p-Benzoyl-L-phenylalanine (pBpa) | E. coli | - | <5% | [9] |
| p-Benzoyl-L-phenylalanine (pBpa) | S. cerevisiae | - | Variable, position-dependent | [6] |
| p-Benzoyl-L-phenylalanine (pBpa) | Mammalian Cells (CHO) | Good efficiency | >50% (dimeric protein) | [2][7] |
| p-Azido-L-phenylalanine (Azi) | E. coli | - | ~10% | [9] |
| p-Azido-L-phenylalanine (Azi) | S. cerevisiae | - | Readily crosslinked where pBpa did not | [6] |
| O-methyl-L-tyrosine (OMeY) | Mammalian Cells (HEK293T) | 7.1 µg (single), 4.0 µg (double), 1.3 µg (triple) from 10^6 cells | - | [11] |
Note: Incorporation and crosslinking efficiencies are highly dependent on the specific protein, the position of UAA incorporation, the expression system, and the experimental conditions.
Proximity Labeling: Mapping the Neighborhood
Proximity labeling techniques utilize an enzyme fused to a protein of interest (the "bait") to generate reactive molecules that covalently label nearby proteins (the "prey") within a specific radius. While not exclusively reliant on UAAs, the principles of identifying proximal interactors are highly relevant and can be combined with UAA-based approaches.
Engineered peroxidases, such as APEX2, are commonly used for proximity labeling.[12] In the presence of hydrogen peroxide (H₂O₂) and a biotin-phenol substrate, APEX2 generates highly reactive biotin-phenoxyl radicals.[13] These radicals have a short half-life and a small labeling radius, leading to the biotinylation of proteins in the immediate vicinity of the bait protein.[4] The biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry.
Experimental Methodologies: A Step-by-Step Guide
The following sections provide detailed protocols for key experiments in UAA-based protein interaction mapping.
Experimental Workflow for UAA Incorporation and Photo-Crosslinking
Experimental workflow for UAA-based photo-crosslinking.
Detailed Protocol for Site-Specific Incorporation of pBpa in Mammalian Cells
This protocol is a generalized representation based on established methods.[7][14]
-
Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest (POI) using site-directed mutagenesis.
-
Obtain or construct plasmids encoding the orthogonal aminoacyl-tRNA synthetase specific for pBpa (e.g., a variant of E. coli tyrosyl-tRNA synthetase) and its corresponding suppressor tRNA (e.g., Bacillus stearothermophilus suppressor tRNATyr).[7][14]
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T or CHO cells) in appropriate growth medium.
-
Co-transfect the cells with the three plasmids (POI-TAG, aaRS, and tRNA) using a suitable transfection reagent. The optimal ratio of the plasmids may need to be determined empirically.[15]
-
-
UAA Incorporation:
-
After transfection, supplement the cell culture medium with p-benzoyl-L-phenylalanine (pBpa) to a final concentration of 0.1-1 mM.
-
Incubate the cells for 24-48 hours to allow for expression of the POI containing pBpa.
-
-
In Vivo Photo-Crosslinking:
-
Cell Lysis and Protein Purification:
-
Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Perform affinity purification of the POI (e.g., using an antibody against a tag on the POI) to enrich for the bait and its crosslinked partners.
-
-
Analysis of Crosslinked Complexes:
-
Elute the purified protein complexes.
-
Separate the proteins by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
-
Excise the bands of interest from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the interacting proteins.
-
Protocol for Proximity Labeling using Engineered Ascorbate Peroxidase (APEX2)
This protocol is a generalized representation based on established methods.[12][17]
-
Plasmid Construction:
-
Cell Culture and Expression:
-
Transfect the cells with the POI-APEX2 fusion construct and select for stable expression if desired.
-
Culture the cells under standard conditions to express the fusion protein.
-
-
Proximity Labeling Reaction:
-
Incubate the cells with biotin-phenol (BP) substrate for 30-60 minutes at room temperature.[12]
-
Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM for 1 minute.[12]
-
Quench the reaction with an antioxidant solution (e.g., containing sodium azide, sodium ascorbate, and Trolox).
-
-
Cell Lysis and Enrichment of Biotinylated Proteins:
-
Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the biotinylated proteins from the beads.
-
Perform in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins in the proximity of your POI.
-
Quantitative Proteomics in UAA-based Interaction Mapping
To distinguish true interactors from non-specific background proteins, quantitative proteomics approaches are often employed. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for this purpose.[10] In a typical SILAC experiment for interaction mapping, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[10] The "heavy" labeled cells can serve as a control (e.g., expressing the bait protein without the UAA or without UV irradiation), while the "light" labeled cells are the experimental sample. The two cell populations are mixed before lysis and affinity purification. True interaction partners will show a high light-to-heavy ratio in the mass spectrometry analysis, while background proteins will have a ratio close to one.[8][18]
Visualizing the Core Concepts: Signaling Pathways and Logical Relationships
The power of UAA-based interaction mapping lies in its ability to elucidate complex biological networks. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Genetic Code Expansion for UAA Incorporation
Genetic code expansion mechanism.
Simplified TCR-CD3 Signaling Pathway Investigation
The T-cell receptor (TCR)-CD3 complex is a prime example of a signaling pathway that has been successfully interrogated using UAA photo-crosslinking to map the spatial arrangement and interactions of its subunits.[19]
Simplified TCR-CD3 signaling pathway.
Conclusion and Future Directions
The incorporation of unnatural amino acids has ushered in a new era of protein-protein interaction mapping, enabling the capture and characterization of interactions that were previously intractable. Photo-crosslinking and proximity labeling techniques provide researchers with a versatile toolkit to probe the intricacies of cellular signaling networks with high spatial and temporal resolution. As the technology continues to evolve, with the development of new UAAs with enhanced properties and more efficient incorporation systems, we can expect even deeper insights into the dynamic proteome. These advancements hold immense promise for fundamental biological research and for the identification of novel therapeutic targets in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 3. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 6. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 8. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 11. Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity-dependent biotin labeling in yeast using the engineered ascorbate peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 14. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proximity Protein Labeling In Dictyostelium With Engineered Ascorbic Acid Peroxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes | Semantic Scholar [semanticscholar.org]
- 19. In situ cell-surface conformation of the TCR-CD3 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of UAA Crosslinker 1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of UAA (Unnatural Amino Acid) Crosslinker 1 Hydrochloride. This bifunctional molecule is at the forefront of protein engineering and bioconjugation, offering precise control over the modification of biomolecules.
Core Chemical and Physical Properties
UAA Crosslinker 1 Hydrochloride is a lysine derivative containing a reactive azide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical feature for its application in biological systems.[1] Key physicochemical data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ClN₅O₄ | [1][2][3] |
| Molecular Weight | 295.72 g/mol | [1][2][3] |
| CAS Number | 1994331-17-7 | [1][3] |
| Appearance | (Not explicitly stated in search results, typically a white solid) | |
| Solubility in Water | 100 mg/mL (338.16 mM); may require sonication. | [1][3] |
| Solubility in DMSO | 125 mg/mL (422.70 mM); may require ultrasonication and warming to 60°C. | [1][3] |
| Storage Conditions | -20°C, desiccated.[1][2] Stable at room temperature for short periods (e.g., shipping). | [4] |
Note: Physical properties such as melting point, boiling point, and density are not publicly available, likely due to proprietary considerations.[1]
Mechanism of Action: A Two-Fold Strategy
The utility of this compound stems from a powerful two-step mechanism: site-specific incorporation into proteins via amber codon suppression, followed by bioorthogonal click chemistry.[1][5]
Amber Codon Suppression for Precise Incorporation
This crosslinker is designed to be incorporated into a growing polypeptide chain during protein synthesis in response to the amber stop codon (UAG).[1][5][6] This is achieved through the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2][6] The engineered synthetase specifically recognizes and charges its cognate tRNA with this compound. This charged tRNA then delivers the unnatural amino acid to the ribosome at the position encoded by the UAG codon, effectively hijacking the translational machinery for site-specific installation.[1]
Caption: Workflow for site-specific incorporation of UAA Crosslinker 1.
Bioorthogonal Reactivity via Click Chemistry
The incorporated azide group of the crosslinker serves as a chemical handle for subsequent modification through "click" chemistry. This refers to a class of reactions that are rapid, selective, and biocompatible.[3][5] The primary click reactions involving the azide group are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.[1][5] It is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][5] The absence of a cytotoxic catalyst makes SPAAC ideal for applications in living systems.[1]
Caption: Bioorthogonal click chemistry reactions of the azide group.
Experimental Protocols: A General Guide
While a specific, validated protocol for this compound is not publicly available, the following methodologies are based on established procedures for the incorporation of unnatural amino acids and subsequent click chemistry labeling.
Site-Specific Incorporation in Mammalian Cells
This protocol provides a general workflow for expressing a protein containing this compound in a mammalian cell line.
-
Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired site of incorporation in the gene of interest via site-directed mutagenesis.
-
Co-transfect the cells with this modified plasmid and a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair.[1]
-
-
Cell Culture and Transfection:
-
Culture the mammalian cells under standard conditions.
-
Transfect the cells with both plasmids using a suitable transfection reagent.
-
-
UAA Incorporation:
-
Supplement the cell culture medium with this compound at a predetermined optimal concentration.
-
Incubate the cells to allow for protein expression and incorporation of the UAA.
-
-
Verification of Incorporation:
-
Lyse the cells and purify the protein of interest.
-
Confirm the incorporation of the UAA using techniques such as mass spectrometry.
-
Click Chemistry Labeling of the Incorporated UAA
This section outlines the general steps for labeling the azide-containing protein with a probe molecule.
For CuAAC (in vitro):
-
Reaction Setup:
-
In a suitable buffer (e.g., PBS), combine the purified protein containing the UAA, the alkyne-functionalized probe, a copper(II) sulfate solution, a freshly prepared sodium ascorbate solution (to reduce Cu(II) to Cu(I)), and a copper-binding ligand (e.g., THPTA).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours).
-
-
Purification:
-
Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity purification.
-
For SPAAC (in vitro or in live cells):
-
Labeling:
-
For in vitro labeling, mix the purified protein with the strained alkyne probe (e.g., DBCO-fluorophore) in a suitable buffer.
-
For live-cell labeling, add the strained alkyne probe directly to the cell culture medium of cells expressing the UAA-containing protein.
-
-
Incubation:
-
Incubate for a specific duration to allow for the cycloaddition reaction to occur.
-
-
Washing (for live cells):
-
Wash the cells multiple times with buffer (e.g., PBS) to remove any unreacted probe.
-
-
Analysis:
-
Analyze the labeled protein or cells using appropriate techniques such as fluorescence microscopy, flow cytometry, or SDS-PAGE with in-gel fluorescence scanning.
-
Applications in Research and Development
The unique properties of this compound open up a wide range of applications in protein science and drug development.
-
Site-Specific Protein Labeling: Enables the precise attachment of various probes, such as fluorophores, biotin, or drug molecules, to a specific site on a protein.[1] This is crucial for imaging, pull-down assays, and creating well-defined bioconjugates.
-
Antibody-Drug Conjugate (ADC) Development: Allows for the generation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic efficacy and safety profiles.[1]
-
Protein Interaction Studies: The crosslinker can be used to trap and identify transient or weak protein-protein interactions within their native cellular environment.[1][2]
-
Enzyme Engineering: Facilitates the semi-synthesis of active enzymes with novel functionalities through quantitative click ligation.[1]
By providing a robust method for the site-specific modification of proteins, this compound is a valuable tool for researchers seeking to understand and manipulate biological systems with a high degree of precision.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
Methodological & Application
Protocol for Site-Specific Incorporation of Photo-Crosslinkable Unnatural Amino Acids into Mammalian Cells to Study Protein-Protein Interactions
Application Note
The study of protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. The genetic incorporation of unnatural amino acid (UAA) photo-crosslinkers into proteins in mammalian cells offers a powerful tool for capturing transient and stable PPIs in vivo. This technology utilizes an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to site-specifically incorporate a UAA with a photo-activatable moiety in response to a nonsense codon, typically the amber codon (UAG).
This document provides a detailed protocol for the incorporation of the photo-crosslinkable UAA, p-azido-L-phenylalanine (AzF) , into a protein of interest (POI) in mammalian cells, specifically Human Embryonic Kidney 293 (HEK293) cells. The protocol covers vector selection, cell culture and transfection, optimization of UAA incorporation, UV-induced crosslinking, and downstream analysis of interacting partners. While this protocol focuses on AzF, the principles can be adapted for other photo-crosslinkable UAAs such as p-benzoyl-L-phenylalanine (Bpa).
Key Concepts and Workflow
The core of this technique is the repurposing of the UAG stop codon to encode the UAA. This is achieved by introducing three key components into the mammalian cells[1][2]:
-
Protein of Interest (POI) Plasmid: An expression vector encoding the target protein with a UAG codon at the desired site for UAA incorporation.
-
Orthogonal tRNA Plasmid: A plasmid expressing a suppressor tRNA (e.g., tRNATyrCUA) that recognizes the UAG codon.
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS) Plasmid: A plasmid expressing an engineered synthetase that specifically charges the suppressor tRNA with the UAA.
Upon co-transfection and addition of the UAA to the culture medium, the cell's translational machinery incorporates the UAA at the specified UAG codon, producing the full-length POI containing the photo-crosslinker. Subsequent exposure to UV light activates the UAA, inducing covalent crosslinking to nearby interacting proteins. These crosslinked complexes can then be isolated and analyzed to identify the interacting partners.
Caption: Experimental workflow for UAA incorporation and crosslinking.
Quantitative Data Summary
Successful incorporation of the UAA is dependent on several factors that require optimization. The following tables provide a summary of key parameters based on published data for AzF incorporation in HEK293 cells[3].
Table 1: Optimization of Plasmid Ratios for AzF Incorporation
| pcDNA-POI(TAG) | tRNA Plasmid | aaRS Plasmid | Relative Expression Level |
| 10 | 9 | 1 | +++ |
| 10 | 9.5 | 0.5 | +++ |
| 1 | 1 | 1 | ++ |
| 1 | 0.5 | 0.5 | + |
Relative expression levels are based on Western blot analysis. "+++" indicates the highest expression.
Table 2: Effect of UAA Concentration on Protein Expression
| p-azido-L-phenylalanine (AzF) Concentration (µM) | Relative Expression Level |
| 0 | - |
| 50 | ++ |
| 100 | +++ |
| 200 | +++ |
| 400 | +++ |
| 800 | +++ |
A concentration range of 50-400 µM is generally effective[3].
Table 3: Optimization of Post-Transfection Harvest Time
| Harvest Time (hours post-transfection) | Relative Expression Level |
| 16 | + |
| 24 | ++ |
| 40 | +++ |
| 48 | +++ |
| 64 | ++ |
| 72 | + |
Optimal expression is typically observed around 48 hours post-transfection[3].
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
pcDNA3-based vector for POI expression with a C-terminal FLAG or HA tag. The amber codon (TAG) should be introduced at the desired site using site-directed mutagenesis.
-
Plasmid encoding the orthogonal tRNATyrCUA.
-
Plasmid encoding the p-AzF-specific aminoacyl-tRNA synthetase (pAzFRS)[4].
-
Note: Several plasmids for genetic code expansion are available from repositories like Addgene (e.g., pEVOL-pAzF, Addgene plasmid # 31186)[1][2].
-
-
UAA: p-azido-L-phenylalanine (AzF)
-
Transfection Reagent: Polyethylenimine (PEI) or a commercial reagent like JetPrime.
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
UV Crosslinking Device: Spectrolinker or a similar UV lamp with 365 nm bulbs.
-
Antibodies: Primary antibodies against the POI tag (e.g., anti-FLAG, anti-HA) and potential interacting partners. Secondary HRP-conjugated antibodies.
Protocol: UAA Incorporation
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the plasmid DNA mixture according to the optimized ratios (see Table 1). For a single well of a 6-well plate, a total of 2.5 µg of DNA is typically used.
-
Dilute the DNA mixture and the transfection reagent in serum-free DMEM according to the manufacturer's protocol.
-
Incubate the DNA-transfection reagent complex at room temperature for 15-20 minutes.
-
During the incubation, replace the cell culture medium with fresh, pre-warmed complete medium containing the desired concentration of AzF (e.g., 200 µM).
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 48 hours to allow for optimal expression of the POI containing the UAA[3].
-
After 48 hours, wash the cells once with ice-cold PBS.
-
Protocol: UV Crosslinking and Analysis
-
UV Crosslinking:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding ice-cold RIPA buffer with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Analysis of Crosslinked Complexes:
-
SDS-PAGE and Western Blot:
-
Mix an aliquot of the cell lysate with SDS-PAGE loading buffer.
-
Resolve the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the POI tag to visualize the POI and higher molecular weight crosslinked complexes.
-
-
Immunoprecipitation and Mass Spectrometry:
-
Incubate the cell lysate with an antibody against the POI tag overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by mass spectrometry to identify the interacting partners[7][8].
-
-
Application Example: Studying GPCR-Arrestin Interactions
UAA crosslinking has been successfully employed to map the interaction interfaces of G protein-coupled receptors (GPCRs) with their signaling partners, such as β-arrestins[9][10].
Caption: GPCR-Arrestin interaction studied by UAA crosslinking.
By incorporating a UAA at various positions within the intracellular loops or C-terminus of a GPCR, researchers can map the specific residues that mediate the interaction with β-arrestin upon agonist stimulation. This provides high-resolution structural information about the signaling complex in its native cellular context.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. addgene.org [addgene.org]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Mapping protein–protein interactions by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mapping Protein-DNA Interfaces Using the Unnatural Amino Acid Crosslinker p-Benzoyl-L-phenylalanine (pBpa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate interactions between proteins and DNA is fundamental to deciphering cellular processes and developing targeted therapeutics. Photo-activated crosslinking using genetically encoded unnatural amino acids (UAAs) has emerged as a powerful tool for capturing these transient interactions with high spatial resolution. This document provides detailed application notes and protocols for utilizing the photo-reactive amino acid p-benzoyl-L-phenylalanine (pBpa) to map protein-DNA interfaces.
pBpa is an analog of phenylalanine containing a benzophenone moiety.[1] When incorporated into a protein at a specific site, it can be activated by UV light (350-365 nm) to form a covalent crosslink with nearby molecules, including DNA.[2] This "zero-length" crosslinker allows for the precise identification of amino acid residues in close proximity to the DNA backbone or specific bases, providing invaluable structural insights into protein-DNA complexes.[1] The methodology relies on the expansion of the genetic code, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate pBpa in response to an amber stop codon (TAG) engineered into the gene of interest.[3][4]
Subsequent analysis, typically through primer extension or mass spectrometry, allows for the identification of the crosslinking site on the DNA at nucleotide resolution or the crosslinked peptide, respectively.[1] These techniques provide high-resolution data for modeling protein-DNA interactions and understanding the mechanisms of gene regulation, DNA replication, and repair.
Quantitative Data Summary
The efficiency of pBpa crosslinking can vary significantly depending on the specific protein-DNA complex, the location of the pBpa incorporation, and the experimental conditions. The following table summarizes reported crosslinking efficiencies from the literature to provide a general benchmark.
| Protein/System | UAA Position | Interaction Type | Crosslinking Efficiency | Reference |
| Glutathione S-transferase (GST) | Dimerization Interface | Protein-Protein | >50% | [4] |
| E. coli Catabolite Activator Protein (CAP) | Lys26Bpa | Protein-DNA | ~5% | [3] |
| Generic Protein-DNA Interaction | Not specified | Protein-DNA | 0.07 (determined value) | [5] |
| UV-cross-linked protein-DNA complex | Not specified | Protein-DNA | <15% | [6] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pBpa into a Target Protein in E. coli
This protocol describes the expression of a target protein containing pBpa at a single, defined site using an amber suppressor tRNA/synthetase system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired position.
-
pEVOL-pBpF plasmid (or similar, e.g., pSup-BpaRS-6TRN) encoding the pBpa-specific tRNA synthetase and suppressor tRNA.[4]
-
Luria-Bertani (LB) agar and broth.
-
Appropriate antibiotics for plasmid selection.
-
p-benzoyl-L-phenylalanine (pBpa).
-
1 M NaOH.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer.
Procedure:
-
Plasmid Preparation:
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired amino acid position in the gene of your target protein within its expression vector.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the E. coli expression strain with the target protein expression plasmid (containing the TAG codon) and the pEVOL-pBpF plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth (e.g., 1 L) containing the same antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Prepare a 100 mM stock solution of pBpa by dissolving it in 1 M NaOH. Add this stock to the culture to a final concentration of 0.5-1 mM.[7]
-
Incubate for an additional 30 minutes to allow for pBpa uptake.
-
Induce protein expression by adding the appropriate concentration of IPTG (or other inducer).
-
Continue to grow the culture for 3-5 hours at 30°C or overnight at 18-20°C.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the pBpa-containing protein from the soluble lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Confirm the incorporation of pBpa and the purity of the protein by SDS-PAGE and mass spectrometry.
-
Protocol 2: In Vitro Photo-Crosslinking of pBpa-Containing Protein to DNA
This protocol outlines the procedure for forming a covalent bond between the pBpa-containing protein and its DNA binding partner.
Materials:
-
Purified pBpa-containing protein.
-
DNA probe (e.g., oligonucleotide or PCR product) containing the protein's binding site.
-
Binding buffer appropriate for the protein-DNA interaction.
-
UV transilluminator or a UV crosslinking instrument (350-365 nm).
-
Quartz or UV-transparent microplate/cuvette.
Procedure:
-
Reaction Assembly:
-
In a microcentrifuge tube or well of a UV-transparent plate, assemble the binding reaction. A typical reaction might contain:
-
1-10 µM purified pBpa-containing protein.
-
1.5-2 fold molar excess of the DNA probe.
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT). Note: Buffer composition should be optimized for the specific interaction.
-
-
Incubate the reaction mixture at the optimal temperature (e.g., room temperature or 37°C) for 15-30 minutes to allow the protein-DNA complex to form.
-
-
UV Irradiation:
-
Place the reaction vessel on a cold block or ice to minimize heat-induced damage.
-
Irradiate the sample with UV light at a wavelength of 350-365 nm.[2]
-
The irradiation time can vary from 5 to 60 minutes and should be optimized for the specific complex.[3]
-
As a negative control, prepare an identical reaction mixture that is not exposed to UV light.
-
-
Analysis of Crosslinking:
-
After irradiation, the crosslinked products can be analyzed by SDS-PAGE.
-
Add SDS-PAGE loading buffer to the reaction, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
-
If the DNA is radiolabeled or fluorescently labeled, the crosslinked protein-DNA complex can be visualized by autoradiography or fluorescence imaging as a band with a higher molecular weight than the protein alone.
-
Protocol 3: Mapping the DNA Crosslinking Site by Primer Extension
This protocol allows for the identification of the specific nucleotide on the DNA that is crosslinked to the protein.
Materials:
-
Crosslinked protein-DNA complex.
-
Radiolabeled primer ([γ-32P]ATP) that anneals downstream of the expected crosslinking site.
-
T4 Polynucleotide Kinase (T4 PNK) and 10x T4 PNK buffer.
-
Unlabeled dNTP mix.
-
Reverse transcriptase (e.g., AMV or MMLV) and its corresponding buffer.
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7M urea).
-
Formamide loading dye.
-
Sanger sequencing ladder of the same DNA template for size comparison.
Procedure:
-
Primer Labeling:
-
In a microcentrifuge tube, combine:
-
2.5 pmol of the oligonucleotide primer.
-
5 µL 10x T4 PNK buffer.
-
5 µL [γ-32P]ATP.
-
1 µL (10 units) T4 Polynucleocytide Kinase.
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate at 37°C for 30-60 minutes.[8]
-
Purify the labeled primer to remove unincorporated nucleotides.
-
-
Primer Annealing and Extension:
-
In a new tube, mix the crosslinked protein-DNA complex with an excess of the 32P-labeled primer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the primer to the DNA template.
-
Prepare the primer extension reaction mix:
-
Annealed template-primer complex.
-
10x Reverse Transcriptase buffer.
-
dNTP mix.
-
Reverse Transcriptase enzyme.
-
-
Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C) for 60-90 minutes.[9] The enzyme will extend the primer until it is blocked by the covalently attached protein.
-
-
Analysis of Extension Products:
-
Stop the reaction by adding formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the primer extension products on a denaturing polyacrylamide sequencing gel.
-
Run a Sanger sequencing ladder of the same DNA template alongside the samples to precisely map the termination site.
-
Visualize the bands by autoradiography. The position of the truncated product indicates the nucleotide that is crosslinked to the protein.
-
Protocol 4: Identification of Crosslinked Peptides by Mass Spectrometry
This protocol provides a general workflow for identifying the crosslinked peptide and, by extension, the region of the protein that interacts with the DNA.
Materials:
-
Crosslinked protein-DNA complex.
-
DNase I.
-
Protease (e.g., Trypsin).
-
Reagents for reduction (e.g., DTT) and alkylation (e.g., iodoacetamide).
-
Solid-phase extraction (SPE) cartridges for desalting.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Nuclease and Protease Digestion:
-
Treat the crosslinked protein-DNA complex with DNase I to digest the DNA, leaving a small nucleotide remnant attached to the protein.
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein into peptides using a specific protease like trypsin.
-
-
Enrichment and Desalting:
-
The resulting peptide mixture will contain unmodified peptides and the peptide-nucleotide adduct.
-
Enrich for the crosslinked peptide if necessary, using methods that exploit the properties of the nucleotide remnant.
-
Desalt the peptide mixture using SPE cartridges (e.g., C18).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
The crosslinked peptide will have a characteristic mass shift corresponding to the mass of the pBpa residue plus the remnant of the crosslinked nucleotide.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence database, accounting for the mass modification of the crosslinked peptide.
-
The identification of the modified peptide reveals the specific region of the protein that was in close proximity to the DNA.
-
Visualizations
Caption: Overall experimental workflow for mapping protein-DNA interfaces using pBpa.
Caption: Genetic incorporation of pBpa via an orthogonal synthetase/tRNA pair.
Caption: Mapping the DNA crosslink site using a primer extension assay.
References
- 1. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of DNA-protein interaction by UV crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of a UV-cross-linked protein–DNA complex: Tryptophans 54 and 88 of E. coli SSB cross-link to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Primer Extension - National Diagnostics [nationaldiagnostics.com]
Application Notes and Protocols: Identifying Protein Interaction Partners Using Unnatural Amino Acid Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Traditional methods for identifying PPIs, such as yeast two-hybrid screens and co-immunoprecipitation, can be limited by their inability to capture transient or weak interactions and the potential for false positives. The use of unnatural amino acid (UAA) photo-crosslinkers offers a powerful alternative, enabling the covalent capture of interacting proteins in situ with high spatiotemporal resolution.
This document provides detailed application notes and experimental protocols for the use of UAA photo-crosslinkers to identify protein interaction partners. The core of this technique involves the site-specific incorporation of a photoreactive UAA into a protein of interest (the "bait"). Upon photoactivation, the UAA forms a covalent bond with nearby interacting proteins (the "prey"). These covalently linked complexes can then be isolated and the interacting partners identified by mass spectrometry. Bifunctional UAAs, which contain both a photoreactive moiety and a bioorthogonal handle (e.g., for click chemistry), further streamline the enrichment and identification of crosslinked products.
Application Notes
The genetic encoding of UAA photo-crosslinkers, such as p-benzoyl-L-phenylalanine (pBPA) and p-azido-L-phenylalanine (AzF), is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired site in the bait protein's gene. This allows for precise control over the location of the crosslinker, minimizing perturbations to the protein's structure and function.
Key Advantages of UAA Crosslinking:
-
Captures Transient Interactions: The ability to trigger crosslinking with light allows for the capture of fleeting interactions that are often missed by other methods.
-
High Specificity: Site-specific incorporation of the crosslinker minimizes off-target effects and provides high-resolution information about the interaction interface.
-
In Vivo and In Vitro Applications: This technique can be applied in living cells, providing a snapshot of interactions in their native context, as well as in controlled in vitro systems.
-
Broad Applicability: The methodology is adaptable to a wide range of biological systems and questions, from mapping signaling pathways to identifying drug targets.
Commonly Used UAA Photo-Crosslinkers:
| Unnatural Amino Acid | Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |
| p-benzoyl-L-phenylalanine (pBPA) | Benzophenone | ~365 nm | Triplet biradical | Reacts with C-H bonds; relatively stable. |
| p-azido-L-phenylalanine (AzF) | Phenyl azide | ~254-280 nm | Nitrene | Highly reactive; can insert into a variety of bonds. |
| Diazirine-containing UAAs (e.g., photo-leucine, photo-methionine) | Diazirine | ~350-370 nm | Carbene | Small and highly reactive; minimal structural perturbation. |
Experimental Protocols
Protocol 1: Genetic Incorporation of a UAA Photo-Crosslinker into a Bait Protein in Mammalian Cells
This protocol describes the expression of a bait protein containing a photo-crosslinkable UAA in mammalian cells using a plasmid-based system.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the bait protein with a UAG codon at the desired position and an affinity tag (e.g., HA or FLAG)
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA
-
Transfection reagent
-
UAA photo-crosslinker (e.g., pBPA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Transfection:
-
Plate mammalian cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the bait protein plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
UAA Incorporation:
-
24 hours post-transfection, replace the growth medium with fresh medium supplemented with the UAA photo-crosslinker (e.g., 0.5-1 mM pBPA).
-
Incubate the cells for an additional 24-48 hours to allow for expression of the UAA-containing bait protein.
-
-
Verification of UAA Incorporation (Optional but Recommended):
-
Harvest a small aliquot of cells and lyse them.
-
Perform a Western blot using an antibody against the affinity tag on the bait protein. Successful incorporation of the UAA will result in a full-length protein band, while the absence of the UAA will lead to a truncated product due to the UAG stop codon.
-
Protocol 2: In Vivo Photo-Crosslinking and Enrichment of Crosslinked Complexes
This protocol details the photo-crosslinking procedure in live cells and the subsequent enrichment of the bait protein and its crosslinked partners.
Materials:
-
Cells expressing the UAA-containing bait protein (from Protocol 1)
-
UV lamp (e.g., 365 nm for pBPA)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Affinity purification resin (e.g., anti-HA or anti-FLAG agarose beads)
-
Wash buffer
-
Elution buffer
Procedure:
-
Photo-Crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Place the cells on ice and irradiate with UV light for a specified duration (e.g., 15-30 minutes for pBPA). The optimal irradiation time should be determined empirically.
-
-
Cell Lysis:
-
Immediately after irradiation, add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the affinity purification resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin three times with wash buffer to remove non-specific binders.
-
Elute the bait protein and its crosslinked partners using the appropriate elution buffer.
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing the enriched protein complexes for identification by mass spectrometry.
Materials:
-
Eluted protein sample (from Protocol 2)
-
SDS-PAGE gel and running buffer
-
Coomassie stain or silver stain
-
In-gel digestion kit (containing trypsin)
-
Destaining solution
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Extraction buffer
-
Sample cleanup columns (e.g., C18 ZipTips)
Procedure:
-
SDS-PAGE and In-Gel Digestion:
-
Resolve the eluted protein sample by SDS-PAGE.
-
Stain the gel to visualize the protein bands. The crosslinked complexes will appear as higher molecular weight bands compared to the bait protein alone.
-
Excise the protein bands of interest.
-
Perform in-gel digestion with trypsin according to the manufacturer's protocol. This involves destaining, reduction, alkylation, and overnight digestion.
-
-
Peptide Extraction and Cleanup:
-
Extract the digested peptides from the gel pieces using an extraction buffer.
-
Desalt and concentrate the peptides using C18 ZipTips or a similar cleanup method.
-
-
Mass Spectrometry Analysis:
-
Analyze the cleaned peptides by LC-MS/MS.
-
Data Presentation
The following tables summarize representative quantitative data that can be obtained from UAA crosslinking experiments.
Table 1: Identification of Interaction Partners of a Kinase using pBPA Crosslinking
| Bait Protein | Identified Interacting Protein | Number of Unique Peptides | Sequence Coverage (%) |
| Kinase X | Substrate A | 15 | 35 |
| Kinase X | Scaffolding Protein B | 12 | 28 |
| Kinase X | Regulatory Subunit C | 8 | 19 |
| Kinase X | Phosphatase Y | 5 | 12 |
Table 2: Comparison of Crosslinking Efficiency with Different UAAs
| UAA | Bait Protein | Crosslinking Efficiency (%) |
| pBPA | Protein Z | 15 |
| AzF | Protein Z | 25 |
| Photo-leucine | Protein Z | 18 |
Visualizations
Application Notes and Protocols for Live-Cell Crosslinking with UAA Crosslinker 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell crosslinking is a powerful technique to capture and identify transient and weak protein-protein interactions (PPIs) within their native cellular environment. The use of genetically encoded unnatural amino acids (UAAs) as crosslinkers offers precise spatial control, allowing for the targeted crosslinking of proteins at specific sites. UAA crosslinker 1 hydrochloride is a novel reagent designed for such applications, featuring a dual-functional design with an N-hydroxysuccinimide (NHS) ester for amine-reactive crosslinking and an azide group for subsequent bioorthogonal "click" chemistry applications.
This document provides detailed application notes and protocols for the use of this compound in live mammalian cells. The methodologies described are based on established principles of UAA incorporation, NHS ester chemistry, and click chemistry, and are intended to serve as a comprehensive guide for researchers.
Principle of the Method
The use of this compound for live-cell crosslinking involves a multi-step process:
-
Site-Specific Incorporation of UAA Crosslinker 1: The UAA is incorporated into a target protein (the "bait") at a specific site by utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA pair that recognizes a nonsense codon (typically the amber codon, UAG) engineered into the gene of interest.
-
Live-Cell Crosslinking: The NHS ester moiety of the incorporated UAA reacts with primary amines (e.g., the epsilon-amine of lysine residues) on interacting "prey" proteins that are in close proximity, forming a stable covalent bond.
-
Cell Lysis and Protein Complex Enrichment: The cells are lysed, and the crosslinked protein complexes are enriched. The azide group on the UAA serves as a handle for enrichment via click chemistry, for example, by reaction with a biotinylated alkyne, followed by streptavidin affinity purification.
-
Analysis by Mass Spectrometry: The enriched crosslinked proteins are digested, and the resulting peptides are analyzed by mass spectrometry (MS) to identify the interacting proteins and map the crosslinking sites.
Physicochemical and Reactive Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇N₅O₄·HCl | --INVALID-LINK-- |
| Molecular Weight | 295.73 g/mol | --INVALID-LINK-- |
| Reactive Groups | NHS ester, Azide | --INVALID-LINK-- |
| NHS Ester Reactivity | Primary amines (e.g., Lysine) | --INVALID-LINK-- |
| Azide Reactivity | Alkynes (e.g., via CuAAC or SPAAC) | --INVALID-LINK-- |
| Solubility | 10 mM in PBS (pH 7.4), 25 mg/mL in H₂O (with sonication), 2.5 mg/mL in DMSO (with sonication) | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | -20°C, desiccated | --INVALID-LINK-- |
Experimental Protocols
The following protocols provide a detailed guide for using this compound. Optimization of specific conditions (e.g., UAA concentration, incubation times) may be required for different cell lines and target proteins.
Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells
This protocol outlines the steps for introducing the UAA into a target protein in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site.
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., PylRS/tRNAPyl).
-
This compound.
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed mammalian cells in a suitable culture plate (e.g., 6-well plate) to reach 70-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmid encoding the target protein (with TAG codon) and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
UAA Supplementation: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. A starting concentration of 1 mM is recommended, but this should be optimized for your specific cell line and protein.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the target protein containing the incorporated UAA.
-
Harvesting: Wash the cells with PBS and proceed to the live-cell crosslinking protocol or lyse the cells for verification of UAA incorporation by Western blot or mass spectrometry.
Protocol 2: Live-Cell Crosslinking
This protocol describes the induction of crosslinking between the UAA-containing bait protein and its interacting partners in live cells.
Materials:
-
Cells with the incorporated this compound (from Protocol 1).
-
Amine-free buffer (e.g., PBS, HEPES-buffered saline), pH 7.2-8.5.
Procedure:
-
Cell Preparation: Gently wash the cells twice with pre-warmed, amine-free buffer (pH 7.2-8.5) to remove any residual amine-containing media components.
-
Crosslinking Reaction: Add fresh amine-free buffer to the cells. The NHS ester of the incorporated UAA will react with proximal primary amines on interacting proteins. The reaction can be allowed to proceed for 30 minutes to 2 hours at 37°C. The optimal time should be determined empirically.
-
Quenching (Optional): To quench the NHS ester reaction, the buffer can be replaced with a buffer containing a primary amine, such as Tris-buffered saline (TBS; 50 mM Tris, pH 7.5), and incubated for 15-30 minutes.
-
Cell Lysis: After crosslinking, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Downstream Analysis: The cell lysate containing the crosslinked complexes is now ready for enrichment and analysis.
Protocol 3: Enrichment of Crosslinked Complexes using Click Chemistry
This protocol details the enrichment of azide-tagged crosslinked protein complexes.
Materials:
-
Cell lysate containing crosslinked proteins.
-
Biotin-alkyne reagent (e.g., Biotin-PEG4-Alkyne).
-
Copper(I) catalyst solution:
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate (freshly prepared).
-
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., PBS with detergents).
-
Elution buffer (e.g., containing biotin or using denaturing conditions).
Procedure:
-
Click Reaction: a. To the cell lysate, add the biotin-alkyne reagent to a final concentration of 100-500 µM. b. Prepare the copper(I) catalyst solution immediately before use by mixing CuSO₄ (final concentration 1 mM), THPTA (final concentration 5 mM), and sodium ascorbate (final concentration 5 mM) in PBS. c. Add the catalyst solution to the lysate to initiate the click reaction. d. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Affinity Purification: a. Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes. b. Pellet the beads using a magnetic stand and discard the supernatant. c. Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads using a suitable elution buffer.
-
Sample Preparation for Mass Spectrometry: The eluted protein complexes are then processed for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).
Data Presentation
The following table summarizes representative quantitative data that can be obtained from live-cell crosslinking experiments using UAA crosslinkers. Note that these values are illustrative and will vary depending on the specific experimental setup.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| UAA Incorporation Efficiency | >90% | Mass Spectrometry, Western Blot | --INVALID-LINK-- |
| Crosslinking Efficiency | Variable (dependent on PPI) | SDS-PAGE, Western Blot, Mass Spectrometry | --INVALID-LINK-- |
| Enrichment Fold-Change | 10 to 100-fold | Quantitative Mass Spectrometry (e.g., SILAC, TMT) | --INVALID-LINK-- |
| Identified Crosslinked Peptides | Dozens to hundreds | LC-MS/MS | --INVALID-LINK-- |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overall workflow for live-cell crosslinking with this compound.
Caption: Mechanism of UAA incorporation via amber codon suppression.
Caption: Two-step reaction of UAA Crosslinker 1: crosslinking and click chemistry.
Unlocking Precision: A Guide to Site-Specific Protein Labeling via Genetic Code Expansion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to precisely modify proteins at specific sites opens up new avenues for understanding their function, developing novel therapeutics, and creating advanced diagnostic tools. Genetic code expansion has emerged as a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) with unique chemical functionalities into proteins. This allows for subsequent bioorthogonal labeling with a wide range of probes, including fluorophores, drug molecules, and cross-linking agents, without perturbing the native protein structure and function.[1][2]
These application notes provide a comprehensive overview of the principles and protocols for achieving site-specific protein labeling using this cutting-edge technique. The information is tailored for researchers, scientists, and drug development professionals seeking to harness the power of genetic code expansion for their specific applications, from basic biological research to the development of next-generation antibody-drug conjugates (ADCs).[3][4]
Core Principle: The Orthogonal Translation System
The central component of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase/tRNA pair (O-aaRS/O-tRNA).[5][6][7] This pair functions independently of the host cell's own translational machinery. The O-aaRS is engineered to specifically recognize and charge a non-canonical amino acid onto its cognate O-tRNA. This O-tRNA, in turn, is designed to recognize a "blank" codon, most commonly the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.[8][9] This ensures that the ncAA is incorporated only at the specified position.[7]
Workflow Overview
The general workflow for site-specific protein labeling using genetic code expansion can be broken down into two main stages:
-
Incorporation of the Non-Canonical Amino Acid: The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG in the DNA sequence) at the desired labeling site. This gene is then co-expressed in a host system (e.g., E. coli or mammalian cells) along with the plasmids encoding the O-aaRS and O-tRNA. The cells are cultured in the presence of the ncAA, which is then incorporated into the protein during translation.[10][11]
-
Bioorthogonal Labeling: The purified protein, now containing the ncAA with a unique chemical handle (e.g., an azide or alkyne group), is then reacted with a probe of interest that carries a complementary reactive group. This reaction, known as a bioorthogonal ligation, is highly specific and occurs under mild conditions, ensuring that only the ncAA is labeled.[12][13][14]
Key Applications in Research and Drug Development
The precision offered by genetic code expansion has a wide range of applications:
-
Fluorescence Imaging: Site-specific labeling with small, bright fluorophores enables high-resolution imaging of proteins in living cells, surmounting the limitations of bulky fluorescent protein tags.[1][15][16]
-
Drug Development: This technology is instrumental in the development of homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety profiles.[3][17]
-
Structural Biology: Incorporation of photocrosslinking ncAAs allows for the mapping of protein-protein interactions in their native cellular context.[18]
-
Enzyme Engineering: Introduction of ncAAs with novel catalytic functionalities can be used to create enzymes with enhanced or entirely new activities.
Quantitative Data Summary
The efficiency of ncAA incorporation and subsequent labeling is a critical parameter for the successful application of this technology. The following tables summarize key quantitative data from various studies to provide a comparative overview.
| Orthogonal Pair | Non-Canonical Amino Acid (ncAA) | Host System | Protein Yield (mg/L) | Incorporation Efficiency (%) | Reference(s) |
| M. jannaschii TyrRS/tRNATyr | p-Azidophenylalanine (pAzF) | E. coli | ~10-40 | 50-95 | [10][19] |
| M. jannaschii TyrRS/tRNATyr | p-Acetylphenylalanine (pAcF) | E. coli | ~100 | >95 | [10][11] |
| M. barkeri PylRS/tRNAPyl | Nε-acetyl-L-lysine (AcK) | Mammalian (CHO) | >1200 (for IgG) | High | [17][20] |
| M. barkeri PylRS/tRNAPyl | Bicyclononyne-lysine (BCNK) | Mammalian (HEK293) | Not specified | High | [1] |
| Chimeric PheRS/tRNAPhe | Phenylalanine analogs | E. coli & Mammalian | Comparable to PylRS | High | [7] |
Table 1: Comparison of Protein Yield and Incorporation Efficiency for Various Orthogonal Systems. The reported yields and efficiencies can vary significantly depending on the specific protein, the position of the ncAA, and the expression conditions.
| Bioorthogonal Reaction | Reactive Groups | Second-Order Rate Constant (M-1s-1) | Key Advantages | Key Disadvantages | Reference(s) |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 102 - 104 | High efficiency, fast kinetics. | Copper toxicity in living cells. | [12][21] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | 10-1 - 1 | No catalyst required, biocompatible. | Slower kinetics than CuAAC. | [13][21] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkenes/Alkynes | 102 - 106 | Extremely fast kinetics, highly bioorthogonal. | Tetrazine probes can be less stable. | [2][21] |
| Staudinger Ligation | Azide + Phosphine | 10-3 - 10-2 | Highly selective, no catalyst. | Slow kinetics, phosphine reagents can be oxidized. | [21] |
Table 2: Comparison of Common Bioorthogonal Labeling Reactions. The choice of reaction depends on the specific application, balancing the need for speed, biocompatibility, and stability.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the two key stages of site-specific protein labeling: ncAA incorporation via amber suppression in E. coli and subsequent bioorthogonal labeling using click chemistry.
Protocol 1: Site-Specific Incorporation of p-Azidophenylalanine (pAzF) in E. coli
This protocol describes the expression of a target protein containing pAzF at a specific site using an amber stop codon (TAG) and the M. jannaschii TyrRS/tRNATyr orthogonal pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest (POI) with a TAG codon at the desired site.
-
pEVOL plasmid encoding the engineered M. jannaschii pAzF-synthetase and its cognate tRNA.
-
p-Azidophenylalanine (pAzF)
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL-pAzF plasmid. Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate the starter culture into 1 L of LB medium containing the antibiotics.
-
Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add ncAA and Inducers: Add pAzF to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Protein Expression: Continue to culture the cells overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
Protocol 2: Bioorthogonal Labeling of pAzF-Containing Protein via SPAAC
This protocol describes the labeling of a purified protein containing pAzF with a fluorescent dye functionalized with a cyclooctyne moiety (e.g., DBCO-dye).
Materials:
-
Purified protein containing pAzF (in a suitable buffer, e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Dimethyl sulfoxide (DMSO)
-
Reaction tubes
Procedure:
-
Prepare Reagents: Dissolve the DBCO-dye in DMSO to prepare a stock solution (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the purified pAzF-containing protein (e.g., to a final concentration of 10-50 µM) with the DBCO-dye. A 5- to 10-fold molar excess of the dye over the protein is typically recommended. The final concentration of DMSO in the reaction should be kept low (e.g., <5%) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, protected from light. The reaction progress can be monitored by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
-
Removal of Excess Dye: Remove the unreacted dye using a desalting column, dialysis, or spin filtration.
-
Analysis: The labeled protein is now ready for downstream applications. The labeling efficiency can be quantified by UV-Vis spectrophotometry, comparing the absorbance of the protein and the dye.
Visualizing the Workflow
The following diagrams illustrate the key steps in the genetic code expansion and protein labeling process.
Figure 1: General workflow for site-specific protein labeling.
Figure 2: Mechanism of amber codon suppression.
Figure 3: Schematic of SPAAC click chemistry reaction.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 10. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal reactions for labeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 18. mdpi.com [mdpi.com]
- 19. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for UV Activation of Photoreactive Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ultraviolet (UV) light-mediated activation of photoreactive unnatural amino acids (UAAs) incorporated into proteins. These techniques are powerful tools for mapping protein-protein and protein-nucleic acid interactions, elucidating cellular signaling pathways, and facilitating drug development by capturing transient molecular interactions in their native environments.
Introduction
Photoreactive unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery.[1][2] These amino acids are structurally similar to their natural counterparts but contain a photolabile moiety that, upon activation with UV light, forms a highly reactive species capable of forming a covalent bond with nearby molecules.[1][3] This "photo-crosslinking" effectively freezes molecular interactions, allowing for the identification of binding partners, the mapping of interaction interfaces, and the study of dynamic cellular processes.[3][4]
Commonly used photoreactive UAAs include p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (azF).[2] pBpa is activated by UV light at approximately 365 nm to form a reactive triplet benzophenone, while azF and other diazirine-containing UAAs are typically activated at wavelengths between 330-370 nm, generating a highly reactive carbene intermediate.[1][5] The choice of UAA depends on the specific application, desired crosslinking chemistry, and the biological system under investigation.
These tools are particularly valuable in drug development for identifying and validating drug targets, as well as for understanding the mechanism of action of novel therapeutics.[6] By incorporating photoreactive UAAs into a target protein, researchers can identify its direct binding partners within a cellular context, providing crucial insights into its function and regulation.
Quantitative Data Summary
The efficiency of UV-induced photo-crosslinking is dependent on several factors, including the specific UAA, the intensity and wavelength of the UV light source, the duration of exposure, and the proximity of the interacting molecules. The following tables summarize key quantitative parameters for the UV activation of pBpa and azF.
Table 1: UV Activation Parameters for Photoreactive UAAs
| Photoreactive UAA | Activation Wavelength (nm) | Typical UV Light Intensity (mW/cm²) | Typical Exposure Time |
| p-benzoyl-L-phenylalanine (pBpa) | ~365[7] | 5 - 20[8] | 5 - 45 seconds (in vitro)[9] to 30 minutes (in cells) |
| p-azido-L-phenylalanine (azF) & other diazirines | 330 - 370[1] | 5.5 - 18[9] | 15 - 60 seconds (in vitro)[9] to 20 minutes (in cells)[10] |
Table 2: Reported Crosslinking Efficiencies and Considerations
| Photoreactive UAA | System | Reported Efficiency | Key Considerations |
| p-benzoyl-L-phenylalanine (pBpa) | In vitro protein-DNA | Not explicitly quantified, but sufficient for detection.[11] | Efficiency is site-dependent; optimization of exposure time is critical as longer exposure does not always increase efficiency.[11] |
| p-benzoyl-L-phenylalanine (pBpa) | In vivo (mammalian cells) | Yields can be low, making downstream analysis challenging.[12] | The transient nature of many interactions can limit crosslinking yields.[12] |
| p-azido-L-phenylalanine (azF) | In vitro protein-protein | Not explicitly quantified, but shown to be effective.[13] | Can be more efficient than pBpa for certain applications.[1] |
| Diazirines | In vitro & in vivo | Generally efficient due to the high reactivity of the carbene intermediate.[14] | Non-specific crosslinking can be a concern due to the high reactivity.[1] |
Experimental Protocols
The following are generalized protocols for the UV activation of photoreactive UAAs in both in vitro and in vivo settings. It is crucial to optimize these protocols for each specific experimental system. [15]
In Vitro UV Crosslinking of a Purified Protein Complex
This protocol describes the photo-crosslinking of a purified protein containing a photoreactive UAA to its interaction partner.
Materials:
-
Purified protein of interest containing a site-specifically incorporated photoreactive UAA.
-
Purified binding partner (protein or nucleic acid).
-
Reaction buffer appropriate for the protein complex.
-
UV lamp with a suitable wavelength and intensity for the chosen UAA (e.g., 365 nm for pBpa).
-
Quartz cuvette or UV-transparent plate.
-
SDS-PAGE analysis reagents.
-
Western blotting or mass spectrometry equipment for analysis.
Methodology:
-
Complex Formation: In a microcentrifuge tube, combine the purified protein containing the UAA and its binding partner in the reaction buffer. Incubate under conditions that favor complex formation (e.g., specific temperature and time).
-
Sample Preparation for Irradiation: Transfer the reaction mixture to a quartz cuvette or a UV-transparent multi-well plate. Place the sample on ice or a cooling block to minimize heat-induced damage during irradiation.
-
UV Irradiation: Expose the sample to UV light at the appropriate wavelength. The distance from the light source and the exposure time should be optimized. A typical starting point is a 5-15 minute exposure at a distance of 5-10 cm from the UV source.[11]
-
Control Samples: Prepare control samples that are not exposed to UV light to assess non-specific interactions and the stability of the complex.
-
Analysis of Crosslinking: After irradiation, analyze the samples by SDS-PAGE. A successful crosslinking event will result in a new band of higher molecular weight corresponding to the covalent complex. The identity of the crosslinked product can be confirmed by Western blotting using antibodies against both proteins or by mass spectrometry.
In Vivo (In-Cell) UV Crosslinking
This protocol outlines the general steps for photo-crosslinking within living cells to capture protein interactions in their native context.
Materials:
-
Mammalian cells expressing the protein of interest with the incorporated photoreactive UAA.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
UV lamp with appropriate wavelength and intensity.
-
Cell lysis buffer.
-
Immunoprecipitation reagents (antibodies, beads).
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Cell Culture and UAA Incorporation: Culture the cells expressing the target protein. Supplement the growth medium with the photoreactive UAA to allow for its incorporation during protein synthesis.
-
Cell Stimulation (if applicable): If studying a signaling pathway, treat the cells with the appropriate stimulus (e.g., growth factor, ligand) to induce the protein interaction of interest.[7]
-
Preparation for Irradiation: Wash the cells with cold PBS to remove the culture medium. For adherent cells, irradiation can be performed directly in the culture dish (with the lid removed). For suspension cells, pellet the cells and resuspend them in a small volume of cold PBS in a UV-transparent container.
-
UV Irradiation: Expose the cells to UV light. The UV dose should be carefully optimized to maximize crosslinking efficiency while minimizing cell damage. Start with a low dose and titrate up. Typical exposure times range from 1 to 20 minutes.[10]
-
Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolation and Analysis of Crosslinked Complexes: The crosslinked complexes can be isolated by immunoprecipitation using an antibody against the protein of interest. The immunoprecipitated material is then analyzed by SDS-PAGE and Western blotting to identify the crosslinked partners. Mass spectrometry can be used for the definitive identification of interacting proteins.[16]
Visualization of Concepts and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for a UV activation experiment using photoreactive UAAs to identify protein-protein interactions.
Caption: General workflow for photo-crosslinking experiments.
GPCR Signaling Pathway Activation
Photoreactive UAAs can be used to study the dynamic interactions within signaling pathways, such as G-protein coupled receptor (GPCR) activation. The diagram below depicts a simplified GPCR signaling cascade.
Caption: Simplified GPCR signaling pathway.
References
- 1. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of protein-nucleic acid interactions by photochemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. High-throughput characterization of photocrosslinker-bearing ion channel variants to map residues critical for function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for UAA Crosslinker p-Benzoyl-L-phenylalanine (pBPA) in Chromatin Dynamics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the unnatural amino acid (UAA) photo-crosslinker, p-benzoyl-L-phenylalanine (pBPA), for the investigation of chromatin dynamics. This technology enables the site-specific incorporation of a photo-activatable crosslinker into chromatin-associated proteins, allowing for the capture of transient and stable protein-protein and protein-DNA interactions in their native cellular context.
Introduction
The study of chromatin dynamics is crucial for understanding fundamental cellular processes such as transcription, replication, and DNA repair. Traditional methods for studying these interactions, such as chromatin immunoprecipitation (ChIP), often rely on formaldehyde crosslinking, which can be inefficient and may not capture transient interactions. The use of genetically encoded photo-crosslinkers like pBPA offers a powerful alternative, providing spatiotemporal control over the crosslinking process.[1][2] pBPA contains a benzophenone moiety that, upon activation with long-wave UV light (~365 nm), forms a reactive triplet diradical. This diradical can then covalently crosslink to nearby C-H bonds within a specific distance, effectively "freezing" interactions for subsequent analysis.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of pBPA as a photo-crosslinker in chromatin studies.
| Parameter | Value | Reference |
| Photo-activation Wavelength | ~365 nm | [1][5] |
| Crosslinking Distance | ~10 Å from the α-carbon | [6] |
| Crosslinking Efficiency | Variable (can be up to 30% or more depending on proximity and orientation) | [7] |
| UV Exposure Duration | 10 minutes to 2 hours (optimization required) | [2] |
| pBPA Concentration in Media | 1 mM (typical for cell culture) | [8][9] |
| Experiment | Key Quantitative Metric | Typical Values | Reference |
| pBPA Incorporation Efficiency | Percentage of full-length protein | Varies by expression system and target protein | [8] |
| Cell Viability Post-UV | Percentage of viable cells | >90% with optimized UV exposure | [7] |
| ChIP-Seq Read Enrichment | Fold enrichment over input | Varies depending on the target and antibody | N/A |
| Mass Spectrometry Identification | Number of crosslinked peptide spectral matches | 30 to 300+ | [10][11] |
Experimental Protocols
Here we provide detailed protocols for the key experiments involved in using pBPA to study chromatin dynamics.
Protocol 1: Site-Specific Incorporation of pBPA into a Protein of Interest (Mammalian Cells)
This protocol describes the genetic incorporation of pBPA into a target protein in mammalian cells using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, U2OS)
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Expression plasmid for the pBPA-specific aminoacyl-tRNA synthetase (pBpaRS) and its cognate tRNA (e.g., pEVOL-pBpF).[12]
-
p-benzoyl-L-phenylalanine (pBPA) powder
-
Complete cell culture medium
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Antibodies for Western blot analysis
Procedure:
-
Plasmid Preparation: Prepare high-quality expression plasmids for your protein of interest (with TAG codon) and the pBpaRS/tRNA system.
-
Cell Culture and Transfection:
-
Plate mammalian cells to be 70-90% confluent on the day of transfection.
-
Co-transfect the cells with the two plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
pBPA Supplementation:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM pBPA. It is recommended to dissolve pBPA in a small amount of 1M NaOH before adding it to the medium.[12]
-
Incubate the cells for another 24-48 hours to allow for expression and incorporation of pBPA into the target protein.
-
-
Verification of pBPA Incorporation:
-
Harvest a small fraction of the cells and lyse them.
-
Perform SDS-PAGE and Western blot analysis using an antibody specific to your protein of interest or an epitope tag. Successful incorporation will be indicated by the presence of a full-length protein band only in the presence of pBPA.
-
Protocol 2: In Vivo Photo-Crosslinking
This protocol details the UV irradiation step to induce covalent crosslinks between the pBPA-containing protein and its interacting partners.
Materials:
-
Cells with pBPA-incorporated protein
-
Ice-cold PBS
-
UV lamp with a ~365 nm wavelength output
-
Protective eyewear
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold PBS to remove the culture medium.
-
For adherent cells, leave a thin layer of PBS covering the cells. For suspension cells, resuspend the cell pellet in ice-cold PBS.
-
-
UV Irradiation:
-
Place the cell culture plate or tube on ice.
-
Position the UV lamp as close as possible to the cells to ensure even illumination.[2]
-
Irradiate the cells with ~365 nm UV light for a duration determined by optimization (typically 10-60 minutes).[2]
-
CRITICAL: Wear appropriate protective eyewear during UV exposure.
-
-
Post-Crosslinking:
-
Immediately after irradiation, harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
The cell pellet can be stored at -80°C or used directly for downstream applications.
-
Protocol 3: pBPA-Coupled Chromatin Immunoprecipitation (ChIP)
This protocol combines pBPA photo-crosslinking with a standard ChIP protocol to isolate protein-DNA complexes.
Materials:
-
Photo-crosslinked cell pellet
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibody against the protein of interest
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Chromatin Preparation:
-
Resuspend the crosslinked cell pellet in ChIP lysis buffer.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the ChIP-grade antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the crosslinks by incubating with Proteinase K at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the sample with RNase A.
-
Purify the DNA using a standard DNA purification kit. The purified DNA is now ready for analysis by qPCR or for library preparation for ChIP-seq.
-
For a detailed standard ChIP-seq protocol, refer to established protocols such as those from Abcam or the ENCODE project.[13][14][15]
Protocol 4: Analysis of Crosslinked Protein Complexes by Mass Spectrometry
This protocol outlines the general steps for identifying protein-protein interaction partners captured by pBPA crosslinking using mass spectrometry.
Materials:
-
Photo-crosslinked cell lysate
-
Affinity purification reagents (e.g., antibody-coupled beads for immunoprecipitation)
-
SDS-PAGE gels
-
In-gel digestion reagents (e.g., trypsin)
-
LC-MS/MS system
-
Specialized crosslink identification software (e.g., StavroX, XlinkX)[16][17]
Procedure:
-
Enrichment of Crosslinked Complexes:
-
Lyse the crosslinked cells under denaturing conditions to disrupt non-covalent interactions.
-
Perform affinity purification (e.g., immunoprecipitation) of the bait protein containing pBPA.
-
-
SDS-PAGE and In-Gel Digestion:
-
Elute the purified complexes and resolve them by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
-
Excise the bands of interest (both the monomeric bait and the higher molecular weight crosslinked species).
-
Perform in-gel digestion of the proteins with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides. This software is designed to search for peptide pairs that are covalently linked by the mass of the pBPA residue.[10][16]
-
The identification of these crosslinked peptides reveals the interaction partners and can provide information about the binding interface at the amino acid level.
-
Visualizations
Caption: Mechanism of pBPA incorporation and photo-crosslinking.
Caption: Experimental workflow for studying chromatin dynamics using pBPA.
References
- 1. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oipub.com [oipub.com]
- 6. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-ksbbj.or.kr [e-ksbbj.or.kr]
- 8. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 14. encodeproject.org [encodeproject.org]
- 15. encodeproject.org [encodeproject.org]
- 16. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 17. Histone Interaction Landscapes Visualized by Crosslinking Mass Spectrometry in Intact Cell Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Workflow for the Identification of Crosslinked Peptides by Tandem Mass Spectrometry (MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of proteins and protein complexes.[1][2][3][4][5] By covalently linking amino acid residues in close proximity, chemical crosslinkers provide distance constraints that are invaluable for structural modeling and understanding dynamic protein assemblies. This application note provides a detailed protocol for the identification of crosslinked peptides by tandem mass spectrometry, from sample preparation and enrichment to data acquisition and analysis.
The fundamental workflow involves several key stages:
-
Crosslinking: Covalent linkage of interacting proteins using a crosslinking reagent.
-
Proteolytic Digestion: Enzymatic cleavage of the crosslinked protein complex into a mixture of linear and crosslinked peptides.
-
Enrichment: Selective isolation of the low-abundance crosslinked peptides.[6][7][8][9]
-
LC-MS/MS Analysis: Separation and fragmentation of peptides for mass determination and sequencing.[1][10]
-
Data Analysis: Computational identification of the crosslinked peptide pairs from the complex MS/MS spectra.[5][11][12][13]
This protocol focuses on the use of amine-reactive crosslinkers, which target lysine residues and protein N-termini, and highlights strategies to overcome common challenges such as the low stoichiometry of crosslinked products.[7][12]
Experimental Workflow Diagram
Caption: Workflow for identifying crosslinked peptides by MS/MS.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific protein systems.
Protein Crosslinking
-
Sample Preparation:
-
Ensure the protein of interest is in a suitable buffer (e.g., HEPES, PBS) free of primary amines.
-
The optimal protein concentration for crosslinking is typically in the range of 0.5-2.0 mg/mL.[14]
-
-
Crosslinker Preparation:
-
Prepare a fresh stock solution of the desired crosslinker (e.g., DSSO, DSBU) in a water-miscible organic solvent like DMSO or DMF immediately before use.
-
-
Crosslinking Reaction:
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a high concentration of primary amines (e.g., 20-50 mM Tris or glycine) to consume any unreacted crosslinker.[4]
-
Incubate for an additional 15-30 minutes.
-
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20-50 mM and incubating in the dark at room temperature for 30 minutes.[15]
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add a protease, such as trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio.[15]
-
For complex samples, a sequential digestion with a second protease (e.g., GluC, AspN) can improve sequence coverage.[16]
-
-
Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.
-
Enrichment of Crosslinked Peptides
Due to the low abundance of crosslinked peptides, an enrichment step is often necessary to increase their detection by mass spectrometry.[6][7][8][12]
-
Size Exclusion Chromatography (SEC): This method separates peptides based on size. Crosslinked peptides, being larger than their linear counterparts, will elute in earlier fractions.[9][14]
-
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on charge. Crosslinked peptides typically carry a higher positive charge and will bind more strongly to the SCX material, eluting at higher salt concentrations.[3][5][6][9]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Resuspend the enriched peptides in a suitable loading buffer (e.g., 0.1% formic acid in water).
-
Separate the peptides using a reversed-phase nano-LC system with a gradient optimized for peptide elution.
-
-
Mass Spectrometry (MS):
-
Analyze the eluted peptides on a high-resolution mass spectrometer, such as an Orbitrap.[10][15]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
Utilize appropriate fragmentation methods. For MS-cleavable crosslinkers like DSSO or DSBU, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is effective.[14][17] Electron transfer dissociation (ETD) can be beneficial for highly charged precursors.
-
Data Presentation and Analysis
The identification of crosslinked peptides from complex MS/MS spectra requires specialized software.
Database Search Software
Several software packages are available for the analysis of XL-MS data, including:
-
MeroX: A free and open-source tool that supports various crosslinkers, including MS-cleavable reagents.[3][5]
-
xQuest/xProphet: A widely used software suite for the identification and statistical validation of crosslinked peptides.[15]
-
Proteome Discoverer with XlinkX node: A commercial software platform with a dedicated node for crosslink analysis.[6]
Data Interpretation and Validation
-
The software will search the acquired MS/MS spectra against a protein sequence database to identify peptide pairs that are covalently linked by the crosslinker.
-
The output will typically be a list of identified crosslinked peptides, including the sequences of the two peptides and the specific residues that are linked.
-
It is crucial to estimate the false discovery rate (FDR) to ensure the confidence of the identifications.[2]
Quantitative Data Summary
For quantitative XL-MS experiments comparing different conditions, the results should be summarized in a clear, tabular format.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Fold Change (Condition 2 vs 1) | p-value |
| XL-001 | Protein A | K123 | Protein B | K45 | 2.5 | 0.01 |
| XL-002 | Protein A | K78 | Protein A | K91 | -1.8 | 0.04 |
| ... | ... | ... | ... | ... | ... | ... |
Conclusion
The workflow described in this application note provides a comprehensive approach for the identification of crosslinked peptides by MS/MS. By carefully optimizing each step, from the initial crosslinking reaction to the final data analysis, researchers can successfully map protein-protein interactions and gain valuable insights into the structure and function of protein complexes. The use of MS-cleavable crosslinkers and robust enrichment strategies are particularly important for enhancing the success of XL-MS experiments.[3][5][17]
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscrm.uw.edu [iscrm.uw.edu]
- 3. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Semantic Scholar [semanticscholar.org]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. Crosslinking Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Complex Stabilization Using UAA Crosslinker 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient and dynamic protein-protein interactions (PPIs) are at the heart of cellular signaling, regulation, and disease pathogenesis. However, their inherent instability poses a significant challenge for structural elucidation by high-resolution techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. Chemical crosslinking has emerged as a powerful tool to stabilize these fleeting interactions, providing a static snapshot of the complex for structural analysis.[1][2][3] This document provides detailed application notes and protocols for utilizing UAA Crosslinker 1 , a novel bifunctional unnatural amino acid (UAA), to covalently stabilize protein complexes for structural studies.
UAA Crosslinker 1 is a lysine derivative featuring two key functionalities: an N-hydroxysuccinimide (NHS) ester and an azide group.[4] The NHS ester allows for efficient, proximity-dependent crosslinking to primary amines (lysine residues and N-termini) on interacting proteins.[4][5] The azide group serves as a bioorthogonal handle for "click chemistry," enabling the attachment of purification tags (e.g., biotin) or fluorescent probes for downstream applications.[4][6] By genetically encoding this UAA at a specific site within a "bait" protein, researchers can achieve precise, targeted crosslinking to its interacting "prey" protein, thereby stabilizing the complex in its native conformation.[7][8]
Principle of the Method
The stabilization of protein complexes using UAA Crosslinker 1 is a two-stage process. First, the UAA is site-specifically incorporated into the protein of interest (the "bait") using the amber stop codon (TAG) suppression methodology in a suitable expression system (e.g., E. coli or mammalian cells).[1][4] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for UAA Crosslinker 1.[4] Following expression and purification of the UAA-containing bait protein and its assembly with the "prey" protein, the NHS ester of the incorporated UAA is activated to form a covalent bond with a nearby primary amine on the interacting partner, thus stabilizing the complex. The azide handle can then be used for subsequent applications, such as affinity purification of the crosslinked complex.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments aimed at stabilizing a protein-protein complex (Bait-Prey) for structural analysis using UAA Crosslinker 1.
| Parameter | Without Crosslinker | With UAA Crosslinker 1 | Reference |
| Complex Stability | |||
| Dissociation Constant (Kd) | 5 µM | Covalently linked | [9] |
| Complex Dissociation under High Salt (1M NaCl) | >95% dissociation | <10% dissociation | [9] |
| Cryo-EM Analysis | |||
| Particle Distribution | Heterogeneous, multiple conformations | Homogeneous, single conformation | [10] |
| Global Resolution | 6.5 Å | 3.2 Å | [10] |
| Crosslinking Efficiency | |||
| UAA Incorporation Efficiency | N/A | >95% | [4] |
| Crosslinking Yield (Bait-Prey Adduct) | N/A | ~40% (optimized) | [8] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of UAA Crosslinker 1
This protocol outlines the general steps for incorporating UAA Crosslinker 1 into a target protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest (POI) with an in-frame amber codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for UAA Crosslinker 1.
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics.
-
UAA Crosslinker 1.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the POI plasmid and the aaRS/tRNA plasmid.
-
Starter Culture: Inoculate a 5-10 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of TB medium with the starter culture to an initial OD₆₀₀ of ~0.1. Add the appropriate antibiotics.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
UAA Addition: Add UAA Crosslinker 1 to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight (16-20 hours).
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.
Protocol 2: Purification of the UAA-Containing Protein and Complex Formation
Materials:
-
Cell pellet from Protocol 1.
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I).
-
Ni-NTA affinity chromatography resin (for His-tagged proteins).
-
Wash buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 250 mM imidazole).
-
Size-exclusion chromatography (SEC) buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purified "prey" protein.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer. Elute the protein with elution buffer.
-
Size-Exclusion Chromatography: Further purify the protein and exchange the buffer by SEC into the desired crosslinking buffer.
-
Complex Formation: Mix the purified UAA-containing "bait" protein with a molar excess (e.g., 1.5-fold) of the purified "prey" protein. Incubate on ice for 1 hour to allow complex formation.
Protocol 3: Chemical Crosslinking of the Protein Complex
Materials:
-
Purified protein complex from Protocol 2.
-
Crosslinking buffer (amine-free, e.g., HEPES or phosphate buffer, pH 7.2-8.0).[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[5]
Procedure:
-
Buffer Exchange: Ensure the protein complex is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Crosslinking Reaction: The NHS ester of the incorporated UAA will react with proximal primary amines. The reaction is initiated upon complex formation. To control the extent of crosslinking, the reaction can be incubated for a defined period (e.g., 30-60 minutes at room temperature or 2 hours at 4°C).[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with and inactivate any unreacted NHS esters.[5] Incubate for 15 minutes at room temperature.
-
Purification of Crosslinked Complex: Separate the crosslinked complex from uncrosslinked components and excess quenching reagent by SEC.
-
Analysis: Analyze the crosslinked product by SDS-PAGE. A higher molecular weight band corresponding to the bait-prey adduct should be observed. The efficiency of crosslinking can be quantified by densitometry.
Protocol 4: (Optional) Click Chemistry for Affinity Purification
Materials:
-
Crosslinked protein complex from Protocol 3.
-
Alkyne-biotin tag.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Streptavidin affinity resin.
Procedure:
-
Click Reaction: To the purified crosslinked complex, add alkyne-biotin (e.g., 5-fold molar excess), CuSO₄ (e.g., 50 µM), and THPTA (e.g., 250 µM). Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 2.5 mM). Incubate for 1 hour at room temperature.
-
Purification: Remove excess click chemistry reagents by passing the reaction mixture through a desalting column.
-
Affinity Purification: Apply the biotinylated complex to a streptavidin affinity column. Wash extensively and elute the purified crosslinked complex.
Visualizations
Caption: Experimental workflow for protein complex stabilization.
Caption: Mechanism of UAA Crosslinker 1 action.
Caption: Application in a drug discovery workflow.
References
- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cryo‐EM reveals the complex architecture of dynactin's shoulder region and pointed end - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing UV Crosslinking for Unnatural Amino Acid (UAA) Experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize UV crosslinking time in experiments involving unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind UV crosslinking with unnatural amino acids?
Photo-reactive unnatural amino acids, such as p-benzoyl-L-phenylalanine (pBpa), are genetically incorporated into a protein of interest.[1][2] pBpa contains a benzophenone group that, upon exposure to UV light (typically 350-365 nm), forms a reactive diradical species.[3][4] This diradical can then abstract a hydrogen atom from a nearby C-H bond (within ~10 Å) of an interacting molecule (protein, DNA, etc.), resulting in the formation of a stable, covalent bond.[1] This "freezes" the interaction for subsequent analysis. A key advantage of benzophenones is their stability and the reversibility of the excited state if no reaction occurs, which minimizes side reactions with water.[3]
Q2: Why is optimizing UV crosslinking time a critical step?
Optimizing the duration of UV exposure is crucial for balancing crosslinking efficiency with the preservation of the biological sample's integrity.
-
Insufficient UV Exposure: This leads to low crosslinking yields, resulting in weak or undetectable signals in downstream analyses like Western blotting or mass spectrometry.[5] The efficiency of in vivo UV crosslinking can be inherently low, making optimization essential.
-
Excessive UV Exposure: Over-exposure can cause significant damage to proteins and nucleic acids, leading to non-specific crosslinking, sample degradation, and potentially misleading results. It can also lead to the destruction of the photo-reactive UAA before it can crosslink with its target.
Q3: What are the key parameters to consider when optimizing UV crosslinking?
The primary parameters to optimize are the total UV energy dose, the intensity of the UV source, the exposure time, and the wavelength of the UV light.
-
UV Energy Dose (J/cm²): This is the total amount of energy delivered to the sample and is the most critical factor for successful crosslinking.
-
UV Intensity (mW/cm²): This refers to the power of the UV lamp at a specific distance from the sample.
-
Exposure Time (minutes): This is the duration for which the sample is irradiated.
-
Wavelength (nm): The wavelength must match the activation spectrum of the photo-reactive UAA. For pBpa, this is typically in the 350-365 nm range.[3][4]
Troubleshooting Guide
Problem 1: Low or no crosslinking efficiency is observed on my Western blot/SDS-PAGE.
This is a common issue that can be addressed by systematically evaluating several factors in your experimental setup.
| Potential Cause | Recommended Solution |
| Insufficient UV Energy | The total energy delivered may be too low. Increase the UV exposure time or use a higher intensity lamp. It is recommended to perform a time-course experiment (e.g., 0, 5, 10, 20, 30 minutes of irradiation) to determine the optimal exposure time.[2] Note that for some systems, longer exposure does not always lead to higher efficiency and can even be detrimental.[2] |
| Incorrect UV Wavelength | Ensure your UV lamp's wavelength matches the photo-crosslinker's activation spectrum. For pBpa, a wavelength of 365 nm is optimal.[3][4] |
| Suboptimal Buffer Conditions | Components in your buffer (e.g., Tris) could interfere with the crosslinking reaction. It is best to perform crosslinking in a simple buffer like PBS. |
| Low Concentration of Interacting Partners | The efficiency of crosslinking is dependent on the proximity of the interacting molecules. If the concentration of your protein of interest or its binding partner is too low, the likelihood of a successful crosslinking event is reduced. Consider increasing the concentration of your sample if possible. |
| Degraded Photo-Crosslinker | Photo-reactive UAAs can be sensitive to light and moisture. Ensure that the UAA stock solution is fresh and has been stored correctly, protected from light. |
| Inefficient UAA Incorporation | Verify the incorporation of the UAA into your protein of interest. This can be done via mass spectrometry or by running a non-crosslinked control on an SDS-PAGE gel to compare its migration to the wild-type protein. |
Problem 2: I am observing high levels of non-specific crosslinking or protein aggregation.
This often indicates that the UV exposure is too high or that the experimental conditions are promoting non-specific interactions.
| Potential Cause | Recommended Solution |
| Excessive UV Exposure | Too much UV energy can lead to widespread damage and non-specific covalent bond formation. Reduce the UV exposure time or the intensity of the UV source. A dose-response experiment is crucial to find the sweet spot. |
| High Protein Concentration | While a certain concentration is needed for efficient crosslinking of specific interactors, excessively high concentrations can promote random collisions and non-specific crosslinking. Try optimizing the protein concentration in your binding reaction. |
| Suboptimal Buffer Conditions | The buffer composition can influence protein stability. Ensure your buffer conditions maintain the native conformation of your protein and its interaction partners. The presence of glycerol (5-20%) can sometimes help to stabilize proteins and reduce non-specific aggregation. |
| Sample Heating During Irradiation | UV lamps can generate heat, which can denature proteins and lead to aggregation. Perform the UV irradiation on ice or a pre-chilled cooling block to maintain a low temperature.[5] |
Experimental Protocols & Data
Optimizing UV Crosslinking Time: A Dose-Response Experiment
A critical step in any UAA crosslinking experiment is to determine the optimal UV dose. This is achieved by performing a dose-response experiment where either the irradiation time or the UV intensity is varied.
Methodology:
-
Prepare Identical Samples: Prepare multiple identical samples containing your protein of interest with the incorporated UAA and its binding partner(s) in a suitable, simple buffer (e.g., PBS).
-
Time-Course Irradiation: Expose the samples to a UV source (365 nm for pBpa) for varying amounts of time (e.g., 0, 1, 5, 10, 20, 30, and 60 minutes). The sample at 0 minutes serves as a negative control.[5] It is crucial to keep the samples on ice during irradiation to prevent heating.[5]
-
Analysis by SDS-PAGE and Western Blot: After irradiation, add SDS-PAGE loading buffer to each sample. Separate the proteins on an SDS-PAGE gel and transfer them to a membrane for Western blotting.
-
Quantification: Probe the Western blot with an antibody against your protein of interest or its interaction partner. The appearance of a higher molecular weight band corresponding to the crosslinked complex should be observed. Quantify the intensity of the crosslinked band and the un-crosslinked protein band for each time point using software like ImageJ.
-
Determine Optimum Time: Plot the crosslinking efficiency (crosslinked protein / total protein) against the irradiation time. The optimal time is typically the point at which the efficiency plateaus, before a significant increase in smearing or degradation is observed.
Quantitative Data on UV Crosslinking Conditions
The optimal UV dose and time can vary significantly between different biological systems. The table below summarizes some conditions reported in the literature.
| Photo-Crosslinker | System | UV Wavelength (nm) | UV Dose/Time | Observed Outcome | Reference |
| pBpa | In vitro Protein-DNA | 300-320 | 5 minutes | Optimal efficiency; longer exposure did not increase yield. | [2] |
| pBpa | In vivo (Yeast) | 365 | 60, 120, 180 minutes | Effective for identifying protein interactome. | [5] |
| pBpa Analogs | In vitro Protein-Protein | 365 | 1 and 10 minutes | Halogenated analogs showed up to a 49-fold increase in crosslinking yield compared to pBpa. | [3] |
| Not Specified | In vitro RNA-Protein | Not Specified | 500 mJ/cm² for 10 min | Protocol for direct assay of RNA-protein interactions. | [6] |
| Not Specified | In vivo (Yeast) | 365 | 120 mJ/cm² | Recommended energy dosage for establishing a protein interactome. | [5] |
Visualizations
Workflow for Optimizing UV Crosslinking Time
Caption: Workflow for determining the optimal UV crosslinking time through a dose-response experiment.
Logical Relationship in Troubleshooting Low Crosslinking Efficiency
Caption: Troubleshooting flowchart for addressing low UV crosslinking efficiency in UAA experiments.
References
- 1. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low UAA Incorporation Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the incorporation of unnatural amino acids (UAAs) into proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield of my UAA-containing protein?
Low or no protein yield is a frequent challenge in UAA incorporation experiments. The underlying causes can be multifaceted, spanning from the health of the expression host to the specifics of the experimental setup. Key factors include:
-
UAA Toxicity: The unnatural amino acid itself might be toxic to the host cells, leading to poor growth and reduced protein synthesis.[1]
-
Inefficient UAA Uptake: The host cell may not efficiently transport the UAA from the growth medium into the cytoplasm.[1]
-
Suboptimal UAA Concentration: The concentration of the UAA in the growth medium is critical. Too low a concentration can limit incorporation, while too high a concentration can be toxic.[1][2]
-
Inefficient Orthogonal Translation System (OTS): The efficiency of the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) pair is crucial for successful UAA incorporation.
-
Competition with Release Factor 1 (RF1): In prokaryotic systems, Release Factor 1 (RF1) recognizes the UAG (amber) stop codon and terminates translation, competing with the UAA-charged tRNA.[3][4]
-
Suboptimal Expression Conditions: Factors such as expression temperature, induction time, and the ratios of plasmids encoding the gene of interest (GOI), aaRS, and tRNA can significantly impact protein yield.[1][2]
Q2: How can I determine if the unnatural amino acid is toxic to my expression host?
UAA toxicity can be assessed by performing a cell growth curve analysis. This involves growing the host cells in media containing a range of UAA concentrations and monitoring the optical density (e.g., OD600 for E. coli) over time. A significant decrease in the growth rate or the final cell density compared to a control culture without the UAA indicates toxicity.[1]
Q3: My protein expression is fine, but I suspect a natural amino acid is being incorporated at the amber codon. How can I check for this?
This issue, known as misincorporation, occurs when the orthogonal aaRS lacks perfect specificity and charges its cognate tRNA with a natural amino acid. To verify this:
-
Negative Control Experiment: Set up two expression cultures: one with the UAA and one without.
-
Analysis: Purify the target protein from both cultures and analyze them by mass spectrometry.
-
Confirmation: The presence of full-length protein in the sample without the UAA confirms that a natural amino acid is being misincorporated.[1]
Q4: What is the optimal ratio of plasmids for the gene of interest (GOI), aaRS, and tRNA?
The optimal plasmid ratio can vary depending on the specific UAA, the protein of interest, and the expression system. It is crucial to experimentally determine the best ratio for your system. For example, in one study incorporating p-Azido-L-phenylalanine (AzF) in mammalian cells, a ratio of 10:9:1 for the GOI plasmid, tRNA plasmid, and aaRS plasmid, respectively, yielded the best results.[2] For trans-cyclooctene L-lysine (TCO*A), a 5:1 ratio of the GOI plasmid to a combined tRNA/aaRS plasmid was most efficient.[2]
Troubleshooting Guides
Problem 1: Low or No Full-Length Protein Yield
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| UAA Toxicity | Assess Toxicity: Perform a growth curve analysis with varying UAA concentrations to determine the maximum tolerable concentration.[1] |
| Suboptimal UAA Concentration | Titrate UAA: Set up small-scale expression cultures with a range of UAA concentrations (e.g., 0.1 mM to 5 mM) to identify the optimal concentration for incorporation without significant toxicity.[1] |
| Inefficient UAA Uptake | Optimize Media: For E. coli expression, switch from minimal media to a richer medium like LB or TB.[1] For cell-free systems, this is not an issue as the UAA is directly available.[1] |
| Suboptimal Plasmid Ratios | Titrate Plasmids: Experiment with different ratios of the plasmids encoding your gene of interest, the aaRS, and the tRNA to find the optimal balance for expression.[2] |
| Inefficient Amber Suppression | Optimize Expression Conditions: Lowering the expression temperature (e.g., to 18-30°C) and extending the expression time (16-24 hours) can sometimes improve the yield of the full-length protein.[1] In mammalian cells, harvesting 48 hours after transfection may be optimal.[2] |
| Competition with Release Factor 1 (RF1) | Use RF1 Knockout Strains: For E. coli expression, consider using a strain where the gene for RF1 has been knocked out to eliminate competition for the amber codon.[3][4] |
Problem 2: Presence of Truncated Protein Product
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| Inefficient UAA Incorporation | Follow steps in Problem 1: All the factors that lead to low full-length protein yield can also result in the accumulation of truncated protein. |
| Competition with RF1 | Use RF1 Knockout Strains: This is a primary cause of truncation at the amber codon in prokaryotic systems.[3][4] |
| Low tRNACUA Concentration | Increase tRNA Expression: The concentration of the suppressor tRNA is vital for efficient UAA incorporation. Increasing the copy number of the tRNA expression cassette on the plasmid can enhance yields.[5] |
| Suboptimal Codon Context | Modify Flanking Regions: The nucleotides surrounding the UAG codon can influence suppression efficiency. If possible, make silent mutations to the codons flanking the amber stop codon to optimize the sequence context.[5][6] |
Experimental Protocols
Protocol 1: Optimizing UAA Concentration for E. coli Expression
-
Prepare Cultures: Set up a series of small-scale cultures (e.g., 10 mL) of your E. coli expression strain transformed with the necessary plasmids.
-
Add UAA: To each culture, add the UAA at a different final concentration (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Include a negative control culture with no UAA.
-
Induce Expression: Grow the cultures to the appropriate optical density (e.g., OD600 of 0.6-0.8) and induce protein expression (e.g., with IPTG).
-
Express Protein: Incubate the cultures at the optimized temperature and duration for your protein of interest.
-
Analyze Yield: Harvest the cells, lyse them, and analyze the protein yield by SDS-PAGE and Western blot to identify the UAA concentration that gives the highest yield of the full-length protein without significant growth inhibition.[1]
Protocol 2: Confirmation of UAA Incorporation by Mass Spectrometry
-
Express and Purify Protein: Perform a larger-scale expression of your target protein under the optimized conditions, both with and without the UAA. Purify the protein using an appropriate method (e.g., affinity chromatography).
-
Sample Preparation: Prepare the purified protein samples for mass spectrometry analysis. This may involve in-gel digestion (e.g., with trypsin) if analyzing peptides or analysis of the intact protein.
-
Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Data Analysis: Compare the mass spectra of the protein expressed with and without the UAA. A mass shift corresponding to the mass of the UAA minus the mass of a natural amino acid (if misincorporation is suspected) or the mass of the full-length protein versus a truncated version will confirm successful incorporation.
Visualizations
Caption: General experimental workflow for UAA incorporation.
Caption: Troubleshooting logic for low UAA incorporation efficiency.
Caption: Amber suppression pathway for UAA incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 5. Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Unnatural Amino Acid (UAA) Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific crosslinking when using unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific crosslinking in UAA experiments?
A1: Non-specific crosslinking primarily arises from the high reactivity of the intermediates generated upon activation of the UAA, such as carbenes or nitrenes from photo-activated UAAs.[1] These reactive species can interact with molecules in close proximity, not just the intended binding partner. Other factors include suboptimal buffer conditions, inappropriate concentrations of interacting partners, and excessive activation energy (e.g., UV light intensity or duration).[1][2]
Q2: My Western blot shows many high-molecular-weight smears and non-specific bands after crosslinking. How can I reduce this background?
A2: High background is a common issue resulting from non-specific interactions. To reduce it, you can:
-
Optimize UV Exposure: Reduce the duration and intensity of UV light to minimize the activation of off-target UAAs and prevent cellular damage.[1] Diazirine-based UAAs, for example, typically activate between 330–370 nm; using a low-intensity source can be beneficial.[1]
-
Use Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk in your buffers to saturate non-specific binding sites on surfaces and other proteins.[2][3][4]
-
Adjust Buffer Composition: Increase the salt concentration (e.g., NaCl) to disrupt charge-based non-specific interactions.[2][5] Adding non-ionic surfactants like Tween 20 can reduce hydrophobic interactions.[2]
-
Include Quenching Agents: After the crosslinking reaction, add a quenching buffer (e.g., Tris-HCl) to deactivate any remaining reactive crosslinker.[6]
Q3: I am not observing any crosslinked product. What could be the problem?
A3: A lack of crosslinked product can stem from several factors:
-
Inefficient UAA Incorporation: The amber stop codon (UAG) used for UAA incorporation is in competition with the cell's ribosomal release factor, which can lead to low yields of the full-length UAA-containing protein.[7] Verify UAA incorporation efficiency before proceeding with crosslinking experiments.
-
Incorrect Proximity or Geometry: The UAA and its interacting partner must be in close proximity and have the correct orientation for the crosslinking reaction to occur.[1][7]
-
Inaccessible Reactive Sites: The target functional groups on the interacting proteins must be accessible and not buried within the protein structure.[8]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer components must be optimized for the specific crosslinker and protein interaction.[9][10] Ensure your buffer does not contain interfering substances; for example, amine-based buffers like Tris are incompatible with NHS-ester reactions.[8][11]
Q4: My protein of interest precipitates after the crosslinking step. How can I prevent this?
A4: Protein precipitation can occur due to over-crosslinking, which alters the protein's net charge, pI, and solubility.[8] To mitigate this, try reducing the molar excess of the crosslinking reagent or decreasing the UV exposure time.[8] Additionally, ensure the buffer conditions are optimal for maintaining protein stability and solubility throughout the experiment.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to overcoming common challenges.
Issue 1: High Non-Specific Binding and Background
High background can obscure the specific interaction you aim to capture. The following workflow helps diagnose and resolve this issue.
Data Presentation: Buffer Additives for Reducing Non-Specific Binding
Optimizing your buffer is a critical step. The table below summarizes common additives and their recommended starting concentrations.
| Additive | Function | Typical Starting Concentration | Reference |
| Bovine Serum Albumin (BSA) | Protein blocking agent; shields analyte from non-specific protein-protein and surface interactions. | 1% (w/v) | [2][5] |
| Non-Fat Dry Milk | Cost-effective protein blocking agent. | 5% (w/v) | [4][12] |
| Sodium Chloride (NaCl) | Shields charge-based interactions. | 150 mM - 500 mM | [2][13] |
| Tween 20 | Non-ionic surfactant; disrupts hydrophobic interactions. | 0.05% (v/v) | [2] |
| Imidazole | Reduces non-specific binding of contaminants during Ni-NTA purification of His-tagged proteins. | 10-20 mM | [14] |
| Glycine/Tris | Quenches the reaction by reacting with excess amine-reactive crosslinkers. | 20-100 mM | [6] |
Experimental Protocols
Protocol 1: General In Vivo Photo-Crosslinking with p-Benzoyl-L-phenylalanine (pBpa)
This protocol outlines a general workflow for incorporating pBpa into a protein of interest (POI) in mammalian cells and performing UV crosslinking.
Materials:
-
Mammalian cells cultured to 80-90% confluency.[15]
-
Plasmids encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair and the POI with an amber (UAG) codon at the desired site.
-
pBpa stock solution.
-
Phosphate-Buffered Saline (PBS).
-
UV lamp (365 nm).[6]
-
Ice-cold cell lysis buffer with protease inhibitors.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[6]
Procedure:
-
Transfection & UAA Incorporation: Co-transfect cells with the aaRS/tRNA and POI plasmids. After transfection, supplement the culture medium with pBpa to the desired final concentration. Incubate for 24-48 hours to allow for protein expression and UAA incorporation.
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove media components.[6]
-
UV Activation: Resuspend or cover the cells with a minimal volume of ice-cold PBS. Place the cells on ice and expose them to 365 nm UV light for 5-30 minutes. The optimal time must be determined empirically for each specific interaction.[6]
-
Quenching (Optional but Recommended): To quench any unreacted crosslinker, add a quenching buffer to the cells and incubate for 15 minutes at room temperature.[6]
-
Cell Lysis: Aspirate the PBS/quenching solution and wash the cells again with ice-cold PBS. Add ice-cold lysis buffer containing protease inhibitors to extract the cellular proteins.[6][16]
-
Analysis: Analyze the cell lysate for crosslinked products using SDS-PAGE and Western blotting or proceed with affinity purification for mass spectrometry-based identification of interacting partners.
Protocol 2: Optimizing Protein Purification to Reduce Contaminants
Non-specific binding during purification can lead to the co-elution of contaminants, complicating downstream analysis. This is particularly relevant for affinity purification (e.g., Ni-NTA for His-tagged proteins).
Materials:
-
Cell lysate containing the His-tagged UAA-protein.
-
Ni-NTA affinity resin.
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).
-
Wash Buffer (Lysis buffer + 20 mM Imidazole).
-
Elution Buffer (Lysis buffer + 250-500 mM Imidazole).
Procedure:
-
Buffer Additives: To reduce non-specific binding, include additives in your lysis and wash buffers. Use 10-20 mM imidazole to compete with weakly binding contaminants.[14] Increase the NaCl concentration up to 500 mM to disrupt ionic interactions.[9][14] Add a non-ionic detergent like 0.05% Tween 20 to minimize hydrophobic interactions.[14]
-
Binding: Incubate the cleared cell lysate with the pre-equilibrated Ni-NTA resin.
-
Washing: Wash the resin extensively with Wash Buffer. A high-stringency wash with increased salt or imidazole concentration can be effective at removing stubborn contaminants.[17]
-
Elution: Elute the purified protein using the Elution Buffer.
-
Validation: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to assess purity. If contaminants persist, consider a secondary purification step like size-exclusion chromatography.
References
- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 15. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
how to improve solubility of UAA crosslinker 1 hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the solubility of UAA crosslinker 1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for this compound?
A1: The recommended primary solvent is water (H₂O).[1] The hydrochloride salt form of the molecule is intended to enhance its solubility in aqueous buffers.[2][3] For biological applications, phosphate-buffered saline (PBS) at pH 7.4 is also a suitable solvent, with reported solubility up to 10 mM.[2]
Q2: I am having difficulty dissolving the crosslinker in water or an aqueous buffer. What steps can I take?
A2: If the crosslinker does not readily dissolve, you can employ several physical methods to aid dissolution. These include:
-
Vortexing: Mix the solution vigorously.
-
Ultrasonication: Use a sonicator bath to break up particulates. This is a recommended step for achieving higher concentrations in both water and DMSO.[1][4]
-
Warming: Gently warm the solution. Heating to 60°C has been noted to improve solubility in water.[1] However, be cautious with prolonged heating, as it can potentially degrade the molecule, especially the NHS ester group.
Q3: Can I use an organic solvent like DMSO to prepare a stock solution?
A3: Yes, Dimethyl sulfoxide (DMSO) can be used to dissolve this compound, with a reported solubility of 2.5 mg/mL (9.64 mM) with the aid of sonication.[1] It is critical to use anhydrous (dry) DMSO, as hygroscopic or "wet" DMSO can significantly impair the solubility of the product and promote hydrolysis of the reactive NHS ester.[1][4][5]
Q4: My crosslinker precipitated after I diluted my stock solution into my reaction buffer. What could be the cause?
A4: Precipitation upon dilution can occur for several reasons:
-
Buffer Incompatibility: The components of your dilution buffer may be incompatible with the crosslinker. High concentrations of salts or the presence of certain additives can reduce solubility.
-
pH Shift: The pH of your final solution may be unfavorable for solubility. The hydrochloride salt is more soluble at a slightly acidic to neutral pH. A significant shift to a more basic pH could cause the free base form to precipitate.
-
Common Ion Effect: The addition of a high concentration of chloride ions from other sources in your buffer could potentially reduce the solubility of the hydrochloride salt.[6]
-
Disproportionation: In some cases, a hydrochloride salt of a poorly soluble compound can convert to its less soluble free base form in an aqueous suspension, especially if the pH is not optimal.[7]
Q5: How does pH affect the solubility and stability of this crosslinker?
A5: The pH of the solution is a critical factor. As a hydrochloride salt, the crosslinker's solubility is generally better in neutral to slightly acidic conditions. The stability of its functional groups is also pH-dependent. The N-hydroxysuccinimide (NHS) ester is most reactive with primary amines at a pH of 7.2-8.5 but is also more susceptible to hydrolysis at higher pH values.[8][9] To balance reactivity and stability, it is crucial to prepare the stock solution and perform conjugations within the recommended pH range for your specific application.
Q6: Are there any common buffer components I should avoid when working with this crosslinker?
A6: Yes. Since this compound contains an amine-reactive NHS ester, you must avoid buffers containing primary amines.[2][5] These will compete with your target molecule for reaction with the crosslinker, reducing your conjugation efficiency.[10][11] Common interfering buffers to avoid include Tris (e.g., TBS) and glycine.[10][11] Use non-amine-containing buffers such as PBS, HEPES, or MES.[8]
Solubility Data Summary
The following table summarizes the known solubility parameters for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions Required |
| Water (H₂O) | 25 mg/mL | 96.43 mM | Ultrasonic and/or warming to 60°C may be needed.[1] |
| PBS (pH 7.4) | ~2.95 mg/mL | 10 mM | Sufficient solubility reported.[2] |
| DMSO | 2.5 mg/mL | 9.64 mM | Ultrasonic needed; use fresh, anhydrous DMSO.[1][4] |
Troubleshooting Guide for Solubility Issues
If you are encountering persistent solubility problems, follow this systematic troubleshooting workflow.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is for preparing a stock solution in an amine-free buffer, such as PBS, for direct use in bioconjugation reactions.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh Reagent: In a suitable microfuge tube, weigh out the desired amount of the crosslinker. For 1 mL of a 10 mM solution, you will need 0.2957 mg (MW = 295.73 g/mol ).[2]
-
Add Buffer: Add the calculated volume of amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes.
-
Apply Aids (If Necessary): If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied, but avoid excessive heat.
-
Use Immediately: The NHS ester group is susceptible to hydrolysis in aqueous solutions.[8] This solution should be prepared fresh and used immediately for the best results. Do not store aqueous stock solutions.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
This protocol is for creating a more concentrated stock solution for long-term storage and dilution into reaction mixtures.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature in a desiccator.
-
Add Solvent: To the vial of pre-weighed crosslinker, add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock).
-
Dissolve: Vortex the vial thoroughly. The compound has limited solubility in DMSO (2.5 mg/mL), so sonication is highly recommended to ensure it is fully dissolved.[1][4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C with a desiccant.[2][11] Properly stored DMSO stocks are more stable than aqueous solutions.
Factors Influencing Solubility & Stability
The successful dissolution and use of this compound depend on a balance of several key factors, as illustrated below.
Caption: Key experimental factors affecting the solubility and stability of the crosslinker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ovid.com [ovid.com]
- 8. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Troubleshooting High Background in UAA Crosslinking Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in unnatural amino acid (UAA) crosslinking experiments.
FAQs: Quick Solutions to Common Problems
Q1: What are the primary sources of high background in UAA crosslinking experiments?
High background can originate from several sources, including non-specific crosslinking of the UAA, suboptimal concentrations of reagents, issues with the UAA's purity, protein aggregation, and non-specific binding during downstream analysis like Western blotting.
Q2: I see a high molecular weight smear on my gel/blot. What is the likely cause?
A high molecular weight smear often indicates uncontrolled or non-specific crosslinking, which can be caused by excessive UV exposure, a high concentration of the UAA, or protein aggregation.[1] It's crucial to optimize these parameters to ensure specific crosslinking of your protein of interest with its binding partners.
Q3: My "no UV" control also shows crosslinked products. Why is this happening?
If you observe crosslinking in the absence of UV activation, it could be due to a chemically reactive UAA that is not entirely photo-dependent, or impurities in your UAA stock that are causing spontaneous crosslinking. It is also possible that your protein of interest forms strong non-covalent complexes that are resistant to the denaturation conditions of SDS-PAGE.
Q4: How can I be sure that the crosslinked bands I see are specific interactions?
To confirm the specificity of your crosslinked bands, it is essential to include proper controls in your experiment. These include a "no UAA" control (cells or protein not incubated with the UAA) and a "no UV" control (samples containing the UAA but not exposed to UV light). Specific crosslinks should only be present in the sample containing both the UAA and subjected to UV irradiation.
Q5: Can the position of the UAA in my protein affect the background?
Yes, the location of the UAA can significantly impact crosslinking efficiency and specificity. A UAA placed in a flexible or solvent-exposed region may have more opportunities for non-specific interactions with nearby proteins. It is advisable to test multiple incorporation sites for your protein of interest.
Troubleshooting Guides
High background can obscure the specific protein-protein interactions you are trying to capture. This guide provides a systematic approach to identifying and mitigating the sources of high background in your UAA crosslinking experiments.
Issue 1: High Background Due to Non-Specific Crosslinking
Non-specific crosslinking occurs when the activated UAA reacts with proteins that are not true interaction partners. This is a common issue, particularly with highly reactive photo-activatable UAAs.
References
Technical Support Center: Optimizing Molar Excess of Crosslinker for Cell-Based Assays
Welcome to the technical support center for optimizing crosslinker molar excess in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during cellular crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the molar excess of a crosslinker in cell-based assays?
A1: Optimizing the molar excess of a crosslinker is crucial for several reasons. Insufficient crosslinker will result in low crosslinking efficiency, failing to capture the desired protein interactions. Conversely, excessive crosslinker can lead to a range of problems including widespread, non-specific crosslinking, formation of large protein aggregates, and increased cellular toxicity, all of which can compromise your experimental results.[1][2] High concentrations of crosslinker may also lead to artifacts, including intramolecular crosslinking.[3]
Q2: What is a good starting point for determining the optimal molar excess?
A2: The ideal starting point depends on your specific protein concentration and the crosslinker being used. A common approach is to perform a titration experiment, testing a wide range of crosslinker-to-protein molar excess ratios.[1][2][3] For amine-reactive crosslinkers, a general guideline based on protein concentration can be a useful starting point, though empirical testing is always recommended.[1] A good starting range for a dilution series could be from a 1:1 to a 50:1 molar ratio of crosslinker to protein.[2]
Q3: How does protein concentration affect the required molar excess of the crosslinker?
A3: Protein concentration is a key factor. For dilute protein solutions, a higher molar excess of the crosslinker is often necessary to achieve efficient crosslinking.[1][2] Conversely, at high protein concentrations, a lower molar excess may be sufficient and can help to reduce the risk of aggregation.[1]
Q4: Can the buffer composition interfere with the crosslinking reaction?
A4: Absolutely. The choice of buffer is critical.[1] Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with amine-reactive crosslinkers (e.g., NHS esters), thereby reducing crosslinking efficiency.[1][4] It is advisable to use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES for such reactions.[1] Similarly, carbodiimide-based crosslinkers should not be used with buffers containing amines, phosphate, or carboxyl groups.[4]
Q5: How can I assess the success of my crosslinking experiment?
A5: The most common method for analyzing crosslinking results is SDS-PAGE followed by Western blotting.[3][5] Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes.[2][5] For more detailed analysis, such as identifying the specific crosslinked residues, mass spectrometry (XL-MS) is a powerful technique.[5][6]
Q6: What should I do if I observe protein precipitation or aggregation after adding the crosslinker?
A6: Protein precipitation or aggregation is often a sign of excessive crosslinking.[1][2] To address this, you should reduce the molar excess of the crosslinker.[1][7] You can also try lowering the protein concentration or using a more hydrophilic crosslinker, such as one containing a PEG spacer, to improve solubility.[7]
Q7: How does crosslinking affect cell viability?
A7: Crosslinking can impact cell viability, and the extent often depends on the crosslinker used and its concentration. Some crosslinkers can be cytotoxic, and it's important to evaluate this, especially in live-cell imaging or functional assays.[8] Studies have shown that uncrosslinked monomers can be more cytotoxic than the crosslinked polymer networks.[8][9] It is recommended to perform cell viability assays (e.g., using CCK-8 or live/dead staining) to assess the impact of your chosen crosslinker and concentration on the cells.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of crosslinker molar excess.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crosslinking | Insufficient molar excess of crosslinker. | Increase the molar excess of the crosslinker. A titration experiment is recommended to find the optimal concentration.[2] |
| Low protein concentration. | Increase the protein concentration if possible, as crosslinking is more efficient at higher concentrations.[2] | |
| Incompatible buffer components (e.g., Tris or glycine with amine-reactive crosslinkers). | Use a non-interfering buffer such as PBS or HEPES.[1][4] | |
| Inaccessible reactive groups on the protein. | Consider using a crosslinker with a longer spacer arm or a non-specific photoreactive crosslinker.[4] | |
| Hydrolysis of a water-labile crosslinker. | Ensure the crosslinker is fresh and properly stored. Prepare the crosslinker solution immediately before use.[4] | |
| Protein Precipitation or Aggregation | Excessive crosslinking. | Reduce the molar excess of the crosslinker.[1][2] |
| High protein concentration. | Lower the protein concentration.[1] | |
| Hydrophobic nature of the crosslinker. | Use a more hydrophilic crosslinker, for example, one with a PEG spacer.[7] | |
| Inappropriate buffer pH leading to protein instability. | Ensure the buffer pH is within the stability range of your protein and not too close to its isoelectric point (pI).[1] | |
| Loss of Protein Biological Activity | Crosslinking at a functionally critical site. | Reduce the molar excess of the crosslinker to leave more unmodified sites. If possible, consider site-specific conjugation methods.[7] |
| Over-crosslinking leading to conformational changes. | Decrease the molar excess of the crosslinking reagent.[7] | |
| High Background or Non-Specific Crosslinking | Molar excess of crosslinker is too high. | Perform a titration to determine the lowest effective concentration of the crosslinker.[3] |
| Insufficient quenching of the reaction. | Ensure the quenching step is performed correctly by adding a sufficient concentration of a quenching agent like Tris or glycine.[11][12] | |
| Difficulty Detecting Crosslinked Products by Western Blot | Antibody epitope is masked by the crosslinker. | Try a different primary antibody that recognizes a different epitope on the target protein. |
| Crosslinked complexes are too large to transfer efficiently. | Optimize your Western blot transfer conditions for high molecular weight proteins. | |
| Insufficient release of proteins from crosslinked complexes. | For cleavable crosslinkers, ensure complete cleavage before running the gel. For non-cleavable crosslinkers, sample preparation may need optimization.[13] |
Quantitative Data Summary
The following table provides recommended starting molar excess ratios for amine-reactive crosslinkers based on protein concentration. Note that these are general guidelines, and empirical optimization is essential for each specific system.[1]
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) |
| 5–10 mg/mL | 5x to 10x |
| 1–4 mg/mL | 20x |
| < 1 mg/mL | 40x to 80x |
Data summarized from Thermo Scientific SMCC and Sulfo-SMCC User Guide as cited in Benchchem.[1]
Experimental Protocols
Protocol 1: Titration Experiment to Optimize Crosslinker Molar Excess
This protocol outlines a general procedure for determining the optimal molar excess of a crosslinker for a cell-based assay.
Materials:
-
Cells of interest
-
Crosslinker (e.g., DSS, BS3)
-
Amine-free buffer (e.g., PBS, HEPES, pH 7.4)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[11]
-
Lysis buffer
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
Procedure:
-
Cell Preparation: Culture and harvest your cells. Wash the cells with an amine-free buffer like PBS to remove any interfering substances from the culture medium.[14] Resuspend the cell pellet in the amine-free buffer to a desired cell density.
-
Prepare Crosslinker Dilution Series: Immediately before use, prepare a stock solution of the crosslinker in an appropriate solvent (e.g., DMSO for DSS).[2] From this stock, prepare a series of dilutions in the amine-free buffer to achieve a range of final molar excess ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 crosslinker:protein).[2] A "no crosslinker" control should also be prepared.
-
Crosslinking Reaction: Add the different concentrations of the crosslinker to the cell suspensions. Incubate the reactions for a set time (e.g., 30 minutes) at room temperature or on ice.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM Tris.[4][11] Incubate for an additional 15 minutes at room temperature.[2]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using your preferred lysis buffer containing protease inhibitors.[4]
-
Analysis: Analyze the cell lysates by SDS-PAGE and Western blotting to detect your protein of interest.[2] Look for the appearance of higher molecular weight bands, indicating crosslinked complexes. The optimal molar excess is typically the lowest concentration that provides a good yield of the desired crosslinked product without causing significant aggregation or protein loss.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mass Spectrometry Data Analysis for Unnatural Amino Acid (UAA) Crosslinks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mass spectrometry-based analysis of unnatural amino acid (UAA) crosslinked proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section is organized by common issues encountered during the analysis of UAA crosslinked samples.
Category 1: Low Identification Rate of Crosslinked Peptides
Question: Why am I identifying very few crosslinked peptides in my sample?
Answer: A low identification rate of crosslinked peptides is a common challenge in UAA crosslinking experiments. Several factors throughout the experimental workflow can contribute to this issue.
-
Low Abundance and Stoichiometry: Crosslinked peptides are often present at sub-stoichiometric levels compared to their linear, unmodified counterparts, making them difficult to detect during data-dependent acquisition in LC-MS/MS analysis.[1][2] The efficiency of UAA incorporation and the crosslinking reaction itself can be low, resulting in a small population of crosslinked species.[3]
-
Sample Complexity: In complex samples, such as cell lysates, the high abundance of background proteins and unmodified peptides can suppress the signal of low-abundance crosslinked peptides.[3][4]
-
Inefficient Enrichment: If using an enrichable UAA, suboptimal enrichment strategies can lead to the loss of crosslinked peptides.[3]
-
Poor Ionization Efficiency: Crosslinked peptides can be larger and have different physicochemical properties than linear peptides, which may lead to lower ionization efficiency in the mass spectrometer.[3]
-
Suboptimal Fragmentation: The energy required to fragment the peptide backbone might not be optimal for cleaving the crosslink or generating informative fragment ions for both peptide chains, leading to complex and difficult-to-interpret MS/MS spectra.
Troubleshooting Steps:
-
Optimize UAA Incorporation and Crosslinking: Ensure efficient incorporation of the UAA and optimize the UV irradiation time or other crosslinking conditions.
-
Enrich for Crosslinked Peptides: Employ enrichment strategies, such as affinity purification if your UAA has a tag (e.g., biotin), to increase the concentration of crosslinked peptides prior to MS analysis.[3] Size exclusion chromatography can also be used to enrich for larger, crosslinked peptides.[5]
-
Fractionate Your Sample: Reduce sample complexity by performing fractionation at the protein or peptide level before LC-MS/MS analysis.[2]
-
Adjust MS Acquisition Parameters:
-
Use a longer LC gradient to improve the separation of peptides.[6]
-
Optimize collision energy settings to ensure sufficient fragmentation of the crosslinked peptides.
-
Consider using MS-cleavable UAAs, which simplify the MS/MS spectra by breaking the crosslink in the gas phase, generating spectra of the individual linear peptides.[2][3]
-
-
Utilize Specialized Search Software: Employ search algorithms specifically designed for crosslinked peptides, as they use scoring functions and search strategies tailored for this type of data.[4][7]
Category 2: Complex MS/MS Spectra and Ambiguous Identifications
Question: The MS/MS spectra of my potential crosslinked peptides are very complex and my search software is giving me ambiguous results. What can I do?
Answer: The inherent nature of crosslinked peptides, which consist of two distinct peptide chains, leads to complex MS/MS spectra containing fragment ions from both peptides.[1][2] This complexity can make manual interpretation and automated identification challenging.
-
Fragment Ion Overlap: The tandem mass spectrum contains a mixture of fragment ions from both constituent peptides, leading to a dense and often overlapping series of peaks.[1]
-
Misidentification: Standard database search engines are not designed to handle crosslinked peptides and may misidentify them as single, modified peptides.[1] Even specialized software can sometimes misassign the crosslinking site.[3]
-
Indiscriminate Reactivity of Photo-Crosslinkers: Photoreactive UAAs can form crosslinks with a wide range of amino acid residues, leading to a diverse population of crosslinked products with complex fragmentation patterns.[5]
Troubleshooting and Solutions:
-
Use of MS-Cleavable Crosslinkers: The most effective way to simplify MS/MS spectra is to use MS-cleavable UAAs.[2][3] These UAAs contain a labile bond that fragments under specific MS/MS conditions, generating spectra of the individual linear peptides which are easier to identify with conventional search algorithms.[2]
-
Specialized Search Algorithms: Utilize software specifically developed for crosslink identification, such as AixUaa, OpenUaa, or xQuest.[3][4][8] These tools are designed to handle the complexity of crosslinked peptide spectra.
-
High-Resolution Mass Spectrometry: High-resolution and high-accuracy mass spectrometers can help to resolve isotopic peaks and distinguish between overlapping fragment ions, aiding in more confident identification.[9]
-
Manual Validation: Always manually inspect the annotated MS/MS spectra for key evidence of a crosslink, such as the presence of fragment ion series from both peptides.
Category 3: Database Searching and False Discovery Rate (FDR) Control
Question: How do I properly set up my database search for UAA crosslinked peptides and control the false discovery rate?
Answer: Database searching for crosslinked peptides is computationally intensive due to the vast search space created by considering all possible peptide-peptide combinations.[2][10] This expanded search space increases the likelihood of random matches, making stringent FDR control critical.[7]
-
Expanded Search Space: Instead of searching for single peptides (an 'n' problem), crosslink analysis involves searching for all possible pairs of peptides (an 'n2' problem), dramatically increasing the number of potential candidates.[2][10]
-
Specialized Search Strategies: Standard search engines like SEQUEST and Mascot are not equipped to handle crosslinked peptide searches directly.[7][11]
-
FDR Calculation: Standard FDR estimation methods may not be appropriate for crosslink searches due to the unique nature of the data.
Best Practices for Database Searching:
-
Use a Targeted Database: When possible, limit the search space by using a database containing only the proteins of interest. For proteome-wide studies, this may not be feasible.[4]
-
Employ Specialized Software: Use search algorithms designed for crosslinking data. Some software, like xQuest, reduces the search space by first identifying candidate single peptides before considering combinations.[4] Other approaches involve creating a database of all possible crosslinked peptide pairs.[11][12]
-
Decoy Database Strategy: A common method for FDR control is to search against a decoy database of reversed or shuffled protein sequences. This allows for the estimation of the number of false-positive identifications.[7]
-
Software-Specific FDR Control: Follow the recommendations of your chosen crosslinking software for FDR calculation and filtering. Many modern tools have built-in, validated methods for controlling the FDR.[3]
Quantitative Data Summary: Impact of Search Strategy on Search Space
| Database Content | Number of Theoretical Peptides | Search Time | Reference |
| Cytochrome C (single protein) | 2.10 x 106 | 55 seconds | [7] |
| E. coli Proteome | 3.76 x 107 | 36.70 minutes | [7] |
Experimental Protocols
A generalized workflow for a UAA photo-crosslinking experiment is outlined below. Specific details will vary based on the UAA, expression system, and target protein.
Generalized Protocol for UAA Photo-Crosslinking and Mass Spectrometry Analysis
-
Gene Mutagenesis and Protein Expression:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of interest.
-
Co-transform host cells (e.g., E. coli or mammalian cells) with the plasmid containing the mutated gene and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA.
-
Culture the cells in media supplemented with the UAA to allow for its incorporation into the target protein.
-
-
Photo-Crosslinking:
-
Harvest the cells and lyse them to release the proteins. Alternatively, for in-vivo crosslinking, irradiate the intact cells.
-
Expose the cell lysate or intact cells to UV light at the appropriate wavelength (typically 365 nm for benzophenone-based UAAs) to activate the UAA and induce crosslinking.[9]
-
-
Protein Purification and Digestion:
-
(Optional but recommended) Purify the protein of interest and its crosslinked partners using affinity chromatography or other purification methods.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the proteins into peptides using a protease such as trypsin. In some cases, a combination of proteases may be beneficial.[13]
-
-
Enrichment of Crosslinked Peptides (Optional):
-
If an enrichable UAA was used, perform affinity purification of the crosslinked peptides.
-
Alternatively, use size exclusion chromatography to enrich for the larger crosslinked peptides.[5]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Set up a data-dependent acquisition method to select precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use specialized crosslinking software (e.g., AixUaa, OpenUaa, xQuest, MeroX, pLink) to search the MS/MS data against a protein sequence database.
-
Set appropriate search parameters, including the mass of the UAA and the crosslinker remnant, enzyme specificity, and modifications.
-
Filter the identified crosslinks based on a target false discovery rate (e.g., <1-5%).
-
Manually inspect and validate high-confidence crosslinked peptide-spectrum matches.
-
Visualizations
Caption: General experimental workflow for UAA crosslinking mass spectrometry.
Caption: Troubleshooting decision tree for low identification of crosslinked peptides.
References
- 1. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterize direct protein interactions with enrichable, cleavable and latent bioreactive unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Database Search Algorithm for Identification of Intact Cross-Links in Proteins and Peptides Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Protein Degradation During UV Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein degradation upon exposure to ultraviolet (UV) radiation. The following resources are designed to assist in the development of stable protein formulations and ensure the integrity of therapeutic proteins and other protein-based products.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High Levels of Protein Aggregation Detected After UV Exposure
Question: My protein solution shows significant aggregation after UV exposure, as indicated by size exclusion chromatography (SEC) and dynamic light scattering (DLS). What are the potential causes and how can I minimize this?
Answer:
Protein aggregation is a common consequence of UV exposure, which can denature proteins and expose hydrophobic regions, leading to the formation of soluble and insoluble aggregates.[1] Several factors can contribute to this issue.
Logical Workflow for Investigating Protein Aggregation
Caption: A logical workflow for troubleshooting high protein aggregation after UV exposure.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Formulation | The formulation may lack sufficient stabilizing excipients. Consider adding or optimizing the concentration of cryoprotectants like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, proline) that are known to protect against aggregation.[1] Surfactants such as polysorbate 20 or 80 can also be effective in preventing surface-induced aggregation.[2] |
| High Protein Concentration | Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[1] If feasible for your application, try reducing the protein concentration. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly influence protein stability. Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the protein's pI. The choice of buffer itself can also impact stability, with some buffers offering better protection than others under UV stress.[3][4] |
| Excessive UV Dosage | The total energy and duration of UV exposure directly impact the extent of degradation. Reduce the UV intensity or exposure time. Ensure that the UV source is properly calibrated. |
| Presence of Photosensitizers | Impurities in the formulation, or even some excipients, can act as photosensitizers, accelerating degradation.[5] Ensure high-purity reagents and consider the potential for excipient-driven photodegradation. |
Issue 2: Inconsistent or Irreproducible Results in Photostability Assays
Question: I am getting variable results between replicate experiments when assessing the photostability of my protein. What could be causing this inconsistency?
Answer:
Inconsistent results in photostability assays can arise from a variety of factors, from sample preparation to the analytical methods used.
Troubleshooting Inconsistent Results
Caption: A troubleshooting diagram for addressing inconsistent results in photostability assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Pipetting and Mixing Errors | Inaccurate pipetting or incomplete mixing of reagents can lead to significant variability. Use calibrated pipettes and ensure thorough but gentle mixing of all components.[6] |
| Non-uniform UV Exposure | The intensity of the UV light may not be uniform across all samples. Ensure that all samples are placed at an equal distance from the UV source and that the lamp provides a consistent output. |
| Temperature Fluctuations | Heat generated by the UV lamp can cause thermal degradation, confounding the results of photodegradation. Use a temperature-controlled chamber for UV exposure and include dark controls incubated at the same temperature.[7] |
| Analytical Method Variability | The analytical method used to assess degradation may have inherent variability. Ensure that your analytical assays (e.g., SEC, DLS, mass spectrometry) are properly validated for reproducibility.[8] |
| Sample Handling | Inconsistent handling of samples before and after UV exposure can introduce variability. Standardize all sample handling procedures, including storage conditions and the time between exposure and analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of UV-induced protein degradation?
A1: UV radiation can degrade proteins through two main pathways:
-
Direct Photolysis: Aromatic amino acid residues, such as tryptophan, tyrosine, and phenylalanine, as well as disulfide bonds, can directly absorb UV radiation. This absorption can lead to the cleavage of covalent bonds, resulting in fragmentation and loss of protein structure and function.[9][10]
-
Indirect Photosensitization: UV light can excite photosensitizing molecules present in the formulation (which could be impurities or even certain excipients), leading to the generation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These highly reactive species can then oxidize various amino acid residues, leading to protein aggregation and degradation.[5][6]
UV-Induced Protein Degradation Pathways
Caption: Signaling pathways of direct and indirect UV-induced protein degradation.
Q2: Which excipients are most effective at protecting proteins from UV degradation?
A2: The choice of excipient depends on the specific protein and formulation. However, some commonly used and effective excipients include:
-
Amino Acids: Methionine is particularly effective as an antioxidant, scavenging ROS that can damage the protein.[3][11] Arginine and histidine are also used to improve stability.[12]
-
Sugars: Sugars like sucrose and trehalose can stabilize the native protein structure.[13]
-
Surfactants: Polysorbates (e.g., PS20, PS80) can prevent surface-induced aggregation.[2]
-
Antioxidants: Ascorbic acid (Vitamin C) and other antioxidants can be added to scavenge free radicals.[11]
The following table summarizes the protective effects of various excipients on a monoclonal antibody (mAb) exposed to light.
Table 1: Protective Effect of Excipients on a Monoclonal Antibody (mAb8) Exposed to Light [3]
| Formulation | % Monomer | % High Molecular Weight Species (HMWS) | % Low Molecular Weight Species (LMWS) | % Oxidation of Methionine 252 | % Oxidation of Methionine 428 |
| Dark Control | 99.1 | 0.9 | 0.0 | 1.0 | 1.0 |
| Light Exposed (No Excipient) | 96.5 | 2.5 | 1.0 | 41.0 | 24.0 |
| + Sucrose | 96.7 | 2.4 | 0.9 | 39.0 | 23.0 |
| + Trehalose | 96.6 | 2.5 | 0.9 | 40.0 | 24.0 |
| + Arginine | 96.8 | 2.3 | 0.9 | 38.0 | 22.0 |
| + Methionine | 99.0 | 1.0 | 0.0 | 2.0 | 1.0 |
| + Tryptophan | 95.2 | 3.5 | 1.3 | 65.0 | 45.0 |
Data is based on a study where the mAb was exposed to light according to ICH guidelines. Methionine was the most effective in preventing both aggregation and oxidation.[3]
Q3: How can I physically protect my protein formulation from UV light?
A3: In addition to formulation strategies, physical protection is crucial.
-
UV-Protective Packaging: Use amber or specially coated glass vials that block or absorb UV radiation.[14][15] Some modern polymer vials, such as those made from cyclic olefin polymer (COP), can also offer reduced UV transmittance.[16]
-
Smart Packaging: For highly sensitive products, consider "smart packaging" systems that may include oxygen absorbers to minimize oxidative degradation, which can be initiated by light.[17]
-
Controlled Light Environment: During manufacturing, storage, and handling, minimize exposure to ambient and UV light.[18]
Experimental Protocols
Protocol: Photostability Testing of a Therapeutic Protein Formulation (ICH Q1B Guideline)
This protocol outlines a general procedure for assessing the photostability of a protein drug substance or product, based on the principles of the ICH Q1B guideline.[7][19]
Experimental Workflow for Photostability Testing
Caption: A typical experimental workflow for conducting a protein photostability study.
1. Sample Preparation:
-
Prepare the protein solution in the final formulation buffer.
-
Aliquots of the sample should be placed in chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).
-
Prepare "dark control" samples by wrapping identical containers in aluminum foil to protect them from light. These controls will be subjected to the same temperature conditions as the light-exposed samples.
2. Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[19]
-
Monitor and control the temperature within the chamber to distinguish between photodegradation and thermal degradation.
3. Analysis of Samples:
-
After exposure, visually inspect all samples for changes in color or turbidity.
-
Analyze the light-exposed and dark control samples using a battery of analytical techniques to assess physical and chemical stability.
Key Analytical Techniques:
-
Size Exclusion Chromatography (SEC): To quantify the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).[17]
-
Mobile Phase: Choose a buffer that maintains the native state of the protein and prevents interactions with the column matrix. A common mobile phase is a phosphate buffer at a physiological pH with an appropriate salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions.[14]
-
Sample Preparation: Before injection, filter the sample through a 0.22 µm filter to remove any large particulates that could clog the column.[20]
-
-
Dynamic Light Scattering (DLS): To detect the presence and size distribution of aggregates.
-
UV-Vis Spectroscopy: To detect changes in the protein's absorbance spectrum, which can indicate aggregation (due to light scattering) or changes in the aromatic amino acid environment.[21]
-
Mass Spectrometry (MS): To identify specific sites of oxidation. This is typically done through peptide mapping, where the protein is digested, and the resulting peptides are analyzed by LC-MS/MS to pinpoint modifications.[8][20]
4. Evaluation of Results:
-
Compare the results from the light-exposed samples to those of the dark controls.
-
A significant change in any of the analytical parameters in the light-exposed sample relative to the dark control indicates photosensitivity. Acceptable change is defined as a change that remains within the justified limits for the product.[19]
References
- 1. ikev.org [ikev.org]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimizing Oxidation of Freeze-Dried Monoclonal Antibodies in Polymeric Vials Using a Smart Packaging Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pacificvial.com [pacificvial.com]
- 15. Polyglycerol coatings of glass vials for protein resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving Identification of Crosslinked Peptides in Complex Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with crosslinked peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low identification rates of crosslinked peptides?
A1: The low identification rate of crosslinked peptides in complex samples is a common challenge stemming from several factors:
-
Low Abundance: Crosslinked peptides are often present in very low stoichiometry compared to linear, unmodified peptides, which can make up over 99% of the total peptide content.[1][2][3][4] This makes their detection by mass spectrometry challenging.
-
Sample Complexity: In complex samples like cell lysates, the vast number of different proteins and peptides creates a high background, further masking the low-abundance crosslinked species.[1][5]
-
Inefficient Crosslinking: The crosslinking reaction itself may be incomplete, or the crosslinker may react with water, leading to "dead-end" modifications instead of forming a link between two peptides.[4]
-
Complex Fragmentation Spectra: The fragmentation of a crosslinked peptide pair in the mass spectrometer results in a complex MS/MS spectrum containing fragment ions from both peptides, making interpretation and database searching more difficult than for linear peptides.[1][6]
-
Ionization Suppression: The high abundance of linear peptides can suppress the ionization of low-abundance crosslinked peptides in the mass spectrometer's ion source.[7]
Q2: How can I enrich my sample for crosslinked peptides?
A2: Enrichment strategies are crucial for increasing the identification rate of crosslinked peptides.[2][4][5][8] The most common methods are:
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since crosslinked peptides are larger than most linear peptides, they elute in earlier fractions.[2][5]
-
Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on their charge. Crosslinked peptides typically have a higher charge state (at least +4 at low pH) than linear peptides, allowing for their separation.[2][5]
-
Affinity Purification: This approach utilizes crosslinkers that contain an affinity tag, such as biotin. After crosslinking and digestion, the tagged peptides can be specifically captured and enriched.[8]
Q3: What is the False Discovery Rate (FDR) and why is it important in crosslinking studies?
Q4: Should I use a cleavable or non-cleavable crosslinker?
A4: The choice between a cleavable and non-cleavable crosslinker depends on your experimental goals and the available instrumentation.
-
Non-cleavable crosslinkers are simpler in structure and the data analysis is more straightforward.
-
MS-cleavable crosslinkers (e.g., DSSO, DSBU) contain a bond that can be fragmented in the mass spectrometer.[1] This allows for the separate fragmentation of the two linked peptides in subsequent MSn stages, leading to simpler spectra that are easier to identify. This can be particularly advantageous for complex samples.[2]
Troubleshooting Guides
General Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low number of identified crosslinks | - Low crosslinking efficiency.- Insufficient enrichment.- Suboptimal MS acquisition parameters.- Inappropriate data analysis settings. | - Optimize crosslinker concentration and reaction time.- Employ an enrichment strategy (SEC or SCX).[2][5]- Use an MS method optimized for crosslinked peptides (e.g., "stepped HCD").- Use specialized software for crosslink identification and adjust scoring thresholds. |
| High number of "dead-end" modifications | - Hydrolysis of the crosslinker due to excessive water in the reaction.- High concentration of primary amines in the buffer (e.g., Tris). | - Use a fresh, high-quality crosslinker.- Perform the reaction in an amine-free buffer like HEPES or PBS. |
| Poor fragmentation of one or both peptides | - Unequal charge distribution between the two peptides.- The fragmentation energy is not optimal for both peptides. | - Use a cleavable crosslinker to allow for separate fragmentation of each peptide.[1]- Optimize the collision energy (stepped HCD can be beneficial). |
| High False Discovery Rate (FDR) | - Inappropriate scoring thresholds.- The search database is too large or contains many redundant entries.- Standard FDR calculation methods for linear peptides are being used. | - Use a target-decoy database search strategy.[6]- Employ specialized software with appropriate FDR estimation for crosslinked peptides (e.g., xProphet).- Manually inspect a subset of the identified spectra to validate the quality of the matches. |
Software-Specific Troubleshooting: XlinkX in Proteome Discoverer
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "No decoy search was performed" error in Peptide Validator | The decoy database was not correctly configured in the processing workflow. | Ensure that a decoy search is enabled in the SEQUEST HT or other search engine node. The database file should contain both target and decoy sequences. |
| "Cannot validate proteins for group... because at least one search node has no decoy PSMs" error in Protein FDR Validator | Similar to the above, the decoy search was not properly executed, resulting in no decoy peptide-spectrum matches (PSMs). | Verify the decoy database setup and ensure the search parameters are not too stringent, preventing any decoy hits. |
| Crosslink Sequence is empty in some results | This was a known issue in older versions of Proteome Discoverer. | Ensure you are using the latest version of Proteome Discoverer and the XlinkX node. If the problem persists, contact Thermo Fisher Scientific support.[9] |
| Slow processing times for large datasets | The computational complexity of searching for crosslinked peptides is high. | - Use a smaller, more targeted FASTA database if possible.- For cleavable crosslinkers, the XlinkX algorithm is designed to be more efficient than a brute-force search of all peptide combinations.[10]- Utilize a high-performance computer with sufficient RAM. |
| Difficulty in visualizing results | The standard Proteome Discoverer views may not be optimal for interpreting crosslinking data. | Export the results to specialized visualization tools like xiNET, PyMOL, or ChimeraX, which are supported by XlinkX.[10][11] |
Data Presentation
Table 1: Comparison of a selection of software for crosslinked peptide identification
| Software | Key Features | Cleavable Crosslinker Support | FDR Estimation | Reference |
| XlinkX (in Proteome Discoverer) | Integrated into the Thermo Fisher Scientific Proteome Discoverer platform. Supports various crosslinkers. | Yes | Yes | [2][12] |
| StavroX & MeroX | Standalone tools. StavroX for general crosslinks, MeroX for cleavable crosslinkers. | Yes (MeroX) | Yes | |
| xQuest/xProphet | Utilizes isotopically labeled crosslinkers and a target-decoy strategy for FDR control. | Yes | Yes | [13] |
| pLink | Supports various types of crosslinkers and has a user-friendly interface. | Yes | Yes | |
| Kojak | An open-source tool that is part of the Trans-Proteomic Pipeline. | Yes | Yes | |
| MS Annika | A recently developed tool with a focus on speed and accuracy. | Yes | Yes |
Table 2: Impact of Enrichment Strategies on the Identification of Crosslinked Peptides
The following table summarizes the typical increase in the number of identified unique crosslinked peptides when using enrichment strategies compared to analyzing the unfractionated sample. The exact numbers can vary depending on the sample complexity, crosslinker used, and LC-MS instrumentation.
| Enrichment Method | Typical Increase in Unique Crosslink Identifications | Reference |
| Size Exclusion Chromatography (SEC) | 10% - 30% | [2] |
| Strong Cation Exchange (SCX) | Similar number of identifications as SEC, often with fewer fractions. | [2] |
| Affinity Purification (with tagged crosslinker) | Significant enrichment, with reports of up to 50% recovery of crosslinked peptides in complex mixtures. | [3][8] |
| SEC followed by high-pH reverse-phase (HpHt) fractionation | Substantial improvement over single-dimension enrichment, yielding a greater depth of PPI mapping. | [14] |
Experimental Protocols
Protocol 1: In-vivo Crosslinking with Formaldehyde
This protocol is adapted for capturing protein interactions within living cells.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (e.g., 16% stock solution)
-
Quenching solution: 1.25 M Glycine in PBS
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cultured cells with PBS to remove media components.
-
Crosslinking:
-
Add freshly prepared 1% formaldehyde in PBS to the cells.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
To stop the crosslinking reaction, add the quenching solution to a final concentration of 125 mM glycine.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
-
Washing: Wash the cells three times with cold PBS.
-
Cell Lysis: Proceed with cell lysis using a suitable buffer for your downstream application (e.g., immunoprecipitation followed by mass spectrometry).
Protocol 2: Strong Cation Exchange (SCX) Fractionation of Crosslinked Peptides
This protocol describes a general procedure for enriching crosslinked peptides using SCX.
Materials:
-
Digested peptide sample
-
SCX column or StageTip
-
Buffer A: 0.05% Formic Acid in 20% Acetonitrile
-
Buffer B: 0.5 M NaCl in 20% Acetonitrile, 0.05% Formic Acid
-
Desalting column (e.g., C18)
Procedure:
-
Sample Preparation: Reconstitute the dried peptide digest in Buffer A.
-
Column Equilibration: Equilibrate the SCX column with Buffer A.
-
Sample Loading: Load the peptide sample onto the equilibrated SCX column.
-
Fractionation: Elute the peptides using a step gradient of increasing salt concentration (Buffer B). A common approach is a two-step gradient, for example:
-
Fraction 1: Elute with 100 mM NaCl in Buffer A.
-
Fraction 2: Elute with 500 mM NaCl in Buffer A.
-
Collect the eluates as separate fractions.
-
-
Desalting: Desalt each fraction using a C18 desalting column to remove the high salt concentration before LC-MS analysis.
-
Analysis: Analyze the desalted fractions by LC-MS/MS.
Visualizations
Experimental Workflow for Crosslinked Peptide Identification
Caption: A general experimental workflow for the identification of crosslinked peptides.
Logical Relationship of Troubleshooting Low Identification Rates
Caption: A logical diagram illustrating the causes and solutions for low identification rates of crosslinked peptides.
References
- 1. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID and ETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technical documentation [docs.thermofisher.com]
- 10. Technical documentation [docs.thermofisher.com]
- 11. pragolab.cz [pragolab.cz]
- 12. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 13. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-Dimensional Fractionation Method for Proteome-Wide Cross-Linking Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
UAA crosslinker 1 vs p-benzoyl-l-phenylalanine (Bpa)
A Comprehensive Guide to Unnatural Amino Acid (UAA) Crosslinkers: A Comparison of Chemical and Photo-activated Methods
In the landscape of modern proteomics and drug development, the precise identification and characterization of protein-protein interactions (PPIs) are paramount. Unnatural amino acid (UAA) crosslinkers, which can be genetically incorporated into proteins at specific sites, have emerged as powerful tools for covalently capturing these interactions in their native cellular environment. This guide provides a detailed comparison of two distinct UAA-based crosslinking strategies: a chemically-activated approach using "UAA crosslinker 1" (Nε-2-Azidoethyloxycarbonyl-L-lysine) and a photo-activated method employing p-benzoyl-l-phenylalanine (Bpa).
Introduction to UAA Crosslinking Strategies
The ability to introduce non-native functionalities into proteins via genetic code expansion has revolutionized the study of cellular processes. This is achieved by repurposing a stop codon (typically the amber codon, UAG) to encode a UAA, using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. This technique allows for the site-specific incorporation of UAAs with diverse reactive groups, enabling a range of applications from fluorescence labeling to the covalent capture of binding partners.
This guide focuses on two popular UAAs for studying PPIs:
-
UAA Crosslinker 1 (Nε-2-Azidoethyloxycarbonyl-L-lysine): A lysine derivative containing a bioorthogonal azide group. It is not a direct crosslinker but serves as a chemical handle for a subsequent, highly specific "click chemistry" reaction. This represents a two-step chemical crosslinking strategy.
-
p-benzoyl-l-phenylalanine (Bpa): A photo-reactive analog of phenylalanine containing a benzophenone moiety. Upon activation with UV light, it forms a highly reactive species that can non-specifically create a covalent bond with nearby molecules, representing a one-step photo-crosslinking strategy.[1][2]
Mechanism of Action
The fundamental difference between these two UAAs lies in their activation and reaction mechanisms.
UAA Crosslinker 1: Bioorthogonal Chemical Ligation
UAA crosslinker 1 introduces a chemically inert azide group into the protein of interest. This azide serves as a bioorthogonal handle, meaning it does not react with native functional groups within the cell.[3] Crosslinking is achieved in a second step by introducing a molecule containing a complementary alkyne group. The azide and alkyne then undergo a highly specific and efficient cycloaddition reaction, known as "click chemistry," to form a stable triazole linkage.[4][5][6]
There are two main types of click chemistry used in this context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which can have cytotoxic effects, limiting its application in living cells.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide without the need for a toxic catalyst, making it ideal for live-cell applications.[4][9][10]
To achieve protein-protein crosslinking, the alkyne group must be present on the interacting partner, either through genetic incorporation of an alkyne-containing UAA or by chemical modification. Alternatively, a bifunctional linker with both an alkyne and another reactive group can be used.
Figure 1. Mechanism of UAA Crosslinker 1 via a two-step click chemistry reaction.
p-benzoyl-l-phenylalanine (Bpa): Direct Photo-Crosslinking
Bpa is directly incorporated into a protein at a specific site. Its crosslinking ability is triggered by exposure to long-wave UV light (typically 350-365 nm). Upon photo-activation, the benzophenone carbonyl group undergoes an n to π* transition to form a reactive triplet diradical.[11][12] This diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable carbon-carbon covalent bond.[11] This reaction is relatively non-specific in terms of the amino acid side chain it reacts with, making it a powerful tool for capturing any interacting partner within a few angstroms. If no suitable C-H bond is in proximity, the excited state can relax back to the ground state, allowing for re-excitation. This reversibility contributes to its high crosslinking efficiency in some systems.[13]
Figure 2. Mechanism of p-benzoyl-l-phenylalanine (Bpa) photo-crosslinking.
Performance Comparison: Quantitative Data
The performance of a crosslinker is determined by its incorporation efficiency, reaction yield, specificity, and potential for side reactions. The table below summarizes these parameters for UAA crosslinker 1 and Bpa based on available data.
| Feature | UAA Crosslinker 1 (Nε-2-Azidoethyloxycarbonyl-L-lysine) | p-benzoyl-l-phenylalanine (Bpa) |
| Activation Method | Chemical (Click Chemistry: CuAAC or SPAAC) | Photo-activated (UV light, ~365 nm) |
| Reaction Specificity | Highly specific: Azide reacts only with an alkyne. | Non-specific: Activated diradical reacts with proximal C-H bonds. |
| Crosslinking Yield | CuAAC: Can be nearly quantitative in vitro. In-cell yields are lower (e.g., ~14% in cytosol after optimization) due to catalyst deactivation by biothiols.[8][14] SPAAC: Rate is dependent on the cyclooctyne used, generally lower than CuAAC but sufficient for in vivo applications. | Can be highly efficient, with reported yields of >50% in some systems.[13] However, yields can be low for weak or transient interactions.[11][15] |
| Temporal Control | Reaction is initiated by the addition of reagents (catalyst or strained alkyne). | Excellent temporal control; the reaction is initiated precisely by UV light exposure.[16] |
| Biocompatibility | CuAAC: Limited in live cells due to copper catalyst toxicity. SPAAC: Excellent, no toxic catalyst required.[4][9] | Generally good, as long-wave UV light is less damaging to cells than short-wave UV. |
| Key Advantages | Bioorthogonal reaction prevents side reactions with native biomolecules. Enables modular labeling and multi-step workflows. | "Zero-length" crosslinker captures direct interactions. Excellent temporal control. Reversible excitation can increase yield. |
| Limitations & Side Reactions | Requires modification of the binding partner with an alkyne. Two-step process. Potential cytotoxicity with CuAAC. | Low yields for some interactions.[11][15] Can have a preference for certain residues (e.g., methionine). Potential for UV-induced cell damage. Benzophenone can induce polymer chain scission in some contexts. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. Below are generalized protocols for a typical PPI study.
Protocol 1: PPI Capture using UAA Crosslinker 1 and Click Chemistry
This protocol outlines a SPAAC-based approach for crosslinking two interacting proteins, Protein A and Protein B, in mammalian cells.
Figure 3. Workflow for PPI capture using UAA Crosslinker 1.
Detailed Steps:
-
Genetic Engineering:
-
Introduce an amber (TAG) stop codon at the desired site in the gene for Protein A.
-
Similarly, introduce a TAG codon in the gene for Protein B, which will be used to incorporate an alkyne-containing UAA (e.g., propargyl-lysine).
-
Prepare expression vectors for the orthogonal aminoacyl-tRNA synthetase/tRNA pairs specific for UAA Crosslinker 1 and the alkyne-UAA.
-
-
Cell Culture and UAA Incorporation:
-
Co-transfect the expression plasmids into the target mammalian cell line.
-
Culture the cells in a medium supplemented with 1 mM UAA Crosslinker 1 and 1 mM of the alkyne-UAA. Allow for protein expression for 24-48 hours.
-
-
Crosslinking and Cell Harvest:
-
As the azide- and alkyne-containing proteins are expressed and interact, the SPAAC reaction occurs spontaneously in situ.
-
Wash the cells with ice-cold PBS and harvest.
-
-
Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Clarify the lysate by centrifugation.
-
Analyze the lysate by SDS-PAGE and Western blotting to detect the formation of a higher molecular weight band corresponding to the crosslinked Protein A-Protein B complex.
-
For precise identification of the interaction site, the crosslinked complex can be isolated (e.g., by immunoprecipitation), digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
-
Protocol 2: PPI Capture using p-benzoyl-l-phenylalanine (Bpa)
This protocol describes the use of Bpa to capture the interaction between a bait protein (Protein A) and its prey (Protein B) in mammalian cells.[1][2]
Figure 4. Workflow for PPI capture using Bpa.
Detailed Steps:
-
Genetic Engineering:
-
Introduce an amber (TAG) stop codon at a site on Protein A hypothesized to be at or near the interaction interface with Protein B.
-
Prepare an expression vector for the Bpa-specific orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
-
Cell Culture and Bpa Incorporation:
-
Co-transfect the plasmids into the target mammalian cell line.
-
Culture the cells in a medium supplemented with 1 mM Bpa for 24-48 hours to allow for expression and incorporation of Bpa into Protein A.
-
-
Photo-Crosslinking:
-
Wash the cells with ice-cold PBS.
-
Place the culture dish on ice and irradiate with a long-wave UV lamp (365 nm) for an optimized duration, typically ranging from 15 to 60 minutes.[2] A non-irradiated sample should be kept as a negative control.
-
-
Lysis and Analysis:
-
Harvest and lyse the cells as described in the previous protocol.
-
Analyze the formation of the crosslinked complex by SDS-PAGE and Western blotting.
-
For unbiased identification of interacting partners, the crosslinked complex can be purified and analyzed by quantitative mass spectrometry.
-
Application in Signaling Pathway Analysis
Both UAA crosslinking methods are invaluable for dissecting complex signaling pathways by identifying direct protein-protein interactions. For example, in a typical kinase signaling cascade, these tools can be used to covalently trap the interaction between a kinase and its substrate, or between an adaptor protein and its binding partner.
Figure 5. Application of UAA crosslinkers in a generic signaling pathway.
Conclusion and Future Outlook
Both UAA crosslinker 1 and p-benzoyl-l-phenylalanine offer powerful, site-specific methods for capturing protein-protein interactions. The choice between them depends critically on the experimental goals.
-
UAA Crosslinker 1 is the tool of choice for applications requiring high specificity and biocompatibility, such as in live-animal studies where UV irradiation is not feasible. Its modularity, enabled by click chemistry, allows for versatile experimental designs, including the attachment of various probes or the construction of specific protein conjugates.
-
p-benzoyl-l-phenylalanine excels in its simplicity and ability to capture direct interactions with excellent temporal control. It is a "zero-length" crosslinker that provides high-resolution information about interaction interfaces. Despite its non-specific reactivity, its ability to trap any nearby partner makes it a powerful discovery tool.
Future developments in this field are focused on creating new UAAs with improved properties, such as photo-crosslinkers that are activated by longer, less damaging wavelengths of light, and bioorthogonal reaction pairs with even faster kinetics and higher yields in complex biological environments. These advancements will continue to refine our ability to map the intricate networks of protein interactions that govern life.
References
- 1. Analysis of protein-protein interaction of the mitochondrial translocase at work by using technically effective BPA photo-crosslinking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UAA crosslinker 1 - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
A Comparative Guide to Photo-Crosslinkers and Chemical Crosslinkers for Studying Protein-Protein Interactions
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions (PPIs), the choice of crosslinking chemistry is a critical determinant of experimental success. This guide provides an objective comparison of two major classes of reagents: traditional chemical crosslinkers and modern photo-crosslinkers. By examining their performance, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal strategy for their specific research goals.
The study of PPIs is fundamental to understanding cellular processes, and crosslinking has emerged as a powerful technique to capture these often transient and dynamic events. Chemical crosslinkers covalently link interacting proteins through reactions with specific amino acid residues, while photo-crosslinkers offer temporal control by initiating the crosslinking reaction with UV light. Each approach presents a unique set of advantages and disadvantages that influence their suitability for different applications.
Performance Comparison: Photo-Crosslinkers vs. Chemical Crosslinkers
The efficacy of a crosslinking strategy can be assessed by several quantitative metrics, including the number of identified cross-links, the efficiency of the reaction, and the specificity of the captured interactions. The following tables summarize key performance indicators for both photo-crosslinkers and chemical crosslinkers based on published experimental data.
Table 1: Quantitative Comparison of Crosslinker Performance in PPI Studies
| Parameter | Photo-Crosslinkers (e.g., Diazinines, Benzophenones) | Chemical Crosslinkers (e.g., NHS Esters, Glutaraldehyde) | Key Considerations |
| Number of Identified Cross-links | Can yield a high number of cross-links due to less stringent residue specificity. For example, a study using sulfo-SDA on human serum albumin (HSA) identified 797 unique residue pairs.[1] | The number of cross-links is dependent on the abundance and accessibility of specific target residues (e.g., lysines for NHS esters). A study on protein complexes using BS3 can yield a significant number of cross-links, but may be limited by lysine availability. | The diversity of reactive partners for photo-crosslinkers can provide a more comprehensive map of interaction interfaces. |
| Crosslinking Efficiency | Varies depending on the specific photo-reactive group. For instance, genetically encoded p-benzoyl-L-phenylalanine (pBpa) has shown crosslinking efficiencies of over 50%.[2] Halogenated pBpa analogs have been shown to further increase crosslinking yields.[3][4] | Generally high for targeted residues. NHS-ester-based crosslinkers react efficiently with primary amines under physiological conditions.[5] | Photo-crosslinker efficiency can be influenced by the quantum yield of the photoreactive group and the duration of UV exposure. |
| Specificity | Can be less specific, reacting with a broader range of amino acid residues upon photoactivation.[6][7][8] However, site-specific incorporation of photo-reactive amino acids offers high spatial precision. | High specificity for particular functional groups (e.g., primary amines for NHS esters, sulfhydryls for maleimides).[5] | The choice between broad reactivity and high specificity depends on whether the goal is to map a general interaction surface or to probe specific residue contacts. |
| Temporal Control | A key advantage; the crosslinking reaction is initiated by UV light, allowing for precise timing to capture dynamic interactions.[9] | The reaction begins immediately upon addition of the reagent to the sample, offering limited temporal control.[10] | Photo-crosslinking is ideal for studying PPIs that are induced by a specific stimulus or occur at a particular time point. |
| In Vivo Applications | Well-suited for in vivo studies, especially with genetically encoded photo-crosslinkers, allowing for the capture of interactions in their native cellular context.[11][12][13] | Can be used in vivo, but their high reactivity can lead to the capture of non-specific interactions in the crowded cellular environment.[14][15] Hydrophilic crosslinkers are often used to limit crosslinking to the cell surface.[14] | The ability to control the initiation of crosslinking in vivo is a significant advantage of photo-crosslinkers. |
| Potential for Artifacts | Can generate non-specific cross-links due to the high reactivity of the photo-activated species. Careful optimization of UV exposure time is necessary. | Can lead to the formation of artificial interactions, particularly at high concentrations. The overall protein structure is generally preserved, but local disturbances can occur.[2] | Both methods require careful experimental design and validation to minimize artifacts. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful crosslinking studies. The following sections provide representative methodologies for both photo-crosslinking and chemical crosslinking experiments coupled with mass spectrometry analysis.
Protocol 1: In Vitro Photo-Crosslinking using Sulfo-SDA
This protocol outlines the steps for crosslinking a purified protein or protein complex using the hetero-bifunctional, photo-activatable crosslinker sulfo-SDA.[1]
Materials:
-
Purified protein sample (1 mg/mL)
-
Sulfo-SDA crosslinker
-
Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV crosslinker instrument (365 nm)
-
SDS-PAGE analysis reagents and equipment
-
Mass spectrometry sample preparation reagents (DTT, iodoacetamide, trypsin)
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). Buffer exchange into the crosslinking buffer if necessary.
-
NHS-Ester Reaction: Add sulfo-SDA to the protein solution to a final concentration of 1 mM. Incubate the reaction for 1-2 hours at room temperature in the dark to allow the NHS-ester to react with primary amines on the protein surface.
-
Quenching of NHS-Ester: Add quenching solution to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups. Incubate for 15 minutes at room temperature.
-
Photo-activation: Place the sample in a UV-transparent container on ice and expose it to UV light (365 nm) for 15-30 minutes. The optimal exposure time should be determined empirically.
-
Analysis by SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful crosslinking.
-
Sample Preparation for Mass Spectrometry: Excise the crosslinked protein bands from the gel. Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.
Protocol 2: In Vitro Chemical Crosslinking using BS3
This protocol describes the use of the homobifunctional, amine-reactive crosslinker BS3 to crosslink a purified protein or protein complex.[5][10][16][17]
Materials:
-
Purified protein sample (1 mg/mL)
-
BS3 (bis(sulfosuccinimidyl)suberate) crosslinker
-
Reaction buffer (e.g., PBS or HEPES, pH 7.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
SDS-PAGE analysis reagents and equipment
-
Mass spectrometry sample preparation reagents (DTT, iodoacetamide, trypsin)
Procedure:
-
Sample Preparation: Prepare the protein sample in the reaction buffer. Avoid buffers containing primary amines.
-
Crosslinking Reaction: Prepare a fresh stock solution of BS3 in the reaction buffer. Add the BS3 solution to the protein sample to a final concentration of 0.5-5 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[10]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[10] Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is quenched.
-
Analysis by SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to observe the formation of crosslinked products.
-
Sample Preparation for Mass Spectrometry: Excise the relevant bands from the SDS-PAGE gel, and proceed with reduction, alkylation, and tryptic digestion as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the crosslinked species.
Visualizing Crosslinking Workflows and Concepts
Diagrams are crucial for understanding the complex workflows and principles behind crosslinking experiments. The following visualizations were created using the Graphviz DOT language.
Conclusion
Both photo-crosslinkers and chemical crosslinkers are invaluable tools for the study of protein-protein interactions. Chemical crosslinkers offer a straightforward and effective method for capturing stable interactions with high specificity for certain amino acid residues. In contrast, photo-crosslinkers provide the significant advantage of temporal control, making them ideal for trapping transient and dynamic interactions, particularly within the complex environment of living cells. The choice between these two powerful techniques should be guided by the specific biological question, the nature of the protein interaction being studied, and the experimental system. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best advance their understanding of the intricate networks of protein-protein interactions.
References
- 1. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Genetically Encoded and Traditional Crosslinking Methods
In the dynamic world of molecular biology and drug development, understanding protein-protein interactions (PPIs) is paramount. Chemical crosslinking has long been a cornerstone technique for stabilizing these interactions for study. However, the advent of genetically encoded crosslinkers has revolutionized the field, offering unprecedented precision and control. This guide provides a comprehensive comparison of these two powerful methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
The Dawn of Precision: Advantages of Genetically Encoded Crosslinkers
Traditional chemical crosslinkers, such as disuccinimidyl suberate (DSS), are bifunctional reagents that non-specifically target reactive amino acid side chains, most commonly the primary amines of lysine residues.[1] While effective in capturing protein complexes, this lack of specificity can lead to a heterogeneous mixture of crosslinked products, high background noise, and difficulty in identifying the precise interaction interface.[1][2]
Genetically encoded crosslinkers, on the other hand, offer a site-specific approach.[1][3] By incorporating unnatural amino acids (Uaas) with photo- or chemo-reactive side chains at specific sites within a protein of interest, researchers can precisely control the location of the crosslink.[1][3] This targeted methodology yields a host of advantages:
-
Unmatched Specificity: Crosslinking occurs only at the predetermined site, dramatically reducing off-target effects and simplifying data analysis.[4] This allows for the precise mapping of interaction interfaces at the amino acid level.
-
Reduced Background and Enhanced Signal-to-Noise: The targeted nature of genetically encoded crosslinkers minimizes the formation of non-specific crosslinks, leading to cleaner results and a significantly improved signal-to-noise ratio in downstream analyses like mass spectrometry.[5]
-
In Vivo Applications: These crosslinkers can be expressed and activated within living cells, enabling the study of PPIs in their native physiological context, a feat that is often challenging with traditional methods due to membrane permeability issues and cytotoxicity of the reagents.[6][7]
-
Temporal Control: Photo-activatable Uaas provide temporal control over the crosslinking reaction. The reaction is initiated only upon exposure to a specific wavelength of UV light, allowing researchers to capture transient or stimulus-dependent interactions with high precision.[8]
-
Broader Reactivity: While traditional crosslinkers are often limited to specific functional groups, some genetically encoded photo-crosslinkers can react with a wider range of amino acid side chains upon activation, increasing the chances of capturing an interaction.[9]
Quantitative Performance: A Head-to-Head Comparison
While direct comparative studies providing quantitative data across different platforms are still emerging, the available evidence consistently points towards the superior performance of genetically encoded crosslinkers in terms of efficiency and specificity. The following table summarizes key performance indicators, synthesized from various studies.
| Performance Metric | Genetically Encoded Crosslinkers (e.g., pBpa, pAzF) | Traditional Chemical Crosslinkers (e.g., DSS) | Key Advantages of Genetically Encoded Method |
| Crosslinking Efficiency | Can be highly efficient, with some studies reporting yields significantly higher than traditional methods, especially for transient interactions. For example, a modified pBpa analog showed a 23-fold increase in crosslinking yield compared to the standard pBpa.[10][11] | Variable and often lower, particularly for weak or transient interactions, due to the stochastic nature of the reaction.[6] | Higher capture rate of specific interactions. |
| Specificity | Site-specific, leading to a homogenous population of crosslinked products.[4] | Non-specific, targeting reactive residues like lysines, resulting in a heterogeneous mixture of products.[1] | Unambiguous identification of interaction interfaces. |
| Signal-to-Noise Ratio | Significantly higher due to reduced background from non-specific crosslinking.[5] | Lower, with a higher background that can complicate data analysis.[1] | Cleaner and more reliable data from downstream analysis. |
| In Vivo Compatibility | Excellent, allowing for the study of interactions in living cells.[6][7] | Limited by membrane permeability and potential cytotoxicity of the reagents.[1] | Enables the study of PPIs in their native cellular environment. |
| Temporal Control | Yes (with photo-activatable Uaas).[8] | No, the reaction proceeds upon addition of the crosslinker. | Ability to capture dynamic and transient interactions. |
Experimental Protocols: A Step-by-Step Guide
Genetically Encoded Photo-Crosslinking with p-Azidophenylalanine (pAzF) in Mammalian Cells
This protocol outlines the general steps for incorporating the photo-activatable unnatural amino acid p-azidophenylalanine (pAzF) into a protein of interest in mammalian cells and performing photo-crosslinking.
1. Plasmid Construction and Transfection:
- Introduce an amber stop codon (TAG) at the desired site of pAzF incorporation in the gene of interest via site-directed mutagenesis.
- Co-transfect mammalian cells with the plasmid encoding the target protein and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF.
2. Cell Culture and pAzF Incorporation:
- Culture the transfected cells in a medium supplemented with pAzF. The optimal concentration of pAzF should be determined empirically but is typically in the range of 1-10 mM.
- Allow the cells to grow for 24-48 hours to allow for expression of the target protein with the incorporated pAzF.
3. In Vivo Photo-Crosslinking:
- Wash the cells with phosphate-buffered saline (PBS) to remove the culture medium.
- Expose the cells to UV light at 365 nm. The duration and intensity of UV exposure should be optimized for each specific protein-protein interaction. A typical starting point is 15-30 minutes on ice.[6]
4. Cell Lysis and Protein Complex Analysis:
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- The crosslinked protein complexes can then be analyzed by various techniques, including immunoprecipitation followed by western blotting or mass spectrometry to identify the interacting partners.[12]
Traditional Chemical Crosslinking with Disuccinimidyl Suberate (DSS)
This protocol provides a general procedure for in vitro crosslinking of purified proteins using the amine-reactive crosslinker DSS.
1. Protein Sample Preparation:
- Prepare the purified protein sample in a buffer that is free of primary amines (e.g., PBS, HEPES). Buffers containing Tris or glycine should be avoided as they will quench the reaction.[13]
- The protein concentration should be optimized for the specific interaction being studied.
2. DSS Stock Solution Preparation:
- Immediately before use, dissolve DSS in a dry organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 25 mM).[3]
3. Crosslinking Reaction:
- Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM). The optimal concentration needs to be determined empirically.[13]
- Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]
4. Quenching the Reaction:
- Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.[3]
- Incubate for 15 minutes at room temperature.
5. Analysis of Crosslinked Products:
- The crosslinked protein sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight complexes, followed by western blotting or mass spectrometry for identification.
Visualizing the Molecular Machinery: Pathways and Workflows
GPCR-Arrestin Signaling Pathway
Genetically encoded crosslinkers are particularly powerful for dissecting complex signaling pathways. The interaction between G protein-coupled receptors (GPCRs) and β-arrestins is a critical regulatory node in cellular signaling. The following diagram illustrates this pathway.[13][14][15][16]
Experimental Workflow: From Crosslinking to Identification
The following diagram outlines a typical experimental workflow for identifying protein-protein interactions using crosslinking followed by mass spectrometry.
Conclusion: A New Era of Precision in PPI Research
Genetically encoded crosslinkers represent a significant leap forward in the study of protein-protein interactions. Their ability to be incorporated site-specifically provides unparalleled precision, leading to cleaner data and the ability to probe interactions within the complex environment of a living cell. While traditional chemical crosslinkers remain a valuable tool, particularly for initial screening and in vitro studies, the superior specificity, control, and in vivo applicability of genetically encoded methods are paving the way for a deeper understanding of the intricate molecular networks that govern life. For researchers and drug development professionals seeking to unravel the complexities of PPIs, embracing these innovative techniques will be key to future discoveries.
References
- 1. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative gel‐based proteomic analysis of chemically crosslinked complexes in dystrophic skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically encoded crosslinkers to address protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
A Comparative Guide to In-Cell Crosslinking: Alternatives to UAA Crosslinker 1
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology, understanding protein-protein interactions (PPIs) within their native environment is paramount. In-cell crosslinking has emerged as a powerful technique to capture these transient and stable interactions directly within living cells. While UAA crosslinker 1, a lysine-reactive, azide-containing unnatural amino acid (UAA), has been a valuable tool, the quest for improved efficiency, specificity, and versatility has led to the development of several promising alternatives. This guide provides a comprehensive comparison of key alternatives to UAA crosslinker 1, supported by available experimental data and detailed protocols to inform your experimental design.
Introduction to In-Cell Crosslinking with Unnatural Amino Acids
In-cell crosslinking using UAAs involves the site-specific or residue-specific incorporation of an amino acid analog bearing a reactive moiety. This "warhead" can be activated by a specific trigger, such as UV light or proximity to a target residue, to form a covalent bond with interacting proteins. This approach offers spatiotemporal control and captures interactions that might be lost during traditional pull-down experiments from cell lysates.
UAA crosslinker 1 is incorporated into proteins at a specific site in response to an amber stop codon (TAG) through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[1] Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines, primarily the ε-amino group of lysine residues, on nearby proteins.[1] The integrated azide group allows for subsequent bio-orthogonal "click" chemistry reactions for enrichment or visualization.[1]
Alternatives to UAA Crosslinker 1: A Comparative Overview
Several classes of UAAs have been developed as alternatives to traditional NHS-ester-based crosslinkers, each with distinct mechanisms and advantages. These can be broadly categorized as photo-reactive and chemically reactive UAAs.
Photo-Reactive Unnatural Amino Acids
These UAAs contain a photo-caged reactive group that, upon activation with UV light, forms a highly reactive intermediate capable of crosslinking to nearby molecules.
pBpa is a widely used photo-reactive UAA that contains a benzophenone moiety.[2][3] Upon excitation with UV light (~365 nm), the benzophenone enters a triplet state and can abstract a hydrogen atom from a C-H bond within a ~3.1 Å radius, leading to the formation of a covalent C-C bond.[3][4]
Key Features:
-
Non-specific C-H insertion: Can crosslink to any amino acid residue in proximity, offering broad target scope.[4]
-
Reversible activation: If no suitable C-H bond is available for abstraction, the excited benzophenone can return to its ground state, minimizing unwanted reactions with water.[3]
-
Site-specific incorporation: Requires an orthogonal aaRS/tRNA pair for incorporation at a specific TAG codon.[5][6]
These diazirine-containing amino acids are structural mimics of their natural counterparts, L-leucine and L-methionine.[7][8] This structural similarity allows them to be incorporated into proteins globally by the cell's own translational machinery when cells are cultured in media lacking the natural amino acids.[7] Upon UV irradiation (~365 nm), the diazirine ring forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds.[9]
Key Features:
-
Metabolic labeling: Does not require an orthogonal aaRS/tRNA system, simplifying the experimental setup.[7]
-
Broader interactome capture: Global incorporation allows for the capture of a wider range of PPIs throughout the proteome.
-
Potentially lower perturbation: As they closely resemble natural amino acids, they may cause less structural perturbation to the protein.[4]
Chemically Reactive Unnatural Amino Acids
These UAAs possess a reactive group that is "latent" until it is brought into close proximity with a specific target amino acid residue on an interacting protein, at which point a spontaneous chemical reaction occurs.
FSY is a chemically reactive UAA that contains a fluorosulfate group.[10][11] This group can undergo a sulfur-fluoride exchange (SuFEx) reaction with the nucleophilic side chains of lysine, histidine, and tyrosine residues when in close proximity.[10][11]
Key Features:
-
Proximity-activated: The crosslinking reaction is triggered by the proximity of the interacting proteins, offering high specificity.[10]
-
Specific reactivity: Targets a defined set of amino acids (Lys, His, Tyr), which can simplify mass spectrometry data analysis.[11][12]
-
No UV activation required: Avoids potential cell damage associated with UV irradiation.[10]
Quantitative Data Comparison
While direct, side-by-side quantitative comparisons of UAA crosslinker 1 with all alternatives in the same system are limited in the literature, the following tables summarize their key characteristics and reported performance metrics based on available data.
Table 1: General Properties of In-Cell Crosslinking UAAs
| Feature | UAA Crosslinker 1 | p-Benzoyl-L-phenylalanine (pBpa) | Photo-Leucine/Methionine | Fluorosulfate-L-tyrosine (FSY) |
| Reactive Moiety | NHS Ester | Benzophenone | Diazirine | Fluorosulfate |
| Activation | Proximity to Amine | UV Light (~365 nm) | UV Light (~365 nm) | Proximity to Lys, His, Tyr |
| Target Residues | Lysine | Any C-H bond | Any C-H, N-H, O-H bond | Lysine, Histidine, Tyrosine |
| Incorporation | Site-specific (TAG codon) | Site-specific (TAG codon) | Residue-specific (Metabolic) | Site-specific (TAG codon) |
| Orthogonal System | Required | Required | Not Required | Required |
| Spacer Arm | ~12 Å[1] | ~3.1 Å (reaction radius) | Zero-length | Variable (proximity-dependent) |
| Bio-orthogonal Handle | Azide | None (unless modified) | None (unless modified) | None (unless modified) |
Table 2: Performance Characteristics of In-Cell Crosslinking UAAs
| Performance Metric | UAA Crosslinker 1 | p-Benzoyl-L-phenylalanine (pBpa) | Photo-Leucine/Methionine | Fluorosulfate-L-tyrosine (FSY) |
| Crosslinking Efficiency | Dependent on proximity and Lys availability. | Can be high (>50% reported in some systems).[13] Halogenated derivatives can increase yield.[14][15] | Varies; can be influenced by incorporation rate and UV dose. | Reported to be highly efficient in capturing interactions.[11] |
| Specificity | Specific to primary amines (mainly Lys). | Non-specific C-H insertion. Can be influenced by local environment.[11] | Non-specific insertion. | Highly specific to proximal Lys, His, and Tyr.[10][11] |
| Cell Viability | Generally considered biocompatible. | UV irradiation can be cytotoxic. | UV irradiation can be cytotoxic.[7] | Reported to be non-toxic to E. coli and mammalian cells.[10][11] |
| Data Analysis | Relatively straightforward due to defined target. | Can be complex due to non-specific crosslinking. | Can be complex due to non-specific crosslinking and global incorporation. | Simplified by defined target residues. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful in-cell crosslinking experiments. Below are generalized methodologies for the key alternatives.
Site-Specific Incorporation and Crosslinking of p-Benzoyl-L-phenylalanine (pBpa)
This protocol is adapted from methods described for mammalian cells.[5][6]
-
Plasmid Construction:
-
Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired incorporation site.
-
Co-transfect mammalian cells with three plasmids:
-
The plasmid carrying the TAG-mutated gene of interest.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for pBpa (e.g., an evolved E. coli tyrosyl-tRNA synthetase).
-
A plasmid encoding the corresponding orthogonal suppressor tRNA (e.g., Bacillus stearothermophilus tRNATyr).
-
-
-
Cell Culture and pBpa Incorporation:
-
Culture the transfected cells in standard growth medium.
-
Supplement the medium with 1 mM pBpa.
-
Incubate for 16-40 hours to allow for expression of the pBpa-containing protein.
-
-
In-Cell Photo-Crosslinking:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Expose the cells to UV light at 365 nm on ice for a predetermined duration (e.g., 10-30 minutes). The optimal time should be determined empirically.
-
-
Cell Lysis and Analysis:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting, or proceed with enrichment and mass spectrometry analysis.
-
Metabolic Labeling and Crosslinking with Photo-Leucine and Photo-Methionine
This protocol is based on the methodology for metabolic labeling in mammalian cells.[7][8]
-
Cell Culture and Media Preparation:
-
Culture mammalian cells to 60-70% confluency in standard growth medium.
-
Prepare a "limiting medium" (e.g., DMEM) that lacks L-leucine and L-methionine.
-
Supplement the limiting medium with dialyzed serum.
-
-
Metabolic Labeling:
-
Wash the cells twice with PBS.
-
Replace the standard medium with the limiting medium supplemented with photo-leucine (e.g., 4 mM) and photo-methionine (e.g., 2 mM).
-
Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acids into newly synthesized proteins.
-
-
In-Cell Photo-Crosslinking:
-
Wash the cells with PBS.
-
Irradiate the cells with UV light at 365 nm on ice for an optimized duration (e.g., 5-15 minutes).
-
-
Cell Lysis and Analysis:
-
Lyse the cells and analyze the crosslinked proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Site-Specific Incorporation and Crosslinking of Fluorosulfate-L-tyrosine (FSY)
This protocol is derived from studies demonstrating FSY incorporation and crosslinking in E. coli and mammalian cells.[10][11]
-
Plasmid Construction and Cell Transfection/Transformation:
-
Similar to the pBpa protocol, introduce a TAG codon at the desired site in the gene of interest.
-
Co-express this mutant gene with a plasmid encoding the orthogonal FSY-specific aaRS/tRNA pair.
-
-
Cell Culture and FSY Incorporation:
-
Culture the cells in a suitable medium.
-
Add FSY to the culture medium (e.g., 1 mM).
-
Incubate for a sufficient period to allow for protein expression and incorporation of FSY.
-
-
In-Cell Crosslinking (Proximity-Induced):
-
No external trigger is required. Crosslinking occurs spontaneously when the FSY-containing protein interacts with a protein bearing a proximal lysine, histidine, or tyrosine residue. The duration of incubation after FSY addition will influence the extent of crosslinking.
-
-
Cell Lysis and Analysis:
-
Harvest and lyse the cells.
-
Analyze the crosslinked products using SDS-PAGE and Western blotting or mass spectrometry to identify the interaction partners and crosslinking sites.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in in-cell crosslinking.
Caption: General workflow for in-cell crosslinking experiments.
Caption: Activation mechanisms of different in-cell crosslinkers.
Conclusion and Recommendations
The choice of an in-cell crosslinker is a critical decision that depends on the specific biological question, the nature of the protein of interest, and the available experimental resources.
-
For targeted, site-specific investigations where potential UV-induced artifacts are a concern, FSY offers a compelling advantage with its proximity-induced reactivity and high specificity.
-
When aiming for a broader, proteome-wide survey of interactions without the need for genetic manipulation for UAA incorporation, photo-leucine and photo-methionine are excellent choices, although the subsequent data analysis can be more complex.
-
pBpa remains a robust and versatile tool for site-specific crosslinking , particularly when its non-specific C-H insertion is advantageous for capturing interactions with various residues. Halogenated pBpa derivatives may offer enhanced crosslinking yields.
-
UAA crosslinker 1 is a reliable option for targeting lysine residues and benefits from the well-established workflow and the utility of the azide handle for downstream applications.
Researchers should carefully consider the trade-offs between specificity, efficiency, ease of use, and potential for cellular perturbation when selecting an in-cell crosslinking strategy. As the field continues to evolve, the development of novel crosslinkers with improved features will undoubtedly provide even more powerful tools for dissecting the intricate network of protein-protein interactions within the living cell.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 7. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Encoding Latent SuFEx Reactive meta-Fluorosulfate Tyrosine to Expand Covalent Bonding of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 15. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Efficiency of Unnatural Amino Acid (UAA) Crosslinkers
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for dissecting protein-protein interactions (PPIs) within their native cellular environment. By introducing UAAs equipped with crosslinking moieties, researchers can covalently capture transient and stable interactions, providing invaluable insights into cellular signaling, protein complex architecture, and drug development. This guide offers an objective comparison of different UAA crosslinkers, focusing on their specificity and efficiency, supported by experimental data and detailed protocols.
Overview of UAA Crosslinking Technologies
UAA crosslinkers can be broadly categorized into two main types: photo-activatable and chemically-activated (or proximity-enabled). Photo-activatable UAAs contain a photoreactive group that, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with nearby molecules.[1][2] Chemically-activated UAAs, on the other hand, possess a latent bioreactive group that reacts with specific natural amino acid residues only when brought into close proximity, obviating the need for an external trigger.[1][3] A third, hybrid category, photo-activatable chemical crosslinkers, combines light-based temporal control with the residue-selectivity of chemical crosslinkers.[1][4]
The choice of crosslinker is critical and depends on the specific biological question, the nature of the protein interaction being studied, and the experimental system. Factors to consider include crosslinking efficiency, specificity of the reactive group, biocompatibility, and the ease of analysis of the crosslinked products.[1][5]
Comparative Analysis of Photo-Activatable UAA Crosslinkers
Photo-activatable UAAs provide excellent spatiotemporal control, as the crosslinking reaction is initiated only upon UV irradiation.[2][6] The most commonly used photo-crosslinkers include those based on benzophenones, aryl azides, and diazirines.
| UAA Crosslinker | Photoreactive Group | Activation λ (nm) | Reactive Intermediate | Target Residues & Reactivity | Relative Efficiency |
| p-Benzoyl-L-phenylalanine (pBPA) | Benzophenone | ~350-365 | Triplet diradical | Inserts into C-H bonds; relatively non-specific.[7][8] | Moderate. Can be reactivated if no crosslink forms.[9] |
| p-Azido-L-phenylalanine (pAzF) | Aryl azide | ~254-365 | Nitrene | Inserts into C-H and heteroatom-H bonds; can rearrange to a more stable, less reactive ketenimine.[5][10] | Variable; can be quenched by water.[4][5] |
| Diazirine-containing UAAs | Diazirine | ~350-370 | Carbene | Highly reactive; inserts into C-H and heteroatom-H bonds.[1][11] | Generally high but can be quenched by water.[4] |
| Halogenated pBPA Analogs | Electron-deficient Benzophenone | ~350-365 | Triplet diradical | Inserts into C-H bonds. | Higher than pBPA due to electron-withdrawing groups.[9] |
| Bifunctional UAAs (e.g., DiZASeC) | Diazirine + Click Handle (e.g., Alkyne) | ~365 | Carbene | Inserts into C-H and heteroatom-H bonds. | High; outperforms conventional photo-crosslinkers.[2] |
Key Features & Considerations:
-
pBPA is widely used due to its stability and the fact that its activation wavelength (~365 nm) is less damaging to cells.[6] Its ability to be repeatedly excited until a reaction occurs makes it suitable for capturing interactions, though yields can be low.[9]
-
pAzF and diazirine derivatives are generally more reactive than pBPA but their reactive intermediates (nitrene and carbene) can be quenched by aqueous solvent, potentially reducing efficiency in water-exposed environments.[4] They also form more complex crosslinked products, which can complicate mass spectrometry analysis.[1]
-
Halogenated pBPA analogs have been developed to improve the crosslinking efficiency of the benzophenone group, offering a way to enhance the capture of PPIs.[9]
-
Bifunctional UAAs are a significant advancement, incorporating both a photoreactive group and a bioorthogonal handle (e.g., an alkyne or azide for "click chemistry").[2][12] This dual functionality greatly simplifies the enrichment and identification of crosslinked products from complex cellular lysates.[12]
Comparative Analysis of Chemically-Activated & Proximity-Enabled UAA Crosslinkers
Genetically encoded chemical crosslinking (GECX) utilizes UAAs with latent bioreactive groups that are triggered by proximity to a specific natural amino acid residue.[1] This approach avoids UV-induced cellular damage and can capture weak or transient interactions with high specificity and efficiency.[1][3]
| UAA Crosslinker | Reactive Group | Target Residues | Key Features & Applications |
| Bromoalkyl-tyrosine (e.g., BprY) | Bromoalkane | Cysteine | High crosslinking efficiency in live cells, surpassing pAzF for capturing weak interactions.[1] |
| Nε-acryloyl-lysine (AcrK) | Acrylamide (Michael acceptor) | Cysteine, Histidine, Lysine, Tyrosine | Forms covalent bonds with proximal nucleophilic residues. Used to engineer covalent protein drugs.[13] |
| Epoxide-containing tyrosine (EPOY) | Epoxide | 10 different nucleophilic residues | Exhibits broad reactivity, enabling covalent targeting of diverse residues under physiological conditions.[13] |
| Sulfonyl Fluoride-containing UAAs | Sulfonyl fluoride | Serine, Threonine, Histidine, Tyrosine | Targets typically inactive nucleophilic residues via Sulfur-Fluoride Exchange (SuFEx) click chemistry.[4][14] |
| Quinone Methide (QM)-generating UAAs | Photo-caged QM precursor | Cys, Lys, His, Tyr, Trp, Met, Arg, Asn, Gln | Photo-controllable generation of a highly reactive QM that targets multiple nucleophilic residues.[14] |
Key Features & Considerations:
-
GECX offers superior performance for capturing low-affinity complexes compared to traditional photo-crosslinkers.[4]
-
The specificity of the reaction is determined by the inherent chemistry of the reactive UAA side chain and its proximity to a suitable partner residue.[3]
-
This technology has enabled the development of covalent protein drugs and molecular probes to trap enzyme-substrate complexes.[4]
-
The analysis of crosslinked products is often simpler than with non-specific photo-crosslinkers due to the defined reactivity with specific amino acid types.[1]
Experimental Protocols & Methodologies
The successful application of UAA crosslinking requires careful experimental design. Below is a generalized protocol for an in vivo photo-crosslinking experiment in E. coli.
Key Experiment: In Vivo Photo-Crosslinking of a Protein-Protein Interaction
Objective: To covalently capture the interaction between a "bait" protein (Protein A) and its "prey" (Protein B) in living cells.
Methodology:
-
Plasmid Construction:
-
Create a mutation in the gene for Protein A to introduce an amber stop codon (TAG) at the desired site for UAA incorporation. This is typically done on an expression plasmid.[10]
-
Utilize a second plasmid that expresses an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA (e.g., pBPA or pAzF).[8][10]
-
-
Protein Expression and UAA Incorporation:
-
Co-transform E. coli cells with both the Protein A expression plasmid and the synthetase/tRNA plasmid.[15]
-
Grow the cells in minimal media. Induce protein expression and supplement the media with the UAA (e.g., 1 mM pBPA).[8]
-
Confirm the successful incorporation of the UAA into the full-length bait protein via SDS-PAGE and Western blotting or mass spectrometry.[8]
-
-
In Vivo Crosslinking:
-
Resuspend the cells expressing the UAA-containing bait protein in a suitable buffer (e.g., PBS).
-
Transfer the cell suspension to a suitable container (e.g., a petri dish or PCR tubes) and place it on a UV transilluminator.[8]
-
Irradiate the cells with UV light at the appropriate wavelength (e.g., 365 nm for pBPA) for a predetermined time (typically 5-30 minutes).[7][8] The optimal irradiation time should be determined empirically.[8]
-
-
Cell Lysis and Analysis:
-
Lyse the irradiated cells to release the protein complexes.
-
Analyze the cell lysate by SDS-PAGE and Western blotting using antibodies against Protein A and Protein B. A new, higher molecular weight band corresponding to the covalent Protein A-Protein B complex indicates successful crosslinking.[5]
-
-
Identification of Crosslinked Partners (for novel interactions):
-
Perform an immunoprecipitation or affinity pulldown using a tag on the bait protein to isolate the crosslinked complexes.
-
Identify the captured prey proteins using mass spectrometry (MS).[1][16] For bifunctional UAAs, the click handle can be used to enrich crosslinked peptides prior to MS analysis.[12]
-
Mandatory Visualizations
Caption: General workflow for in vivo photo-crosslinking using UAAs.
Caption: Activation mechanisms of common photo-crosslinkers.
Caption: Concept of proximity-enabled chemical crosslinking (GECX).
References
- 1. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biospecific Chemistry via Latent Bioreactive Uaa | Wang Lab [pharm.ucsf.edu]
- 4. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Unraveling Protein Interactions: A Comparative Guide to MS-Cleavable and Non-Cleavable UAA Crosslinkers
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions, the choice of crosslinking chemistry is paramount. The advent of genetically encoded unnatural amino acid (UAA) crosslinkers has revolutionized the field, offering site-specific precision in capturing these fleeting connections. This guide provides an objective comparison of two major classes of UAA crosslinkers: those that are cleavable by mass spectrometry (MS-cleavable) and those that are not (non-cleavable), supported by experimental data and detailed protocols to inform your selection process.
At the heart of structural biology and drug discovery lies the challenge of mapping the intricate networks of protein interactions. UAA-based photo-crosslinking, where a photoreactive UAA is site-specifically incorporated into a protein of interest, provides a powerful tool to covalently trap interacting partners in their native cellular environment. The subsequent identification of these crosslinked partners and the specific sites of interaction by mass spectrometry yields invaluable structural and functional insights.
A critical divergence in this methodology is the nature of the crosslinker itself. Non-cleavable crosslinkers form a stable, covalent bond that remains intact during mass spectrometric analysis. In contrast, MS-cleavable crosslinkers are engineered with a labile bond within their structure that fragments under specific conditions in the mass spectrometer. This fundamental difference has profound implications for the experimental workflow, data analysis, and ultimately, the depth of information that can be obtained.
Performance Comparison: A Quantitative Look
The primary advantage of MS-cleavable UAA crosslinkers lies in the simplification of data analysis and the potential for increased identification of crosslinked peptides.[1][2][3] The fragmentation of the crosslinker in the mass spectrometer allows for the independent identification of the two linked peptides, reducing the computational complexity of the search. This is in contrast to non-cleavable crosslinkers, where the search algorithm must consider all possible pairs of peptides in the database, a challenge that grows exponentially with the size of the proteome.[4]
While direct head-to-head comparisons of MS-cleavable and non-cleavable UAA crosslinkers are still emerging in the literature, data from studies using traditional chemical crosslinkers provide compelling evidence for the benefits of cleavability. For instance, a study utilizing the software MetaMorpheusXL for data analysis demonstrated a significant increase in the number of identified crosslinked-peptide-spectrum matches (CSMs) and unique cross-linked peptide pairs with the MS-cleavable crosslinker disuccinimidyl sulfoxide (DSSO) compared to the non-cleavable crosslinker bis(sulfosuccinimidyl)suberate (BS3).
| Feature | MS-Cleavable UAA Crosslinkers | Non-Cleavable UAA Crosslinkers |
| Data Analysis Complexity | Lower | Higher |
| Crosslinked Peptide Identification | Generally higher number of confident identifications.[1][2] | Can be challenging, especially in complex samples.[4] |
| Software Examples | MeroX, MaxLynx[5][6][7] | pLink 2, Kojak[8][9][10] |
| Primary Advantage | Simplified data analysis and improved peptide backbone fragmentation. | Simpler chemical synthesis. |
| Potential Drawback | Can be more complex to synthesize. | Computationally intensive data analysis. |
The Underpinnings of a Covalent Bond: Mechanism of Action
Non-Cleavable UAA Photo-Crosslinkers:
The most widely used non-cleavable photo-crosslinking UAA is p-benzoyl-L-phenylalanine (pBpa). Upon exposure to UV light (typically ~365 nm), the benzophenone moiety in pBpa is excited to a triplet state. This highly reactive diradical can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a stable carbon-carbon or carbon-heteroatom covalent bond. This reaction is relatively non-specific, allowing for the capture of a wide range of interacting partners.
MS-Cleavable UAA Photo-Crosslinkers:
Several strategies have been employed to render UAA crosslinkers cleavable within a mass spectrometer. One common approach involves incorporating a sulfoxide group into the linker arm of the UAA. Upon collision-induced dissociation (CID) in the mass spectrometer, the bonds adjacent to the sulfoxide preferentially fragment, separating the two crosslinked peptides.[11] Another example is the development of selenium-based cleavable photo-crosslinkers.[12] These linkers not only allow for the separation of the bait and prey proteins but can also transfer a mass-identifiable tag to the prey protein, aiding in its identification.[13]
Visualizing the Workflow
To better understand the practical application of these crosslinkers, the following diagrams illustrate the key stages of the experimental workflows.
Experimental Protocols
The successful application of UAA crosslinking hinges on meticulous experimental execution. Below are detailed protocols for key stages of the workflow.
Protocol 1: Site-Specific Incorporation of Unnatural Amino Acids in E. coli
This protocol outlines the general steps for incorporating a UAA into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired UAA incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the UAA (e.g., pEVOL).
-
Unnatural amino acid (e.g., pBpa, MS-cleavable UAA).
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture to an optical density at 600 nm (OD600) of 0.05-0.1. Add the appropriate antibiotics.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
UAA Addition: Add the unnatural amino acid to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG (final concentration 0.1-1 mM) to induce the target protein and L-arabinose (final concentration 0.02-0.2%) to induce the orthogonal aaRS.
-
Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight (16-20 hours).
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.
Protocol 2: In Vivo Photo-Crosslinking
Materials:
-
Cell culture containing the expressed protein with the incorporated UAA.
-
UV lamp (e.g., 365 nm for pBpa).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Wash the cells with ice-cold PBS to remove any remaining media.
-
UV Irradiation: Resuspend the cells in PBS and place them in a suitable container for UV irradiation (e.g., a petri dish on ice).
-
Crosslinking: Irradiate the cells with UV light for a predetermined amount of time (typically 15-60 minutes), ensuring the sample remains cool. The optimal irradiation time should be determined empirically.
-
Post-Irradiation: Immediately process the cells for lysis and subsequent analysis or store the cell pellet at -80°C.
Protocol 3: Mass Spectrometry Analysis of Crosslinked Peptides
This protocol provides a general overview of the mass spectrometry workflow. Specific parameters will need to be optimized for the instrument and the crosslinker used.
Materials:
-
Crosslinked and purified protein sample.
-
Denaturing buffer (e.g., 8 M urea).
-
Reducing agent (e.g., dithiothreitol - DTT).
-
Alkylating agent (e.g., iodoacetamide - IAA).
-
Protease (e.g., trypsin).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein sample in 8 M urea. Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.
-
LC-MS/MS Analysis:
-
For Non-Cleavable Crosslinkers: Analyze the peptide mixture using a standard data-dependent acquisition (DDA) method.
-
For MS-Cleavable Crosslinkers: Employ a data-dependent MS/MS or MS³/ETD method. In the MS² scan, use a lower collision energy to fragment the crosslinker, generating characteristic fragment ions. In the subsequent MS³ scan or ETD fragmentation, sequence the individual peptides.[1][3]
-
-
Data Analysis:
-
For Non-Cleavable Crosslinkers: Use software such as pLink 2 or Kojak to search the MS/MS data against a protein database, considering all possible peptide pairs.[8][9][10]
-
For MS-Cleavable Crosslinkers: Utilize software like MeroX or MaxLynx, which are specifically designed to identify the characteristic fragmentation patterns of cleavable crosslinkers.[5][6][7]
-
Conclusion: Choosing the Right Tool for the Job
The choice between MS-cleavable and non-cleavable UAA crosslinkers is a critical decision that will significantly impact the trajectory of a research project.
MS-cleavable UAA crosslinkers offer a distinct advantage in the confident identification of crosslinked peptides, particularly in complex biological samples. The simplification of the mass spectrometry data and the subsequent bioinformatic analysis can lead to a higher number of identified interactions and a more comprehensive understanding of protein networks. This makes them an excellent choice for large-scale interactomics studies.
Non-cleavable UAA crosslinkers , such as the widely used pBpa, remain a robust and valuable tool. Their simpler chemical nature and the extensive body of literature supporting their use make them an attractive option, especially for well-defined systems or when the primary goal is to confirm a specific interaction.
Ultimately, the optimal choice will depend on the specific research question, the complexity of the biological system under investigation, and the available instrumentation and bioinformatic resources. By carefully considering the quantitative performance data, understanding the underlying mechanisms, and adhering to rigorous experimental protocols, researchers can effectively harness the power of UAA crosslinking to illuminate the intricate dance of protein interactions.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased sensitivity with automated validation of XL-MS cleavable peptide crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 7. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Formaldehyde Crosslinking vs. UAA Photo-Crosslinking for In Vivo Interaction Studies
A definitive guide for researchers, scientists, and drug development professionals on choosing the optimal crosslinking strategy for capturing protein interactions within their native cellular environment.
In the quest to unravel the intricate web of protein-protein interactions (PPIs) that govern cellular processes, in vivo crosslinking has emerged as an indispensable tool. By covalently linking interacting molecules, researchers can trap transient and stable complexes for subsequent identification and characterization. Two prominent techniques have taken center stage in this field: the classical approach of formaldehyde crosslinking and the more recent, genetically targeted method of unnatural amino acid (UAA) photo-crosslinking.
This guide provides a comprehensive and objective comparison of these two powerful methodologies, supported by experimental data, detailed protocols, and illustrative diagrams to aid researchers in selecting the most appropriate technique for their specific research questions.
At a Glance: Formaldehyde vs. UAA Photo-Crosslinking
| Feature | Formaldehyde Crosslinking | UAA Photo-Crosslinking |
| Mechanism | Non-specific chemical crosslinking of primary amines (e.g., lysine) and other nucleophiles through methylene bridges. | Site-specific incorporation of a photoreactive UAA into a protein of interest, followed by UV light activation to induce covalent bond formation with nearby molecules. |
| Specificity | Lower specificity, crosslinks any sufficiently close nucleophiles, potentially leading to a higher background of non-specific interactions.[1] | High specificity, as crosslinking is initiated from a defined site on the protein of interest, reducing off-target effects.[2] |
| Control | Limited temporal control; the reaction starts upon addition of formaldehyde and is stopped by a quenching agent. | High spatiotemporal control; crosslinking is initiated only upon UV irradiation, allowing for precise timing and localization of the reaction.[3] |
| Reversibility | Crosslinks are reversible by heat, which is advantageous for downstream applications like DNA analysis in ChIP-seq.[4][5] | Typically irreversible, which can be beneficial for capturing even very transient interactions. |
| Cell Viability | Can be cytotoxic, with effects on cell survival observed at concentrations typically used for crosslinking (e.g., 75-200 µM).[6] | Generally considered less cytotoxic as it avoids a globally reactive chemical. However, UV irradiation and UAA expression can have cellular effects.[7][8] |
| Efficiency | Variable and dependent on formaldehyde concentration, incubation time, and the specific proteins involved.[4] Can be low for some proteins. | Can be highly efficient, though it is dependent on the successful incorporation of the UAA and the quantum yield of the photoreactive group.[9] |
| Workflow Complexity | Relatively straightforward procedure involving the addition of formaldehyde to cell culture. | More complex workflow requiring genetic manipulation to incorporate the UAA, followed by the photo-crosslinking step.[10] |
| Mass Spectrometry Analysis | Can be challenging due to the heterogeneity of crosslinked products and the recently discovered +24 Da mass shift in addition to the expected +12 Da.[11] | Data analysis can be more straightforward due to the defined origin of the crosslink, although specialized software is still required.[12] |
In-Depth Methodologies
Formaldehyde Crosslinking: The Workhorse of Interaction Studies
Formaldehyde has long been the go-to reagent for in vivo crosslinking, particularly for techniques like Chromatin Immunoprecipitation (ChIP). Its ability to readily permeate cell membranes and react with a broad range of amino acids makes it a powerful tool for capturing a snapshot of molecular interactions.[13]
Mechanism of Action:
Formaldehyde crosslinking is a two-step process. First, formaldehyde reacts with a nucleophilic group, most commonly the primary amine of a lysine residue, to form a Schiff base. This intermediate then reacts with a nearby nucleophile on an interacting protein or nucleic acid to form a stable methylene bridge.[14]
Diagram: Formaldehyde Crosslinking Mechanism
Caption: The two-step chemical reaction of formaldehyde crosslinking.
Experimental Workflow:
The general workflow for formaldehyde crosslinking is relatively simple and can be adapted for various cell types and applications.
Diagram: Formaldehyde Crosslinking Workflow
Caption: A typical experimental workflow for formaldehyde crosslinking.
Detailed Protocol: In-Cell Formaldehyde Crosslinking for Mass Spectrometry
This protocol is a generalized procedure and may require optimization for specific cell lines and target proteins.[4][15]
-
Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture vessels.
-
Crosslinking:
-
To the cell culture medium, add 37% formaldehyde to a final concentration of 0.1% to 1%. A final concentration of 1% is a common starting point.[4]
-
Incubate at room temperature for 10 minutes with gentle agitation.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the crosslinking reaction.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Sonicate the lysate to shear chromatin and solubilize protein complexes.
-
-
Immunoprecipitation (Optional):
-
Incubate the lysate with an antibody specific to the protein of interest overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Crosslink Reversal:
-
Elute the protein complexes from the beads.
-
Reverse the formaldehyde crosslinks by heating the sample at 65°C for 4-6 hours or 95°C for 10-30 minutes. Note that prolonged heating at high temperatures can damage proteins.[5]
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the protein sample.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Desalt the peptides prior to LC-MS/MS analysis.
-
-
Mass Spectrometry Data Analysis:
-
Use specialized software to identify crosslinked peptides, accounting for the mass shift of the crosslinker (+12.000 Da for a methylene bridge or +24.000 Da for the newly identified adduct).[11]
-
UAA Photo-Crosslinking: Precision in Probing Interactions
UAA photo-crosslinking offers a more refined approach to studying PPIs. By genetically encoding a photoreactive unnatural amino acid at a specific site within a protein of interest, researchers can initiate crosslinking with high precision using UV light. This method minimizes off-target effects and provides spatiotemporal control.[3]
Mechanism of Action:
This technique relies on the genetic incorporation of a UAA containing a photoreactive moiety, such as a benzophenone (e.g., p-benzoyl-L-phenylalanine, pBpa) or a diazirine. Upon exposure to a specific wavelength of UV light, the photoreactive group is activated, forming a highly reactive species (a carbene or nitrene) that can covalently react with nearby C-H or N-H bonds of interacting molecules.[9]
Diagram: UAA Photo-Crosslinking Mechanism
Caption: The process of UAA incorporation, photo-activation, and crosslinking.
Experimental Workflow:
The workflow for UAA photo-crosslinking is more involved than that of formaldehyde crosslinking, primarily due to the initial genetic engineering steps.
Diagram: UAA Photo-Crosslinking Workflow
Caption: The experimental workflow for UAA photo-crosslinking in mammalian cells.
Detailed Protocol: Site-Specific UAA Photo-Crosslinking in Mammalian Cells
This protocol is a general guide for incorporating a photoreactive UAA and performing photo-crosslinking in mammalian cells.[1][10]
-
Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest via site-directed mutagenesis.
-
Obtain or construct plasmids encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA (e.g., pBpa).
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with the plasmid containing your target gene with the amber codon and the plasmids for the orthogonal synthetase and tRNA.
-
-
UAA Incorporation:
-
After transfection, supplement the cell culture medium with the photoreactive UAA (e.g., 1 mM pBpa).
-
Allow the cells to express the protein of interest containing the incorporated UAA for 24-48 hours.
-
-
Photo-Crosslinking:
-
Wash the cells with PBS.
-
Expose the cells to UV light at the appropriate wavelength (e.g., 365 nm for pBpa) for a specific duration (e.g., 10-30 minutes) on ice or at a controlled temperature to minimize cellular stress.
-
-
Cell Lysis and Analysis:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Analyze the crosslinked products by Western blotting to confirm the formation of higher molecular weight species.
-
For identification of interaction partners, proceed with immunoprecipitation of the bait protein followed by mass spectrometry.
-
-
Sample Preparation for Mass Spectrometry:
-
Follow standard procedures for in-gel or in-solution digestion of the immunoprecipitated proteins.
-
-
Mass Spectrometry Data Analysis:
-
Use specialized crosslinking software to identify the crosslinked peptides. The search parameters should include the mass modification of the UAA and its crosslinked products.
-
Conclusion: Making the Right Choice
The choice between formaldehyde crosslinking and UAA photo-crosslinking hinges on the specific goals of the experiment.
Formaldehyde crosslinking remains a valuable and accessible technique, particularly for initial screening of interactions and for applications where reversibility is crucial, such as ChIP-seq. Its broad reactivity can be an advantage for capturing a wide range of interactions, though this comes at the cost of specificity.
UAA photo-crosslinking , on the other hand, offers unparalleled precision and control. For researchers aiming to map specific interaction interfaces, study transient interactions with high temporal resolution, or minimize off-target effects, the initial investment in genetic engineering and specialized reagents is well justified.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to design more effective experiments and gain deeper insights into the dynamic world of protein interactions.
References
- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vivo Photo-Cross-Linking Approach Reveals a Homodimerization Domain of Aha1 in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemically crosslinked cell-laden methacrylated collagen hydrogels with high cell viability and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advancing formaldehyde cross-linking towards quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Researcher's Guide: Cross-Validating Protein Interactions with UAA Crosslinking and Co-Immunoprecipitation
In the intricate cellular landscape, understanding protein-protein interactions (PPIs) is fundamental to deciphering biological processes and disease mechanisms. The identification of authentic PPIs is a critical challenge for researchers in basic science and drug development. Modern techniques like unnatural amino acid (UAA) photo-crosslinking offer a powerful tool for discovering interactions, including transient and weak ones, directly within living cells. However, the gold standard for validating these discoveries often involves classic methods like co-immunoprecipitation (Co-IP).
This guide provides a comprehensive comparison of UAA photo-crosslinking and Co-IP, detailing their principles, experimental protocols, and how they can be used synergistically to build a high-confidence map of protein interactions.
Comparative Analysis: UAA Crosslinking vs. Co-Immunoprecipitation
UAA crosslinking and Co-IP are complementary techniques that probe PPIs from different angles. UAA crosslinking excels at capturing a snapshot of interactions in vivo by forming a covalent bond, while Co-IP validates the existence of stable complexes that can survive cell lysis and purification.
| Feature | UAA Photo-Crosslinking | Co-Immunoprecipitation (Co-IP) |
| Principle | Site-specific incorporation of a photo-reactive UAA into a "bait" protein, followed by UV activation to covalently trap "prey" proteins in close proximity. | An antibody targets a native or tagged "bait" protein, pulling it out of a cell lysate along with any stably associated "prey" proteins. |
| Interaction Capture | Covalent and irreversible crosslink. Captures direct, transient, and weak interactions at the moment of UV irradiation.[1][2] | Non-covalent, based on native binding affinities. Primarily identifies stable and relatively strong interactions that persist through lysis and washing steps.[3][4] |
| Environment | Captures interactions within living cells (in vivo), preserving the native cellular context, protein folding, and localization.[1][2] | Interactions are captured from a cell lysate (in vitro), which can potentially lead to artifacts or loss of interactions that depend on the cellular environment.[5] |
| Resolution | High resolution. The "zero-length" nature of the crosslinker means only proteins in direct physical contact (within a few angstroms) are captured.[1] | Lower resolution. Can identify members of a larger protein complex that may not be in direct contact with the bait protein.[3] |
| Key Requirement | Requires genetic manipulation to introduce an amber (TAG) stop codon and an orthogonal tRNA/synthetase pair.[1][6] | Requires a highly specific and validated antibody for the bait protein that is suitable for immunoprecipitation.[5][7] |
| Primary Application | Discovery of novel, direct, and transient interactors in a native environment. Mapping binding interfaces. | Validation and confirmation of stable protein complexes. Routine analysis of known or suspected interactions.[3][8] |
| Potential Artifacts | Off-target crosslinking if the UAA is promiscuous or if UV dosage is too high. | Non-specific binding of proteins to the antibody or beads; post-lysis association of proteins.[4] |
The Validation Workflow: A Synergistic Approach
The power of these two techniques lies in their combined use. UAA crosslinking can be used as a discovery tool to generate a list of potential interacting partners under specific cellular conditions. Co-IP is then employed as an orthogonal method to validate these findings, confirming that the identified partners form a stable complex with the bait protein.
Figure 1. Logical flow for validating UAA crosslinking hits with Co-IP.
Experimental Protocols
Below are generalized protocols for performing UAA photo-crosslinking and Co-Immunoprecipitation for the purpose of cross-validation.
Protocol 1: UAA Photo-Crosslinking
This protocol outlines the key steps for site-specifically incorporating a photo-reactive unnatural amino acid (e.g., p-Azidophenylalanine, Azi) into a protein of interest (POI) to capture interacting partners in mammalian cells.[2][9]
Figure 2. Experimental workflow for UAA photo-crosslinking proteomics.
Methodology:
-
Plasmid Construction: Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired site within the gene of your protein of interest (POI). This site should ideally be on the protein surface, predicted to be near a potential interaction interface.
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with the POI-TAG plasmid and a second plasmid that expresses the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA.
-
UAA Incorporation: Culture the transfected cells in a medium supplemented with the photo-crosslinkable UAA (e.g., 1 mM p-azidophenylalanine). Allow 24-48 hours for the UAA to be incorporated into the POI.
-
UV Crosslinking: Wash the cells with PBS. Expose the cells to 365 nm UV light on ice for 15-30 minutes to induce crosslinking.[1]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors. Due to the covalent nature of the crosslink, harsh denaturing conditions can be used.
-
Affinity Purification: If the POI has an affinity tag (e.g., HA, Flag, His), use the corresponding antibody-conjugated beads to purify the crosslinked complexes.
-
Analysis: Elute the purified proteins and analyze them by SDS-PAGE. Higher molecular weight bands compared to the non-UV-treated control indicate successful crosslinking.[1] Excise these bands and identify the interacting partners using mass spectrometry.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol describes the validation of a putative interaction between a bait protein and a prey protein identified via UAA crosslinking.[7][10]
Figure 3. Experimental workflow for co-immunoprecipitation.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100) supplemented with protease inhibitors. Keep samples on ice to maintain complex integrity.[10]
-
Antibody Incubation: Add a specific, IP-validated antibody against the bait protein to the cleared cell lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[10]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold IP wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted (e.g., by changing salt concentration) to reduce background.[10]
-
Elution: Elute the bound proteins from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the prey protein identified in the UAA screen. A band corresponding to the prey protein in the IP lane (but not in the negative control, e.g., IgG isotype control) confirms a stable interaction.
Conclusion
The combination of UAA photo-crosslinking and co-immunoprecipitation provides a powerful and robust strategy for identifying and validating protein-protein interactions. UAA crosslinking offers an unparalleled ability to trap direct and transient interactions within the native cellular environment, generating high-quality discovery data. Co-IP serves as the essential validation step, confirming the formation of stable complexes and filtering out potential artifacts. By leveraging the strengths of both methods, researchers can build more accurate and physiologically relevant models of protein interaction networks, paving the way for new biological insights and therapeutic strategies.
References
- 1. A photoactivatable crosslinking system reveals protein interactions in the Toxoplasma gondii inner membrane complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of UAA Crosslinker 1 Hydrochloride: A Step-by-Step Guide
For Immediate Reference: UAA crosslinker 1 hydrochloride is classified as a self-reactive substance that may cause a fire upon heating.[1] Disposal requires adherence to specific protocols to mitigate risks associated with its azide group and reactivity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Proper disposal of this compound is critical to ensure laboratory safety and environmental compliance. This protocol outlines the necessary steps for handling and disposing of this reagent, emphasizing the hazards associated with its chemical properties.
Summary of Key Safety Data
The following table summarizes essential quantitative and qualitative safety information for this compound.
| Property | Value | Source |
| Chemical Formula | C9H18ClN5O4 | MedChemExpress SDS[1] |
| Molecular Weight | 295.72 g/mol | MedChemExpress SDS[1] |
| CAS Number | 1994331-17-7 | MedChemExpress SDS[1] |
| GHS Hazard Class | Self-reactive substances and mixtures | MedChemExpress SDS[1] |
| Hazard Statement | H242: Heating may cause a fire. | MedChemExpress SDS[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This procedure is designed to be conducted by trained personnel within a controlled laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder in a dedicated, clearly labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled container.
-
Contaminated Materials: Any materials (e.g., pipette tips, weighing paper, gloves) that come into contact with the crosslinker should be collected in a designated, sealed waste bag.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound (Self-Reactive, Azide Compound)" and include the date of accumulation.
3. In-Lab Neutralization (for dilute solutions, if institutional policy allows):
-
Warning: Azide compounds can form highly explosive metal azides and toxic hydrazoic acid.[2][3] This step should only be performed if you have the appropriate training and your institution's safety office has approved the procedure.
-
For dilute aqueous solutions (<5%), a chemical deactivation can be performed by reacting with nitrous acid.[4] This procedure must be carried out in a chemical fume hood.[4]
-
A detailed, peer-reviewed protocol for the neutralization of azides should be consulted and followed precisely.
4. Storage of Waste:
-
Store waste containers in a cool, dry, well-ventilated area away from heat sources, open flames, and incompatible materials such as strong acids and oxidizing agents.[1][5]
-
Do not use metal containers or spatulas to handle azide-containing waste to prevent the formation of explosive metal azides.[3]
5. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program.[1]
-
Do not pour any solution containing this compound down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][4][6]
-
Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling UAA crosslinker 1 hydrochloride
Essential safety protocols and operational guidance for the handling and disposal of UAA crosslinker 1 hydrochloride, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound (CAS No. 1994331-17-7), a reagent used for the incorporation of non-canonical amino acids into proteins. Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Tabulated Overview
Proper selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the Safety Data Sheet (SDS).
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. Perform in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work must be conducted in a certified chemical fume hood. |
| General Handling (Solutions) | Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves. |
A comprehensive risk assessment should be conducted for any specific laboratory procedure to determine if additional PPE is required.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and procedural consistency. This step-by-step guide outlines the key phases of the operational workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. The recommended storage temperature is 4°C.[1] Protect from direct sunlight and sources of ignition.[1]
Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as heating may cause a fire.[1]
In Case of a Spill (Accidental Release)
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Clean-up: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] Collect all contaminated materials in a suitable, labeled container for disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Procedure: Do not dispose of down the drain. Contaminated materials from spill cleanup and excess chemical should be placed in a sealed, labeled container for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
